molecular formula C18H13ClF4N6O B608235 JNJ-54175446 CAS No. 1627902-21-9

JNJ-54175446

Numéro de catalogue: B608235
Numéro CAS: 1627902-21-9
Poids moléculaire: 440.8 g/mol
Clé InChI: CWFVVQFVGMFTBD-SECBINFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

JNJ-54175446 is a potent, selective, and brain-penetrant antagonist of the P2X7 receptor, an ATP-gated ion channel predominantly expressed on microglia in the central nervous system and on peripheral immune cells . By targeting the P2X7 receptor, this compound inhibits the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β), which is a key mediator of neuroinflammation . This mechanism positions it as a valuable research tool for investigating the role of neuroimmune pathways in central nervous system disorders. In preclinical and clinical research, this compound has been shown to attenuate peripheral and central inflammatory responses. Studies have demonstrated its pharmacological activity in suppressing lipopolysaccharide (LPS)- and BzATP-induced IL-1β release from human white blood cells . Furthermore, its brain penetration has been confirmed in clinical studies, where it was found to be well-tolerated and to exhibit a clear dose-receptor occupancy relationship . Research with this compound has explored its potential in modulating mood-related behaviors. In a clinical study involving patients with Major Depressive Disorder (MDD), the compound blunted the acute reduction of anhedonia following a total sleep deprivation challenge, suggesting a modulatory effect on hedonic capacity . Earlier translational studies in healthy volunteers also indicated that this compound could attenuate dexamphetamine-induced effects on psychomotor performance and mood . Beyond mood disorders, emerging evidence highlights its potential in epilepsy research. In a mouse model of drug-resistant temporal lobe epilepsy, this compound significantly reduced spontaneous recurrent seizures. Notably, the anti-seizure effects persisted beyond the active dosing period and were associated with reduced astrogliosis and altered microglial morphology in the hippocampus, indicating potential disease-modifying properties . This compound thus serves as a critical compound for elucidating the P2X7 receptor's role in neuroinflammation and for advancing the discovery of novel therapeutics for treatment-resistant neuropsychiatric and neurological conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[2-chloro-3-(trifluoromethyl)phenyl]-[(4R)-1-(5-fluoropyrimidin-2-yl)-4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF4N6O/c1-9-15-13(29(27-26-15)17-24-7-10(20)8-25-17)5-6-28(9)16(30)11-3-2-4-12(14(11)19)18(21,22)23/h2-4,7-9H,5-6H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFVVQFVGMFTBD-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(N=N2)C4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(N=N2)C4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627902-21-9
Record name JNJ-54175446
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627902219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-54175446
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15358
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name JNJ-54175446
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32524GLF40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The P2X7 Receptor Antagonist JNJ-54175446: A Deep Dive into its CNS Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-54175446 is a potent, selective, and orally bioavailable antagonist of the P2X7 receptor that readily penetrates the central nervous system (CNS).[1][2] Developed by Janssen Pharmaceuticals, this investigational compound is being explored for its therapeutic potential in neuropsychiatric disorders, particularly major depressive disorder (MDD), where neuroinflammation is believed to play a significant role.[3][4] The core of this compound's mechanism of action in the CNS lies in its ability to modulate neuroinflammatory pathways by blocking the activation of the P2X7 receptor on microglia, the resident immune cells of the brain.[5]

Core Mechanism of Action: P2X7 Receptor Antagonism in the CNS

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, including microglia in the CNS.[5] Under conditions of cellular stress or injury, high concentrations of extracellular ATP are released, acting as a "danger signal." This ATP binds to and activates the P2X7 receptor, triggering a cascade of downstream events that culminate in the production and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[1][5]

This compound exerts its effects by binding to the P2X7 receptor and preventing its activation by ATP. This blockade inhibits the downstream signaling cascade, leading to a reduction in the release of IL-1β and other pro-inflammatory mediators.[6] This targeted anti-inflammatory action within the CNS is the primary mechanism through which this compound is hypothesized to exert its therapeutic effects in neuropsychiatric disorders.

Signaling Pathway of P2X7 Receptor-Mediated Neuroinflammation

The activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade within microglia, leading to neuroinflammation. A key component of this pathway is the assembly and activation of the NLRP3 inflammasome.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Activates K_efflux K+ Efflux P2X7R->K_efflux Induces JNJ This compound JNJ->P2X7R Blocks NLRP3_assembly NLRP3 Inflammasome Assembly K_efflux->NLRP3_assembly Triggers Caspase1 Caspase-1 Activation NLRP3_assembly->Caspase1 Leads to IL1B Mature IL-1β (Released) Caspase1->IL1B Cleaves pro_IL1B Pro-IL-1β pro_IL1B->Caspase1 Neuroinflammation Neuroinflammation IL1B->Neuroinflammation Promotes IL1B_Assay_Workflow cluster_workflow Ex Vivo IL-1β Release Assay Workflow start Start: Blood Collection isolate Isolate PBMCs start->isolate plate Plate PBMCs isolate->plate prime Prime with LPS plate->prime stimulate Stimulate with BzATP prime->stimulate collect Collect Supernatant stimulate->collect quantify Quantify IL-1β (ELISA) collect->quantify end End: Data Analysis quantify->end PET_Occupancy_Workflow cluster_workflow PET Receptor Occupancy Workflow start Start: Baseline PET Scan administer Administer this compound start->administer post_scan Post-Dose PET Scan administer->post_scan blood_sampling Arterial Blood Sampling post_scan->blood_sampling analysis Image Analysis & Kinetic Modeling post_scan->analysis calculate Calculate Receptor Occupancy analysis->calculate end End: Dose-Occupancy Relationship calculate->end Dex_Challenge_Workflow cluster_workflow Dexamphetamine Challenge Workflow start Start: Subject Enrollment baseline Baseline Dexamphetamine Challenge start->baseline treatment Treatment with This compound or Placebo baseline->treatment assessments Pharmacodynamic Assessments baseline->assessments Pre-Challenge post_treatment Post-Treatment Dexamphetamine Challenge treatment->post_treatment post_treatment->assessments Post-Challenge end End: Data Analysis assessments->end

References

P2X7 Receptor Antagonism and Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The P2X7 receptor (P2X7R), an ATP-gated cation channel, has emerged as a critical mediator of neuroinflammation. Predominantly expressed on microglia, its activation by high concentrations of extracellular ATP—a danger signal released from stressed or dying cells—initiates a cascade of inflammatory events implicated in the pathogenesis of numerous neurodegenerative and neurological disorders. This technical guide provides an in-depth overview of the P2X7R signaling pathway in the context of neuroinflammation, details key experimental methodologies for its study, presents quantitative data on receptor pharmacology, and discusses the therapeutic potential of P2X7R antagonism.

The P2X7 Receptor in the Central Nervous System

Under physiological conditions, extracellular ATP concentrations in the brain are low, typically in the nanomolar range.[1] However, in response to trauma, ischemia, or neurodegenerative processes, damaged cells release ATP in high micromolar to millimolar concentrations.[2] This pathological surge in extracellular ATP activates the low-affinity P2X7R, which is significantly upregulated on microglia and astrocytes in neuroinflammatory conditions.[1][3][4] While P2X7R expression is highest in microglia, it is also found on astrocytes and oligodendrocytes, but its presence on neurons remains a subject of debate.[4][5]

Activation of P2X7R has two main consequences:

  • Ion Channel Opening: A rapid, transient opening of a non-selective cation channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux.

  • Macropore Formation: Sustained or repeated activation leads to the formation of a large, non-selective pore permeable to molecules up to 900 Da in size.[6][7]

These events trigger a multitude of downstream signaling pathways central to the neuroinflammatory response.

P2X7R-Mediated Signaling Pathways in Neuroinflammation

P2X7R activation is a key upstream event for the assembly and activation of the NLRP3 (NOD-like receptor protein 3) inflammasome in microglia.[8] The resulting signaling cascade is a primary driver of neuroinflammation.

The P2X7R-NLRP3 Inflammasome Axis

The canonical pathway initiated by P2X7R activation leads to the maturation and release of potent pro-inflammatory cytokines. The K⁺ efflux resulting from P2X7R channel opening is a critical trigger for the assembly of the NLRP3 inflammasome complex. This complex then activates caspase-1, which cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms, IL-1β and IL-18.[8] These cytokines are subsequently released from the cell, propagating the inflammatory signal and contributing to neuronal damage.

P2X7R_NLRP3_Pathway cluster_intracellular Intracellular Space ATP High Extracellular ATP (Danger Signal) P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux NLRP3_complex NLRP3 Inflammasome Assembly K_efflux->NLRP3_complex Triggers Casp1 Caspase-1 Activation NLRP3_complex->Casp1 IL1b Mature IL-1β Release Casp1->IL1b Cleavage pro_IL1b pro-IL-1β pro_IL1b->Casp1

P2X7R-NLRP3 Inflammasome Signaling Pathway.

Other Pro-inflammatory Pathways

Beyond the inflammasome, P2X7R activation also stimulates other pro-inflammatory pathways, including the activation of mitogen-activated protein kinases (MAPKs) like p38 and JNK. This can lead to the production and release of other inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and various chemokines (e.g., CCL2, CCL3).[9]

Quantitative Data: Agonist and Antagonist Pharmacology

The pharmacological characterization of P2X7R is crucial for drug development. There are notable species differences in receptor sensitivity to both agonists and antagonists.

Table 1: P2X7R Agonist Potency (EC₅₀ Values)

The synthetic agonist 2'(3')-O-(4-Benzoylbenzoyl)ATP (BzATP) is consistently more potent than the endogenous agonist ATP.[10]

AgonistSpeciesAssay TypeEC₅₀ Value (µM)Reference(s)
ATP RatCurrent123[11]
MouseCurrent936[11]
Human-~300 - 1000[12]
BzATP RatCurrent3.6[10][11]
MouseCurrent285[10][11]
HumanCurrent7[10]

Note: EC₅₀ values can vary based on the cell type, expression system, and specific assay conditions.

Table 2: P2X7R Antagonist Potency (IC₅₀ Values)

Several antagonists have been developed to probe P2X7R function and as potential therapeutics.

AntagonistSpeciesAssay TypeIC₅₀ ValueReference(s)
Brilliant Blue G (BBG) RatCa²⁺ Influx10 nM
HumanCa²⁺ Influx200 nM
Mouse (J774.G8)Dye Uptake1.3 - 2.6 µM[6]
A-438079 RatCa²⁺ Influx28 nM[13]
HumanCa²⁺ Influx100 nM[13]
A-740003 RatCa²⁺ Influx18 nM[13]
HumanCa²⁺ Influx40 nM[13]
JNJ-54175446 Human--[8][14]

Note: this compound is a brain-penetrant antagonist that has advanced to clinical trials.[8][14] Specific IC₅₀ values are often proprietary but its clinical evaluation underscores its high potency and CNS availability.

Key Experimental Protocols

Studying P2X7R function and the efficacy of its antagonists involves a set of core in vitro and in vivo assays.

In Vitro Assay Workflow

A typical workflow for screening P2X7R antagonists involves sequential functional assays that measure distinct downstream events of receptor activation.

Experimental_Workflow cluster_assays Functional Readouts start Cell Culture (e.g., Microglia, HEK293-hP2X7R) antagonist Pre-incubate with P2X7R Antagonist start->antagonist agonist Stimulate with Agonist (ATP or BzATP) antagonist->agonist assay_ca Assay 1: Calcium Influx agonist->assay_ca assay_pore Assay 2: Dye Uptake (Pore Formation) agonist->assay_pore assay_il1b Assay 3: IL-1β Release agonist->assay_il1b analysis Data Analysis (Calculate IC₅₀) assay_ca->analysis assay_pore->analysis assay_il1b->analysis

General workflow for in vitro P2X7R antagonist screening.

Protocol: Calcium Influx Assay

This assay measures the initial ion channel function of P2X7R.

  • Cell Preparation: Seed cells (e.g., HEK293 cells stably expressing P2X7R or primary microglia) into a 96-well black, clear-bottom plate and culture overnight.[15]

  • Dye Loading: Wash cells once with an appropriate buffer (e.g., Hank's Balanced Salt Solution - HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in buffer, typically for 45-60 minutes at 37°C in the dark.[15]

  • Wash: Wash the cells twice with buffer to remove excess extracellular dye.[15]

  • Antagonist Incubation: Add serial dilutions of the test antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes). Include vehicle controls.[15][16]

  • Data Acquisition: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds.[15]

  • Agonist Stimulation: Using an automated dispenser, add a P2X7R agonist (e.g., BzATP at an EC₈₀ concentration) to all wells simultaneously. Immediately begin kinetic measurement of fluorescence intensity for several minutes.[15]

  • Analysis: Calculate the peak fluorescence response (ΔF) over baseline (F₀). Determine the percentage inhibition of the agonist-induced calcium influx at each antagonist concentration and calculate the IC₅₀ value.[15]

Protocol: Macropore Formation (YO-PRO-1 Uptake) Assay

This assay quantifies the formation of the large conductance pore, a hallmark of P2X7R activation.[17]

  • Cell Preparation: Seed cells in a 96-well plate as described for the calcium influx assay.[17]

  • Antagonist Incubation: Pre-incubate cells with the test antagonist at various concentrations.

  • Staining and Stimulation: Add the agonist (e.g., ATP or BzATP) to the wells simultaneously with a solution containing the fluorescent dye YO-PRO-1 (typically 1-2 µM). YO-PRO-1 is membrane-impermeant but can enter the cell through the P2X7R macropore and fluoresces upon binding to nucleic acids.[17][18][19]

  • Incubation: Incubate the plate for a defined period (e.g., 10-60 minutes) at room temperature or 37°C, protected from light.[17][20]

  • Data Acquisition: Measure the fluorescence intensity (excitation ~491 nm, emission ~509 nm) using a fluorescence plate reader.[17][19]

  • Analysis: Normalize the fluorescence signal to control wells. Calculate the percentage inhibition of dye uptake at each antagonist concentration to determine the IC₅₀ value. It is critical to run parallel viability assays to ensure that dye uptake is not due to necrotic cell death.[17]

Protocol: IL-1β Release Assay

This assay measures a key downstream inflammatory consequence of P2X7R-NLRP3 inflammasome activation. It typically requires a two-step cell stimulation.[21][22]

  • Cell Culture: Plate primary microglia or macrophage-like cell lines (e.g., THP-1) in a multi-well plate.

  • Priming (Signal 1): Treat cells with Lipopolysaccharide (LPS, e.g., 1 µg/mL) for 2-4 hours. This step is required to induce the transcription and translation of pro-IL-1β.[21][22]

  • Antagonist Treatment: After priming, wash the cells and incubate with the P2X7R antagonist for 30 minutes.[20]

  • Activation (Signal 2): Add a P2X7R agonist (e.g., ATP or BzATP) and incubate for 30-60 minutes to activate the NLRP3 inflammasome and trigger IL-1β processing and release.[22][23]

  • Supernatant Collection: Carefully collect the cell culture supernatant. Centrifuge to pellet any cellular debris.[23]

  • Quantification: Measure the concentration of mature IL-1β in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[23][24]

  • Analysis: Calculate the percentage inhibition of IL-1β release for each antagonist concentration and determine the IC₅₀ value.[20]

Therapeutic Perspective and Clinical Development

Given the central role of the P2X7R-NLRP3 inflammasome axis in driving neuroinflammation, P2X7R antagonism represents a promising therapeutic strategy for a host of neurological conditions, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and major depressive disorder.[3][8][14] The goal is to develop brain-penetrant antagonists that can dampen microglial activation and subsequent cytokine release, thereby reducing neurotoxicity and potentially slowing disease progression.

Several P2X7R antagonists have entered clinical trials. While early candidates often failed due to poor pharmacokinetic properties or lack of efficacy in peripheral inflammatory diseases, newer generations of brain-penetrant compounds have shown more promise.[14] For example, This compound has undergone evaluation in clinical trials for mood disorders, demonstrating good tolerability and target engagement in the CNS.[8] The successful development of such antagonists could provide a novel class of therapeutics for treating the neuroinflammatory component of complex brain diseases.

Conclusion

The P2X7 receptor is a well-validated target at the intersection of cellular danger signaling and neuroinflammation. Its activation on microglia initiates a powerful inflammatory cascade, making it a compelling target for therapeutic intervention in neurodegenerative diseases. A robust understanding of its signaling pathways, combined with standardized and reproducible experimental protocols for measuring its function, is essential for the successful development of P2X7R antagonists. The continued investigation of brain-penetrant antagonists in clinical trials holds the potential to translate our understanding of purinergic signaling into meaningful therapies for patients with debilitating neurological disorders.

References

The Role of JNJ-54175446 in Modulating Microglial Activation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microglial activation is a central process in the neuroinflammatory cascades implicated in a range of neurological and psychiatric disorders. The P2X7 receptor (P2X7R), an ATP-gated ion channel predominantly expressed on microglia, has emerged as a key regulator of this process. JNJ-54175446 is a potent, selective, and brain-penetrant antagonist of the P2X7R. This technical guide provides an in-depth analysis of the role of this compound in mitigating microglial activation, supported by preclinical data, detailed experimental protocols, and signaling pathway visualizations. The evidence presented herein underscores the therapeutic potential of this compound in neuroinflammatory conditions.

Introduction: Microglia and the P2X7 Receptor in Neuroinflammation

Microglia, the resident immune cells of the central nervous system (CNS), are critical for maintaining brain homeostasis.[1][2] In response to pathological stimuli such as injury, infection, or protein aggregates, microglia transition from a resting, ramified state to an activated, amoeboid morphology.[3] This activation is a double-edged sword: while it is essential for clearing cellular debris and pathogens, chronic or dysregulated activation contributes to a pro-inflammatory environment that can drive neurodegeneration.[4]

A key signaling pathway governing microglial activation involves the P2X7 receptor.[3][5] Under conditions of cellular stress or damage, high concentrations of extracellular adenosine (B11128) triphosphate (ATP) act as a "danger signal," binding to and activating P2X7R.[6] This activation triggers a cascade of downstream events, including the assembly of the NLRP3 inflammasome, activation of caspase-1, and the subsequent cleavage and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β) and IL-18.[6] This P2X7R-NLRP3-IL-1β signaling axis is a pivotal initiator of the neuroinflammatory cascade.[7]

This compound is a high-affinity, central nervous system-penetrant P2X7R antagonist.[8] Its ability to cross the blood-brain barrier and engage its target in the brain makes it a promising therapeutic candidate for disorders with a neuroinflammatory component.[4][8]

Mechanism of Action of this compound in Microglial Activation

This compound exerts its modulatory effects on microglia by directly blocking the P2X7 receptor. By preventing the binding of extracellular ATP to P2X7R, this compound inhibits the initial trigger for a significant pro-inflammatory signaling pathway within these immune cells.

Signaling Pathway of P2X7R-Mediated Microglial Activation

The activation of the P2X7 receptor on microglia initiates a well-defined signaling cascade leading to the release of inflammatory mediators.

P2X7R_Signaling cluster_extracellular Extracellular Space cluster_membrane Microglial Membrane cluster_intracellular Intracellular Space ATP ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Binds to NLRP3 NLRP3 Inflammasome Assembly P2X7R->NLRP3 Activates Casp1 Caspase-1 Activation NLRP3->Casp1 proIL1B Pro-IL-1β Casp1->proIL1B Cleaves IL1B Mature IL-1β (Released) proIL1B->IL1B JNJ This compound JNJ->P2X7R Blocks

P2X7R signaling pathway in microglia.
Downstream Effects of P2X7R Blockade by this compound

By inhibiting the P2X7 receptor, this compound is expected to:

  • Reduce Pro-inflammatory Cytokine Release: Primarily inhibit the release of mature IL-1β and IL-18 from activated microglia.

  • Attenuate Microglial Reactivity: Prevent the morphological changes associated with microglial activation, such as the transition from a ramified to an amoeboid state.

  • Decrease Neuroinflammation: By reducing the production of inflammatory mediators, this compound can dampen the overall neuroinflammatory environment in the CNS.

Preclinical Evidence for the Role of this compound in Microglial Activation

Preclinical studies utilizing this compound and other closely related P2X7R antagonists have demonstrated their efficacy in modulating microglial activation and neuroinflammation.

Quantitative Data on the Effects of P2X7R Antagonism

The following tables summarize key quantitative findings from preclinical studies investigating the effects of P2X7R antagonists on microglial activation.

Compound Model Parameter Measured Effect of Treatment Reference
This compoundIn vivo (mouse model of temporal lobe epilepsy)Microglia process morphology in the hippocampusAltered microglia process morphology[9]
JNJ-54471300 (related P2X7 antagonist)In vivo (mouse model of repeated social defeat)Iba-1+ microglia area in the dentate gyrus and basolateral amygdalaAttenuated the stress-induced increase in Iba-1+ area[7]
JNJ-54471300 (related P2X7 antagonist)In vivo (mouse model of repeated social defeat)IL-1β mRNA expression in enriched myeloid cellsPrevented the stress-induced increase in IL-1β mRNA[7]
JNJ-55308942 (related P2X7 antagonist)In vitro (mouse microglia)IL-1β releaseAttenuated IL-1β release in a concentration-dependent manner[6]
JNJ-55308942 (related P2X7 antagonist)In vivo (LPS-induced neuroinflammation in mice)Microglial activation (CD45 and CD11b expression)Attenuated LPS-induced increases in CD45 and CD11b expression[6]

Experimental Protocols for Assessing the Role of this compound on Microglial Activation

The following section outlines detailed methodologies for key experiments used to evaluate the efficacy of this compound in modulating microglial activation.

In Vitro Microglial Activation Assay

This protocol describes the culture of primary microglia and the assessment of this compound's ability to inhibit LPS- and ATP-induced IL-1β release.

InVitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Isolate Isolate Primary Microglia (e.g., from neonatal mouse brains) Culture Culture Microglia Isolate->Culture Pretreat Pre-treat with this compound (various concentrations) Culture->Pretreat Stimulate Stimulate with LPS (e.g., 100 ng/mL for 4h) Pretreat->Stimulate Activate Activate P2X7R with ATP or BzATP (e.g., 5 mM ATP for 30 min) Stimulate->Activate Collect Collect Supernatant Activate->Collect ELISA Measure IL-1β by ELISA Collect->ELISA

In vitro microglial activation experimental workflow.

Methodology:

  • Microglia Isolation and Culture:

    • Primary microglia are isolated from the cerebral cortices of neonatal mice (P0-P3) using standard protocols involving enzymatic digestion (e.g., trypsin) and mechanical dissociation.

    • Mixed glial cultures are established and maintained for 10-14 days. Microglia are then isolated by gentle shaking.

    • Isolated microglia are plated onto appropriate culture plates and allowed to adhere.

  • Treatment with this compound and Stimuli:

    • Microglia are pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 1 hour).

    • To prime the inflammasome, cells are stimulated with lipopolysaccharide (LPS; e.g., 100 ng/mL) for 4 hours.

    • Following LPS priming, P2X7R is activated with a high concentration of ATP (e.g., 5 mM) or a more potent agonist like BzATP for 30 minutes.

  • Quantification of IL-1β Release:

    • Cell culture supernatants are collected and centrifuged to remove cellular debris.

    • The concentration of IL-1β in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

In Vivo Assessment of Microglial Activation

This protocol describes an in vivo model of neuroinflammation and the subsequent analysis of microglial activation markers.

Methodology:

  • Animal Model and Dosing:

    • An in vivo model of neuroinflammation is induced in mice, for example, by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

    • This compound is administered to the animals (e.g., via oral gavage or i.p. injection) at various doses and time points relative to the inflammatory challenge.

  • Tissue Processing and Immunohistochemistry:

    • At a designated time point after the inflammatory stimulus, animals are euthanized, and brains are collected.

    • Brains are fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned.

    • Brain sections are stained with primary antibodies against microglial markers, such as Iba-1 (for morphology and cell counts) and CD11b.

    • Fluorescently labeled secondary antibodies are used for visualization.

  • Image Acquisition and Analysis:

    • Images of stained brain sections are captured using a confocal or fluorescence microscope.

    • Microglial activation is quantified by analyzing cell morphology (e.g., soma size, process length and branching) and the intensity of Iba-1 or CD11b staining.

Flow Cytometry Analysis of Microglial Activation

This protocol provides a method for the quantitative analysis of microglial cell surface markers.

Methodology:

  • Brain Dissociation and Cell Isolation:

    • Brains from treated and control animals are harvested and mechanically and enzymatically dissociated to obtain a single-cell suspension.

    • Myelin is removed, and microglia are enriched using a Percoll gradient.

  • Antibody Staining:

    • The single-cell suspension is incubated with fluorescently conjugated antibodies against microglial surface markers, such as CD11b and CD45. Activated microglia are typically characterized by a CD11b+/CD45high expression profile, whereas resting microglia are CD11b+/CD45low.[2]

  • Flow Cytometry:

    • The stained cells are analyzed using a flow cytometer to quantify the percentage of different microglial populations based on their marker expression.

Conclusion

This compound represents a targeted therapeutic strategy for a range of CNS disorders characterized by neuroinflammation. By potently and selectively antagonizing the P2X7 receptor on microglia, this compound effectively inhibits a critical pathway in the initiation and propagation of the inflammatory cascade. The preclinical data, though still emerging for this specific compound, strongly support the potential of P2X7R antagonism to reduce pro-inflammatory cytokine release and attenuate microglial reactivity. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and validation of this compound as a novel therapeutic agent for neuroinflammatory diseases. Further research will be crucial to fully elucidate its clinical utility and to identify the patient populations most likely to benefit from this targeted immunomodulatory approach.

References

JNJ-54175446: A Novel P2X7 Receptor Antagonist Targeting the Interleukin-1β Release Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of JNJ-54175446, a potent and selective antagonist of the P2X7 receptor, and its role in modulating the interleukin-1β (IL-1β) release pathway. The document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of targeting neuroinflammation. We delve into the molecular mechanisms of the IL-1β pathway, the pharmacological profile of this compound, and detailed experimental protocols for assessing its activity. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams in the DOT language.

Introduction: The Role of IL-1β in Neuroinflammation

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune system.[1][2] Its release is tightly regulated and often associated with cellular stress, infection, and tissue damage.[3][4] In the central nervous system (CNS), dysregulated IL-1β release is implicated in the pathogenesis of various neuroinflammatory and neuropsychiatric disorders, including major depressive disorder (MDD).[3][5][6] Consequently, targeting the IL-1β release pathway presents a promising therapeutic strategy for these conditions.

The maturation and secretion of IL-1β are controlled by a multi-protein complex known as the inflammasome.[3][7][8] The NLRP3 inflammasome is a particularly well-studied platform that responds to a variety of danger signals, leading to the activation of caspase-1, the enzyme responsible for cleaving pro-IL-1β into its active, secretable form.[3][4][8]

The Interleukin-1β Release Pathway

The release of mature IL-1β is a multi-step process, often described by a two-signal model, particularly for the activation of the NLRP3 inflammasome.

Signal 1 (Priming): This initial signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[3][8] These molecules activate pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to the activation of the transcription factor NF-κB.[3] This, in turn, upregulates the transcription of genes encoding pro-IL-1β and NLRP3, the sensor component of the inflammasome.[3][8]

Signal 2 (Activation): The second signal is triggered by a variety of stimuli, including extracellular adenosine (B11128) triphosphate (ATP), which acts on the P2X7 receptor.[5][9] Activation of the P2X7 receptor, an ATP-gated ion channel, leads to an efflux of potassium ions (K+) from the cell.[5][9] This ionic imbalance is a key trigger for the assembly and activation of the NLRP3 inflammasome.[3][10]

Inflammasome Assembly and IL-1β Maturation: Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, bringing multiple pro-caspase-1 molecules into close proximity and facilitating their auto-cleavage and activation.[7][8] Activated caspase-1 then cleaves pro-IL-1β into its mature, 17 kDa form, which is subsequently secreted from the cell.[1][7]

IL1B_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_inflammasome NLRP3 Inflammasome Assembly cluster_output Effector Phase LPS LPS (PAMP) TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_gene pro-IL-1β Gene Transcription NFkB->Pro_IL1B_gene NLRP3_gene NLRP3 Gene Transcription NFkB->NLRP3_gene Pro_IL1B pro-IL-1β Pro_IL1B_gene->Pro_IL1B translation NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein translation Mature_IL1B Mature IL-1β Pro_IL1B->Mature_IL1B cleavage by Caspase-1 NLRP3_ASC NLRP3-ASC Complex NLRP3_protein->NLRP3_ASC ATP ATP (DAMP) P2X7R P2X7 Receptor ATP->P2X7R binds K_efflux K+ Efflux P2X7R->K_efflux K_efflux->NLRP3_ASC triggers assembly Casp1 Active Caspase-1 NLRP3_ASC->Casp1 activates Pro_Casp1 pro-Caspase-1 Pro_Casp1->NLRP3_ASC recruitment Casp1->Mature_IL1B Secretion IL-1β Secretion Mature_IL1B->Secretion JNJ This compound JNJ->P2X7R antagonizes

Figure 1: The Interleukin-1β Release Pathway and the Mechanism of Action of this compound.

This compound: A CNS-Penetrant P2X7 Receptor Antagonist

This compound is a novel, potent, and selective antagonist of the P2X7 receptor.[6][10] Its ability to penetrate the blood-brain barrier makes it a promising candidate for treating neurological and psychiatric disorders associated with neuroinflammation.[3][11]

Mechanism of Action

This compound exerts its anti-inflammatory effects by binding to the P2X7 receptor and preventing its activation by extracellular ATP.[7] By blocking this key "Signal 2" for NLRP3 inflammasome activation, this compound effectively inhibits the downstream cascade, leading to a reduction in caspase-1 activation and, consequently, a decrease in the maturation and release of IL-1β.[5][12]

Pharmacological and Clinical Data

Clinical and preclinical studies have provided valuable quantitative data on the pharmacokinetics, pharmacodynamics, and safety profile of this compound.

Table 1: Pharmacodynamic and In Vitro Potency of this compound

Parameter Value Species Assay/System Reference
IC50 (IL-1β release) 82 ng/mL (95% CI: 48-94) Human LPS/BzATP-induced in peripheral blood [4][11]
pIC50 (hP2X7R) 8.46 Human Radioligand binding assay [10]

| pIC50 (rP2X7R) | 8.81 | Rat | Radioligand binding assay |[10] |

Table 2: Summary of Pharmacokinetic Parameters of this compound in Healthy Volunteers

Parameter Dose Condition Value Reference
Cmax, plasma 600 mg Fed 1475 ± 163 ng/mL [4][11]
Unbound Cmax, plasma 300 mg - 88.3 ± 35.7 ng/mL [4]
Cmax, CSF 300 mg - 114 ± 39 ng/mL [4][11]

| Half-life | - | - | 30.7–37.4 hours |[13] |

Table 3: Overview of Clinical Trials with this compound

Trial Identifier Phase Population Intervention Key Findings Reference
NCT02475148 I Healthy Volunteers Single ascending doses (0.5-600 mg) Dose-dependent plasma exposure; good safety and tolerability; confirmed brain penetration and target engagement. [4][9]
NCT04116606 II Major Depressive Disorder 50 mg/day vs. placebo for 8 weeks Investigating antidepressant efficacy. [8][14][15]

| - | - | Major Depressive Disorder | 600 mg single dose, then 150 mg daily | Did not show rapid antidepressant effects but blunted anhedonia reduction after sleep deprivation. |[3][5] |

Experimental Protocols

Ex Vivo Lipopolysaccharide (LPS) and ATP-Induced IL-1β Release Assay in Human Whole Blood

This assay is a robust method to assess the potency of compounds like this compound in inhibiting the NLRP3 inflammasome-mediated release of IL-1β in a physiologically relevant matrix.

Objective: To measure the concentration of IL-1β released from human whole blood following stimulation with LPS and a P2X7 receptor agonist (e.g., ATP or BzATP) in the presence and absence of this compound.

Materials:

  • Freshly drawn human whole blood collected in heparinized tubes.

  • RPMI 1640 medium.

  • Lipopolysaccharide (LPS) from E. coli.

  • Adenosine 5'-triphosphate (ATP) or 3'-O-(4-benzoyl)benzoyl-ATP (BzATP).

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • 24-well or 96-well tissue culture plates.

  • Centrifuge.

  • Human IL-1β ELISA kit.

  • CO2 incubator (37°C, 5% CO2).

Procedure:

  • Blood Dilution: Dilute the fresh whole blood 1:1 with RPMI 1640 medium.[16]

  • Plating: Add the diluted blood to the wells of a tissue culture plate.

  • Compound Incubation: Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Priming (Signal 1): Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.[17] Incubate for 2 hours and 40 minutes at 37°C.[17]

  • Activation (Signal 2): Add ATP to a final concentration of 2 mM (or BzATP at an appropriate concentration) to the designated wells.[17] Incubate for an additional 20-30 minutes at 37°C.[16][17]

  • Sample Collection: After the final incubation, centrifuge the plates to pellet the blood cells.

  • Supernatant Collection: Carefully collect the plasma supernatant from each well.

  • IL-1β Measurement: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the concentration of this compound and calculate the IC50 value.

Experimental_Workflow start Start: Fresh Human Whole Blood dilution Dilute 1:1 with RPMI 1640 start->dilution plating Plate Diluted Blood dilution->plating incubation_compound Add this compound/ Vehicle and Pre-incubate plating->incubation_compound priming Add LPS (Signal 1) Incubate ~2.5 hours incubation_compound->priming activation Add ATP/BzATP (Signal 2) Incubate ~30 minutes priming->activation centrifugation Centrifuge Plate activation->centrifugation collection Collect Supernatant centrifugation->collection elisa Measure IL-1β (ELISA) collection->elisa analysis Data Analysis (IC50 Calculation) elisa->analysis end End analysis->end

Figure 2: Experimental Workflow for the Ex Vivo IL-1β Release Assay.

Conclusion

This compound is a promising therapeutic agent that effectively targets the P2X7 receptor, a key regulator of the NLRP3 inflammasome and IL-1β release. Its ability to penetrate the CNS and engage its target in a dose-dependent manner has been demonstrated in clinical trials. The in-depth understanding of the IL-1β pathway and the availability of robust experimental protocols, such as the whole blood assay described herein, are crucial for the continued development and evaluation of this compound and other P2X7 receptor antagonists for the treatment of neuroinflammatory disorders. This guide provides a foundational resource for researchers and clinicians working in this exciting field.

References

Preclinical Profile of JNJ-54175446: A P2X7 Receptor Antagonist for Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the preclinical studies investigating JNJ-54175446, a potent and selective P2X7 receptor antagonist, as a potential therapeutic agent for epilepsy. The focus is on the compound's efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic profile in relevant animal models of treatment-resistant epilepsy.

Introduction: Targeting Neuroinflammation in Epilepsy

A significant portion of individuals with epilepsy, particularly temporal lobe epilepsy (TLE), do not respond to currently available anti-seizure medications, highlighting the urgent need for novel therapeutic strategies.[1][2] Emerging evidence points to neuroinflammation as a key contributor to the pathogenesis and perpetuation of seizures.[3] The P2X7 receptor, an ATP-gated ion channel primarily expressed on microglia and other immune cells in the central nervous system (CNS), plays a crucial role in coordinating neuroinflammatory responses.[1][4][5] In conditions of cellular stress or injury, such as during a seizure, extracellular ATP levels rise, activating the P2X7 receptor and leading to the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[5][6]

This compound is a potent, selective, and brain-penetrant P2X7 receptor antagonist developed to mitigate this inflammatory cascade.[4][7] Preclinical research has evaluated its potential to suppress seizures in models of drug-resistant epilepsy, offering a novel, inflammation-targeted therapeutic approach.[3][4]

Core Mechanism of Action

This compound exerts its therapeutic effect by blocking the P2X7 receptor. This antagonism prevents the downstream signaling cascade initiated by high levels of extracellular ATP, thereby inhibiting the release of pro-inflammatory cytokines and reducing neuroinflammation.

cluster_0 Cellular Stress (e.g., Seizure) cluster_1 Microglia / Neuron ATP Release ATP Release P2X7R P2X7 Receptor ATP Release->P2X7R Binds & Activates Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome JNJ This compound JNJ->P2X7R Blocks Cytokines Pro-inflammatory Cytokine Release (IL-1β) Inflammasome->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Caption: Proposed mechanism of this compound action.

Preclinical Efficacy and Pharmacodynamics

The primary preclinical model used to evaluate this compound for epilepsy is the intra-amygdala kainic acid (IAKA) mouse model. This model is specifically designed to replicate key features of drug-resistant TLE, including spontaneous recurrent seizures that are refractory to conventional anti-seizure medications like levetiracetam.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Anti-Seizure Efficacy in the IAKA Mouse Model

ParameterVehicle ControlThis compound (30 mg/kg, IP)Outcome
Spontaneous SeizuresBaselineSignificantly fewer seizuresPotent anti-seizure effect observed.[4]
Duration of EffectN/ASeizure reduction lasted several days post-dosingSuggests potential for disease-modifying effects.[1][3]

Table 2: Pharmacokinetic and Receptor Occupancy Data

AdministrationDoseKey FindingImplication
Intraperitoneal (IP)30 mg/kgHigh concentrations achieved in both plasma and brain.[4]Effective CNS penetration at therapeutic doses.
Oral10 mg/kgResulted in >80% P2X7 receptor occupancy for 24 hours.[4]Demonstrates oral bioavailability and sustained target engagement.
Target Concentration>1000 ng/mLConcentration required for >80% receptor occupancy.[4]A clear target for achieving therapeutic effect.

Table 3: Pharmacodynamic and Biomarker Data

BiomarkerThis compound EffectLocationImplication
AstrogliosisReductionIpsilateral CA3 subfield of the hippocampus.[1]Attenuation of neuroinflammatory processes.
Microglia MorphologyAltered process morphologyIpsilateral CA3 subfield of the hippocampus.[1]Modulation of microglial activation state.
P2X7 Receptor ExpressionNo significant differenceHippocampusThe therapeutic effect is due to receptor blockade, not reduced expression.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key protocols used in the evaluation of this compound.

IAKA Model of Drug-Resistant TLE

This protocol establishes a robust model of TLE characterized by spontaneous seizures.

  • Animal Subjects : Adult male mice are utilized for the study.

  • Stereotaxic Surgery : Mice are anesthetized and placed in a stereotaxic frame. A microinjection of kainic acid is made directly into the amygdala.

  • Induction of Status Epilepticus (SE) : The kainic acid injection induces an initial period of continuous seizure activity (status epilepticus).

  • Latent Period : Following SE, there is a seizure-free "latent" period, typically lasting several days.

  • Chronic Phase : Mice develop spontaneous recurrent seizures, which are monitored continuously.

Drug Administration and Seizure Monitoring Workflow

The experimental workflow is designed to assess the anti-seizure efficacy of this compound after the establishment of chronic epilepsy.

cluster_workflow Experimental Workflow: IAKA Mouse Model A Day 0: Induce Status Epilepticus (Intra-Amygdala Kainic Acid) B Day 1-13: Latent Period & Development of Epilepsy A->B C Day 14: Start of Baseline Seizure Monitoring (Continuous EEG Telemetry) B->C D Day 14-18: Treatment Period (Once-daily IP injection: This compound or Vehicle) C->D E Day 19-31: Drug Washout & Post-Treatment Seizure Monitoring D->E F Day 32: Terminal Procedures (Tissue collection for PK/PD analysis) E->F

Caption: Workflow for the IAKA model efficacy study.
  • EEG Implantation : Prior to or following IAKA injection, mice are implanted with telemetry devices for continuous electroencephalogram (EEG) recording.

  • Baseline Monitoring : Spontaneous seizures are recorded for a baseline period (e.g., up to Day 14 post-SE).[4]

  • Treatment : Mice are randomized to receive once-daily intraperitoneal (IP) injections of this compound (30 mg/kg) or a vehicle control for a fixed duration (e.g., 5 days).[4]

  • Post-Treatment Monitoring : EEG recordings continue for an extended period after the final dose to assess the duration of the anti-seizure effect and allow for drug washout.[4]

Pharmacokinetic (PK) Analysis
  • Sample Collection : At a predetermined time point following the final dose (e.g., 3 hours), animals are euthanized.[4] Blood is collected for plasma separation, and the brain is rapidly excised.

  • Sample Processing : Brain tissue is homogenized.

  • Quantification : The concentration of this compound in both plasma and brain homogenates is determined using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4]

Pharmacodynamic (PD) and Histological Analysis
  • Tissue Preparation : At the end of the study, mice are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are removed and processed for sectioning.

  • Immunohistochemistry : Brain sections are stained with specific antibodies to visualize markers of neuroinflammation.

    • Astrogliosis : Glial Fibrillary Acidic Protein (GFAP) is used to identify reactive astrocytes.

    • Microglial Activation : Ionized calcium-binding adapter molecule 1 (Iba1) is used to assess microglial morphology and density.

  • Microscopy and Analysis : Stained sections are imaged using microscopy, and the extent of staining (e.g., immunoreactivity) is quantified in specific brain regions, such as the hippocampus, to compare between treatment and vehicle groups.

Logical Framework for Therapeutic Effect

The preclinical data support a clear logical relationship between the pharmacological action of this compound and its observed anti-seizure effects. By targeting a key upstream driver of neuroinflammation, the compound addresses a pathological process believed to contribute to seizure generation and persistence in drug-resistant epilepsy.

A Epileptogenic Insult (e.g., Kainic Acid) B Increased Extracellular ATP A->B C P2X7 Receptor Activation B->C D Neuroinflammatory Cascade (Cytokine Release, Gliosis) C->D E Increased Neuronal Hyperexcitability D->E F Spontaneous Recurrent Seizures E->F G This compound G->C Antagonizes

Caption: Logical pathway from P2X7R antagonism to seizure reduction.

Conclusion and Future Directions

The preclinical data for this compound provide a strong rationale for its development as a treatment for drug-resistant epilepsy. In the IAKA model, the compound demonstrated significant anti-seizure effects that were sustained even after treatment cessation.[1][4] These efficacy findings are supported by a clear mechanism of action involving the suppression of neuroinflammatory markers like astrogliosis.[1] The favorable pharmacokinetic profile, including excellent brain penetration and high receptor occupancy, further strengthens its therapeutic potential.[4]

Targeting the P2X7 receptor represents a departure from conventional anti-seizure strategies that primarily modulate neuronal excitability. This neuroinflammatory-focused approach may offer a viable new adjunctive therapy for patients who do not respond to existing treatments.[8] Future studies could explore the efficacy of this compound in other animal models of epilepsy and investigate its potential for long-term disease modification.[4]

References

The Pharmacodynamics of JNJ-54175446: A Brain-Penetrant P2X7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JNJ-54175446 is a potent, selective, and orally bioavailable antagonist of the P2X7 receptor that readily penetrates the blood-brain barrier.[1] Developed by Janssen Pharmaceuticals, this investigational compound has garnered significant interest for its potential therapeutic applications in neuropsychiatric disorders, particularly major depressive disorder (MDD), by targeting neuroinflammatory pathways.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, receptor engagement, and downstream functional effects. The information is compiled from preclinical and clinical studies, with a focus on quantitative data and experimental methodologies to support further research and development in this area.

Core Mechanism of Action: P2X7 Receptor Antagonism

This compound exerts its pharmacological effects by specifically blocking the P2X7 receptor, an ATP-gated ion channel predominantly expressed on immune cells such as microglia in the central nervous system (CNS) and monocytes in the periphery.[3][4] Under conditions of cellular stress or injury, high concentrations of extracellular ATP trigger the activation of the P2X7 receptor.[4] This activation leads to the formation of a non-selective pore, causing downstream signaling events that culminate in the maturation and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[3][4][5] By antagonizing the P2X7 receptor, this compound effectively inhibits this cascade, thereby reducing the release of IL-1β and mitigating neuroinflammation, a key pathological process implicated in mood disorders.[3][5]

Quantitative Pharmacodynamic Parameters

The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo studies, providing key quantitative metrics for its potency and efficacy.

In Vitro Potency

This compound demonstrates high potency against both human and rat P2X7 receptors. The pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50), are summarized in the table below.

Parameter Species Value Reference
pIC50Human P2X7 Receptor8.46[6]
pIC50Rat P2X7 Receptor8.81[6]
pIC50Mouse P2X7 Receptor7.8[6]
pIC50Dog P2X7 Receptor7.9[6]
pIC50Macaque P2X7 Receptor8.1[6]
Ex Vivo Inhibition of IL-1β Release

A key pharmacodynamic marker for this compound is its ability to inhibit the release of IL-1β from peripheral blood cells. In a first-in-human study, single doses of this compound demonstrated a dose-dependent attenuation of lipopolysaccharide (LPS) and 3'-O-(4-benzoylbenzoyl)-ATP (BzATP)-induced IL-1β release.

Parameter Value 95% Confidence Interval Reference
IC50 for IL-1β Inhibition82 ng/mL48 - 94 ng/mL[5]
In Vivo Receptor Occupancy

Positron Emission Tomography (PET) imaging has been instrumental in quantifying the in vivo brain P2X7 receptor occupancy of this compound in both preclinical models and humans. These studies have established a clear relationship between plasma drug concentrations and target engagement in the CNS.

Species Dose Route Receptor Occupancy Reference
Rhesus Monkey0.1 mg/kgIntravenous17%
Rhesus Monkey2.5 mg/kgIntravenous60%
Human5 - 300 mgOralDose-dependent, approaching saturation at doses >50 mg[7]
Parameter Value Reference
Estimated Plasma EC50 for CNS P2X7 Receptor Binding105 ng/mL[5]
Estimated Plasma EC90 for CNS P2X7 Receptor Binding900 ng/mL[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacodynamic studies. The following sections outline the key experimental protocols used to characterize this compound.

Ex Vivo Lipopolysaccharide/BzATP-Induced IL-1β Release Assay

This assay is a cornerstone for assessing the peripheral pharmacodynamic activity of this compound.

Objective: To measure the inhibitory effect of this compound on P2X7 receptor-mediated IL-1β release from peripheral blood cells.

Methodology:

  • Blood Collection: Whole blood samples are collected from subjects at various time points following the administration of this compound or placebo.

  • Cell Stimulation: Aliquots of whole blood are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

  • P2X7 Activation: The P2X7 receptor is then activated with a specific agonist, 3'-O-(4-benzoylbenzoyl)-ATP (BzATP), to trigger the release of mature IL-1β.

  • Cytokine Quantification: Plasma is separated, and the concentration of IL-1β is measured using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of IL-1β release is calculated for each this compound concentration or dose group relative to a vehicle control, allowing for the determination of IC50 values.[5]

In Vivo P2X7 Receptor Occupancy by Positron Emission Tomography (PET)

PET imaging enables the non-invasive quantification of target engagement in the brain.

Objective: To determine the relationship between this compound dose, plasma concentration, and P2X7 receptor occupancy in the CNS.

Methodology:

  • Radioligand: A specific PET radioligand for the P2X7 receptor, such as [¹⁸F]JNJ-64413739, is administered intravenously.

  • Baseline Scan: A baseline PET scan is performed to measure the initial density of available P2X7 receptors in the brain.

  • Drug Administration: Subjects are administered a single oral dose of this compound.

  • Post-dose Scan: A second PET scan is conducted at a time point corresponding to the expected peak plasma concentration of this compound.

  • Image Analysis: Brain images are acquired and analyzed to determine the regional distribution and binding of the radioligand. The reduction in radioligand binding in the post-dose scan compared to the baseline scan is used to calculate the percentage of P2X7 receptor occupancy by this compound.

  • Pharmacokinetic Sampling: Blood samples are collected throughout the study to determine the plasma concentration of this compound, which is then correlated with receptor occupancy data.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the pharmacodynamics of this compound.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (High Concentration) P2X7 P2X7 Receptor ATP->P2X7 Activates JNJ JNJ-541754446 JNJ->P2X7 Blocks Pore Pore Formation P2X7->Pore NLRP3 NLRP3 Inflammasome Activation Pore->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 proIL1B Pro-IL-1β Casp1->proIL1B Cleaves IL1B Mature IL-1β Release proIL1B->IL1B ExVivo_IL1B_Workflow A 1. Whole Blood Collection (Post-JNJ-54175446 Dosing) B 2. LPS Priming (Induces Pro-IL-1β) A->B C 3. BzATP Stimulation (Activates P2X7) B->C D 4. Plasma Separation C->D E 5. IL-1β Quantification (ELISA) D->E F 6. Data Analysis (IC50 Determination) E->F PET_Occupancy_Workflow cluster_subject Human Subject cluster_analysis Data Analysis A Baseline PET Scan (Measure available P2X7R) B Oral Administration of This compound A->B C Post-dose PET Scan (Measure occupied P2X7R) B->C E Pharmacokinetic Analysis (Plasma Concentration) B->E D Image Analysis (Calculate % Occupancy) C->D F Correlate Occupancy with Plasma Levels D->F E->F

References

JNJ-54175446: A Technical Overview of Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

JNJ-54175446 is a potent and selective antagonist of the P2X7 receptor, a key player in neuroinflammation, that has been investigated for the treatment of major depressive disorder.[1][2] A critical attribute for a centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the methodologies and findings from key preclinical and clinical studies that have characterized the BBB penetration of this compound.

Quantitative Analysis of Blood-Brain Barrier Penetration

The capacity of this compound to enter the central nervous system (CNS) has been quantitatively assessed in both preclinical and clinical settings. The data consistently demonstrates that the compound achieves therapeutically relevant concentrations in the brain.

Preclinical Data (Rodent Models)

In studies involving rats, this compound demonstrated efficient passage into the brain. Following oral administration, the compound achieved a brain-to-plasma concentration ratio of approximately 1.1.[3] Further investigation into brain target engagement revealed a dose-dependent occupancy of the P2X7 receptor. An oral dose of 10 mg/kg resulted in over 80% receptor occupancy for a 24-hour period.[3] The effective dose for 50% receptor occupancy (ED50) in the brain was determined to be 0.46 mg/kg, which corresponded to a plasma concentration of 105 ng/mL.[3]

ParameterValueSpeciesSource
Brain/Plasma Ratio~1.1Rat[3]
Brain P2X7 Occupancy (10 mg/kg oral dose)>80% for 24hRat[3]
Brain P2X7 Occupancy ED500.46 mg/kgRat[3]
Plasma EC50 for Brain Occupancy105 ng/mLRat[3]
Clinical Data (Human Studies)

In a first-in-human study, the penetration of this compound into the CNS was confirmed through the analysis of cerebrospinal fluid (CSF).[4] While the maximum concentration (Cmax) of the drug in the CSF was found to be seven times lower than the total plasma Cmax, a comparison of the unbound concentrations in both compartments revealed they were comparable.[4] This is a crucial finding, as it is the unbound fraction of a drug that is generally considered to be pharmacologically active. Positron Emission Tomography (PET) imaging studies in healthy human participants further corroborated the compound's ability to cross the BBB and engage its target, demonstrating a clear relationship between the administered dose and receptor occupancy in the brain.[5][6]

ParameterUnbound Plasma Cmax (ng/mL)Unbound CSF Cmax (ng/mL)Source
This compound88.3 ± 35.7114 ± 39[4]

Experimental Protocols

The following sections detail the methodologies employed in the key studies that evaluated the blood-brain barrier penetration of this compound.

Preclinical Evaluation in Rodents

Brain and Plasma Pharmacokinetic Analysis: The assessment of this compound concentrations in the brain and plasma of rats was conducted following a single oral administration of the compound. At predetermined time points post-dosing, animals were euthanized, and samples of both blood and brain tissue were collected. Plasma was separated from the blood samples by centrifugation. Brain tissue was homogenized to ensure uniform distribution for analysis. The concentrations of this compound in both plasma and brain homogenates were then quantified using a validated bioanalytical method, likely high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is a standard for such determinations. The brain/plasma concentration ratio was subsequently calculated by dividing the concentration of the drug in the brain tissue by its concentration in the plasma.

Ex Vivo P2X7 Receptor Occupancy Assay: To determine the extent of P2X7 receptor engagement in the brain, an ex vivo autoradiography technique was employed. Rats were administered varying oral doses of this compound. After a specified duration to allow for drug distribution, the animals were euthanized, and their brains were rapidly removed and frozen. The brains were then sectioned into thin slices. These brain sections were incubated with a radiolabeled ligand that specifically binds to the P2X7 receptor. The amount of radioactivity bound to the receptors in the brain slices was measured using autoradiography. By comparing the binding of the radioligand in brain sections from drug-treated animals to that in sections from vehicle-treated control animals, the percentage of P2X7 receptors occupied by this compound at different dose levels could be calculated.

G cluster_preclinical Preclinical Workflow Oral Dosing Oral Dosing Sample Collection Sample Collection Oral Dosing->Sample Collection Rat Sample Processing Sample Processing Sample Collection->Sample Processing Blood & Brain LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Plasma & Homogenate Ex Vivo Autoradiography Ex Vivo Autoradiography Sample Processing->Ex Vivo Autoradiography Brain Sections Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Concentrations Brain/Plasma Ratio Brain/Plasma Ratio Data Analysis->Brain/Plasma Ratio Ex Vivo Autoradiography->Data Analysis Receptor Occupancy

Preclinical BBB Penetration Assessment Workflow.
Clinical Evaluation in Humans

Cerebrospinal Fluid (CSF) Analysis: The human study to assess CNS penetration involved the administration of a single 300 mg dose of this compound.[4] At specific time points following the dose, samples of both blood and CSF were collected from the study participants. CSF was obtained via a lumbar puncture procedure. Plasma was isolated from the blood samples. The concentrations of total and unbound this compound in both plasma and CSF were determined using a validated bioanalytical method. The unbound concentration is of particular interest as it represents the fraction of the drug that is free to interact with its target.

Positron Emission Tomography (PET) Imaging: PET imaging was utilized to directly visualize and quantify the engagement of this compound with P2X7 receptors in the human brain. This advanced imaging technique involves the use of a radiotracer that binds to the P2X7 receptor. Healthy volunteers were administered a single dose of this compound, ranging from 5 to 300 mg.[5] Following drug administration, the radiotracer was injected, and PET scans were acquired to measure the level of radiotracer binding in the brain. The displacement of the radiotracer by this compound from the P2X7 receptors allowed for the calculation of receptor occupancy at different dose levels. This provided a direct in-vivo confirmation of the drug's ability to cross the BBB and interact with its intended target in the human brain.

G cluster_clinical Clinical Workflow Oral Dosing Oral Dosing CSF Sampling CSF Sampling Oral Dosing->CSF Sampling Blood Sampling Blood Sampling Oral Dosing->Blood Sampling PET Imaging PET Imaging Oral Dosing->PET Imaging Dose-Ranging Concentration Analysis Concentration Analysis CSF Sampling->Concentration Analysis Unbound Drug Blood Sampling->Concentration Analysis Unbound Drug Receptor Occupancy Receptor Occupancy PET Imaging->Receptor Occupancy

Clinical BBB Penetration and Target Engagement Workflow.

Signaling Pathway Context

This compound exerts its therapeutic effect by blocking the P2X7 receptor, which is an ATP-gated ion channel predominantly expressed on microglia in the CNS.[7] The activation of the P2X7 receptor by high concentrations of extracellular ATP, a danger signal released during cellular stress or injury, initiates a pro-inflammatory cascade. This leads to the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, including interleukin-1β (IL-1β).[8] By antagonizing the P2X7 receptor, this compound aims to attenuate this neuroinflammatory response, which is implicated in the pathophysiology of mood disorders.[9]

G Extracellular ATP Extracellular ATP P2X7 Receptor P2X7 Receptor Extracellular ATP->P2X7 Receptor Activates NLRP3 Inflammasome Activation NLRP3 Inflammasome Activation P2X7 Receptor->NLRP3 Inflammasome Activation This compound This compound This compound->P2X7 Receptor Inhibits IL-1β Release IL-1β Release NLRP3 Inflammasome Activation->IL-1β Release Neuroinflammation Neuroinflammation IL-1β Release->Neuroinflammation

Simplified P2X7 Receptor Signaling Pathway.

References

The Selectivity Profile of JNJ-54175446: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of JNJ-54175446, a potent, selective, and brain-penetrant antagonist of the P2X7 receptor. The document details its binding affinity and functional potency across various species, outlines key experimental methodologies used in its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Data Presentation

The selectivity of this compound has been primarily characterized through its potent antagonism of the P2X7 receptor, an adenosine (B11128) triphosphate (ATP)-gated ion channel implicated in neuroinflammation.

Table 1: In Vitro Potency of this compound at P2X7 Receptors
SpeciesReceptorPotency (pIC50)
HumanP2X78.46
RatP2X78.81
MouseP2X77.8
DogP2X77.9
MacaqueP2X78.1
Table 2: Functional Activity and Target Engagement of this compound
AssayMetricValueSpeciesNotes
Ex Vivo IL-1β Release InhibitionIC5082 ng/mLHumanInhibition of lipopolysaccharide (LPS) and BzATP-induced IL-1β release from peripheral blood.
Central P2X7 Receptor OccupancyEC50 (plasma concentration)105 ng/mLHumanEstimated value for central nervous system P2X7 receptor binding.
Central P2X7 Receptor OccupancyEC90 (plasma concentration)900 ng/mLHumanEstimated value for central nervous system P2X7 receptor binding.
Brain P2X7 Receptor OccupancyEC50 (plasma concentration)44.3 ng/mLHumanEstimated from translational modeling.
Peripheral IL-1β Release InhibitionEC50 (plasma concentration)67.0 ng/mLHumanEstimated from translational modeling.

Experimental Protocols

Detailed methodologies for two key assays used to characterize the pharmacodynamic effects of this compound are provided below.

Ex Vivo Interleukin-1β (IL-1β) Release Assay

This functional assay quantifies the ability of this compound to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells.

Objective: To determine the potency of this compound in blocking P2X7 receptor-mediated IL-1β release in peripheral blood.

Methodology:

  • Blood Collection: Whole blood samples are collected from subjects.

  • Cell Stimulation: The blood samples are stimulated ex vivo with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

  • P2X7 Activation: The P2X7 receptor is then activated with a specific agonist, such as 3'-O-(4-benzoyl)benzoyl-ATP (BzATP), which triggers the processing and release of mature IL-1β.

  • This compound Treatment: The assay is performed in the presence of varying concentrations of this compound or a placebo control.

  • Quantification: The concentration of IL-1β in the plasma is measured using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of IL-1β release against the concentration of this compound.

Ex_Vivo_IL1B_Release_Assay cluster_protocol Experimental Workflow start Whole Blood Collection lps LPS Priming (pro-IL-1β expression) start->lps wash Wash Step lps->wash treatment Incubation with This compound or Placebo wash->treatment bzATP BzATP Stimulation (P2X7 Activation) treatment->bzATP supernatant Collect Supernatant bzATP->supernatant elisa IL-1β Quantification (ELISA) supernatant->elisa analysis Data Analysis (IC50 Calculation) elisa->analysis

Ex Vivo IL-1β Release Assay Workflow.
Positron Emission Tomography (PET) Receptor Occupancy Study

This in vivo imaging technique is used to quantify the binding of this compound to P2X7 receptors in the brain.

Objective: To determine the relationship between the plasma concentration of this compound and the occupancy of P2X7 receptors in the central nervous system.

Methodology:

  • Radioligand: A specific PET radioligand for the P2X7 receptor, such as 18F-JNJ-64413739, is administered intravenously to the subject.

  • Baseline Scan: A baseline PET scan is performed to measure the initial binding of the radioligand to P2X7 receptors in the absence of this compound.

  • This compound Administration: A single oral dose of this compound is administered to the subject.

  • Post-dose Scan: A second PET scan is conducted at a specified time after this compound administration to measure the displacement of the radioligand by the drug.

  • Plasma Sampling: Blood samples are collected at various time points to determine the plasma concentration of this compound.

  • Image Analysis: The PET images are analyzed to calculate the receptor occupancy in different brain regions. This is typically done by comparing the radioligand binding potential before and after drug administration.

  • Data Modeling: The receptor occupancy data is modeled as a function of the plasma concentration of this compound to determine the EC50 (the concentration at which 50% of the receptors are occupied).

PET_Receptor_Occupancy_Study cluster_workflow Experimental Workflow radioligand Administer P2X7 PET Radioligand (e.g., 18F-JNJ-64413739) baseline_scan Baseline PET Scan (Measure initial binding) radioligand->baseline_scan drug_admin Administer Oral Dose of this compound baseline_scan->drug_admin postdose_scan Post-dose PET Scan (Measure radioligand displacement) drug_admin->postdose_scan plasma_sampling Serial Plasma Sampling (Measure this compound concentration) drug_admin->plasma_sampling image_analysis PET Image Analysis (Calculate Receptor Occupancy) postdose_scan->image_analysis modeling Pharmacokinetic/Pharmacodynamic Modeling (Determine EC50) plasma_sampling->modeling image_analysis->modeling

PET Receptor Occupancy Study Workflow.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP), initiates a cascade of intracellular events that are central to the inflammatory response, particularly in microglia. This compound acts by blocking this initial step.

P2X7_Signaling_Pathway cluster_pathway P2X7 Receptor Signaling Cascade ATP Extracellular ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Binds to IonFlux Ion Flux (Ca²⁺ influx, K⁺ efflux) P2X7R->IonFlux Induces JNJ54175446 This compound JNJ54175446->P2X7R Antagonizes NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Activates proIL1B pro-IL-1β Caspase1->proIL1B Cleaves IL1B Mature IL-1β Release Inflammation Neuroinflammation IL1B->Inflammation Promotes

P2X7 Receptor Signaling Pathway.

JNJ-54175446: A Technical Guide to its Antagonistic Effect on Purinergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-54175446 is a potent, selective, and brain-penetrant antagonist of the P2X7 receptor, an ATP-gated ion channel.[1] The P2X7 receptor is a key player in purinergic signaling, a form of extracellular signaling mediated by purine (B94841) nucleosides and nucleotides such as adenosine (B11128) and ATP.[2] Activation of the P2X7 receptor, particularly in response to high concentrations of extracellular ATP released during cellular stress or injury, triggers a cascade of downstream signaling events.[3] These events are critically involved in neuroinflammation, immune responses, and have been implicated in the pathophysiology of various neurological and psychiatric disorders, including major depressive disorder.[2][4] This technical guide provides an in-depth overview of the effects of this compound on purinergic signaling, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its pharmacological effects by directly binding to the P2X7 receptor and inhibiting its activation by extracellular ATP. This antagonistic action prevents the conformational changes in the receptor that would normally lead to the opening of its non-selective cation channel.[5] By blocking this initial step, this compound effectively abrogates the subsequent downstream signaling cascades mediated by the P2X7 receptor.

The primary and most well-characterized consequence of P2X7 receptor activation is the assembly and activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[3][6] This multi-protein complex is responsible for the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secretable forms.[6][7] Therefore, by antagonizing the P2X7 receptor, this compound effectively suppresses the production and release of these key inflammatory mediators.[2]

Quantitative Data

The potency and selectivity of this compound have been characterized across various species and experimental systems. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound against P2X7 Receptors from Different Species

SpeciespIC50
Human8.46[8]
Rat8.81[8]
Mouse7.8[8]
Dog7.9[8]
Macaque8.1[8]

Table 2: Pharmacodynamic and Pharmacokinetic Parameters of this compound in Humans

ParameterValue
IL-1β Release Inhibition (IC50)82 ng/mL (95% CI: 48-94 ng/mL)[4]
Plasma EC50 for CNS Receptor Occupancy105 ng/mL[4]
Plasma EC90 for CNS Receptor Occupancy900 ng/mL[4]
Unbound Plasma Cmax (300 mg dose)88.3 ± 35.7 ng/mL[4]
CSF Cmax (300 mg dose)114 ± 39 ng/mL[4]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on purinergic signaling.

Ex Vivo Lipopolysaccharide (LPS) and Benzoylbenzoyl-ATP (BzATP)-Induced IL-1β Release Assay

This assay is a cornerstone for evaluating the pharmacodynamic activity of P2X7 receptor antagonists. It measures the ability of a compound to inhibit the release of IL-1β from immune cells in a whole blood sample following stimulation.

Materials:

  • Freshly collected human whole blood in sodium-heparin tubes.[9][10]

  • Lipopolysaccharide (LPS) from E. coli.[11]

  • 2'- & 3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP).[12]

  • This compound

  • RPMI 1640 medium.[10]

  • 24-well tissue culture plates.[10]

  • Centrifuge

  • ELISA kit for human IL-1β.

Procedure:

  • Blood Dilution: Dilute the whole blood with RPMI 1640 medium. A 1:1 dilution is a common starting point.[13]

  • Plating: Add the diluted whole blood to the wells of a 24-well tissue culture plate.

  • Compound Incubation: Add varying concentrations of this compound or vehicle control to the wells and incubate for a predetermined period (e.g., 30-60 minutes) at 37°C and 5% CO2.

  • LPS Priming: Add LPS to the wells to a final concentration of 1 µg/mL to prime the cells for pro-IL-1β production. Incubate for 2 to 5 hours at 37°C and 5% CO2.[10][14]

  • P2X7 Receptor Stimulation: Add BzATP to the wells to a final concentration of approximately 300 µM to stimulate the P2X7 receptor.[12] Incubate for an additional 20-40 minutes.[10][14]

  • Sample Collection: Centrifuge the plates to pellet the blood cells.

  • IL-1β Quantification: Carefully collect the supernatant and measure the concentration of IL-1β using a validated human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of IL-1β release for each concentration of this compound compared to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.

P2X7 Receptor Occupancy Study using Positron Emission Tomography (PET)

PET imaging with a specific radioligand is employed to determine the extent and duration of this compound binding to P2X7 receptors in the brain.

Methodology Overview:

  • Radioligand: A specific PET radioligand for the P2X7 receptor, such as 18F-JNJ-64413739, is used.[15]

  • Baseline Scan: A baseline PET scan is performed on subjects to measure the initial density of available P2X7 receptors in the brain. This involves intravenous injection of the radioligand followed by dynamic imaging.[15]

  • Drug Administration: Subjects are administered a single oral dose of this compound.[15]

  • Post-dose Scan: A second PET scan is conducted at a specified time point after drug administration (e.g., 4-6 hours) to measure the receptor occupancy by this compound.[15]

  • Arterial Blood Sampling: Throughout the PET scans, arterial blood samples are collected to measure the concentration of the radioligand in the plasma, which is necessary for kinetic modeling.[15]

  • Data Analysis: The PET data is analyzed using kinetic models (e.g., two-tissue compartment model or Logan graphical analysis) to estimate the regional volumes of distribution (VT) of the radioligand before and after drug administration.[15] Receptor occupancy is then calculated based on the reduction in VT after drug administration.[16]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates NLRP3 NLRP3 Inflammasome Assembly P2X7R->NLRP3 Triggers JNJ54175446 This compound JNJ54175446->P2X7R Inhibits Casp1 Caspase-1 Activation NLRP3->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves IL1b Mature IL-1β Secretion ProIL1b->IL1b Inflammation Neuroinflammation IL1b->Inflammation IL18 Mature IL-18 Secretion ProIL18->IL18 IL18->Inflammation

Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro Ex Vivo IL-1β Release Assay cluster_invivo In Vivo Receptor Occupancy (PET) A Whole Blood Collection B Incubation with this compound A->B C LPS Priming B->C D BzATP Stimulation C->D E IL-1β Measurement (ELISA) D->E F Baseline PET Scan G This compound Administration F->G H Post-dose PET Scan G->H I Data Analysis (Kinetic Modeling) H->I

Caption: Experimental Workflows for Characterizing this compound.

Conclusion

This compound is a well-characterized P2X7 receptor antagonist with demonstrated potency and brain penetrance. Its mechanism of action, centered on the inhibition of the P2X7 receptor and subsequent suppression of the NLRP3 inflammasome-mediated release of IL-1β and IL-18, provides a strong rationale for its investigation in neuroinflammatory and psychiatric disorders. The quantitative data and experimental protocols detailed in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of purinergic signaling and its therapeutic modulation.

References

Methodological & Application

Application Notes and Protocols for JNJ-54175446 In Vivo Dosing in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-54175446 is a potent and selective, brain-penetrant antagonist of the P2X7 receptor (P2X7R).[1] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells, such as microglia in the central nervous system (CNS).[2][3] Its activation by high extracellular ATP concentrations, a danger signal released during cellular stress or injury, triggers a cascade of inflammatory events.[2] This includes the assembly of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18.[2][4] Consequently, antagonism of the P2X7R with this compound presents a promising therapeutic strategy for mitigating neuroinflammation in a variety of CNS disorders.

These application notes provide a detailed overview of the available in vivo dosing information for this compound in mouse models, focusing on established protocols, pharmacokinetic insights, and the underlying mechanism of action.

Mechanism of Action: P2X7R Antagonism

This compound functions by blocking the P2X7 receptor, thereby preventing the binding of extracellular ATP. This inhibition disrupts the downstream signaling cascade that leads to neuroinflammation. The sequence of events is as follows:

  • ATP Release: In response to cellular stress or damage, ATP is released into the extracellular space.

  • P2X7R Activation: High concentrations of extracellular ATP bind to and activate the P2X7R on microglia.

  • Ion Flux: P2X7R activation leads to cation influx (Na⁺ and Ca²⁺) and K⁺ efflux.

  • NLRP3 Inflammasome Assembly: The ionic changes, particularly K⁺ efflux, trigger the assembly of the NLRP3 inflammasome complex.[2]

  • Caspase-1 Activation: The assembled inflammasome activates caspase-1.

  • Cytokine Maturation and Release: Activated caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are then released from the cell, propagating the inflammatory response.[2]

This compound, by blocking the initial step of ATP binding to P2X7R, effectively halts this entire pro-inflammatory cascade.

Data Presentation

In Vivo Efficacy in a Mouse Model of Temporal Lobe Epilepsy

A key study has demonstrated the efficacy of this compound in the intra-amygdala kainic acid (IAKA) model of drug-resistant temporal lobe epilepsy in mice.[2]

ParameterDetailsReference
Mouse Model Intra-amygdala kainic acid (IAKA) model of temporal lobe epilepsy[2]
Dosing Regimen 30 mg/kg, intraperitoneal (IP), once daily for 5 consecutive days[2]
Primary Outcome Significant reduction in spontaneous recurrent seizures[2]
Secondary Outcomes Reduction in astrogliosis and altered microglia process morphology in the hippocampus[2]
Pharmacokinetic Data in Mice

While a complete pharmacokinetic profile (Cmax, Tmax, half-life) for the 30 mg/kg IP dose in mice is not publicly available, the following data provides crucial insights into the compound's distribution and target engagement.

ParameterValueTime PointMouse StrainReference
Plasma Concentration High concentration achieved (specific value not stated)3 hours post-injectionNaïve and IAKA model mice[2]
Brain Concentration High concentration achieved (specific value not stated)3 hours post-injectionNaïve and IAKA model mice[2]
Receptor Occupancy Levels exceed those required for 80% receptor occupancy3 hours post-injectionNaïve and IAKA model mice[2]

Note: An oral administration of 10 mg/kg of this compound in rodents has been shown to result in greater than 80% receptor occupancy for 24 hours.[2]

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

A suitable vehicle for the intraperitoneal administration of this compound in mice has been described.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween 80

  • Saline (0.9% NaCl)

Protocol:

  • Prepare the vehicle by mixing the components in the following ratio:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline

  • Dissolve the this compound powder in the vehicle to the desired final concentration (e.g., for a 30 mg/kg dose, the concentration will depend on the injection volume, typically 10 ml/kg for mice).

  • Ensure the solution is clear and homogenous. Sonication may be used to aid dissolution.

In Vivo Dosing Protocol: Temporal Lobe Epilepsy Mouse Model

This protocol is based on the study by Nasser et al. (2024).[2]

Animal Model:

  • Intra-amygdala kainic acid (IAKA) induced model of temporal lobe epilepsy.

Dosing Regimen:

  • Administer this compound at a dose of 30 mg/kg via intraperitoneal (IP) injection.[2]

  • Dosing is performed once daily for five consecutive days.[2]

  • To minimize stress and potential displacement of EEG electrodes, mice can be briefly and lightly anesthetized with isoflurane (B1672236) during each injection.[2]

Endpoint Analysis:

  • Monitor spontaneous recurrent seizures using continuous EEG recordings.

  • At the end of the study, collect brain tissue for immunohistochemical analysis of astrogliosis (e.g., GFAP staining) and microglial morphology.[2]

  • Plasma and brain concentrations of this compound can be determined by LC-MS/MS.[2]

Visualizations

P2X7 Receptor Signaling Pathway

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Microglia) ATP ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Binds to K_efflux K+ Efflux P2X7R->K_efflux Induces JNJ54175446 This compound JNJ54175446->P2X7R Blocks NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β (Pro-inflammatory Cytokine) Casp1->IL1b Cleaves proIL1b Pro-IL-1β proIL1b->Casp1

Caption: P2X7R signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_setup Model & Grouping cluster_dosing Dosing Phase (5 Days) cluster_monitoring Monitoring cluster_analysis Endpoint Analysis model IAKA Epilepsy Mouse Model grouping Randomize into Vehicle and this compound groups model->grouping dosing Daily IP Injection: - Vehicle - this compound (30 mg/kg) grouping->dosing eeg Continuous EEG Recording (Seizure Quantification) dosing->eeg pk Pharmacokinetics (Plasma & Brain Samples) eeg->pk histo Immunohistochemistry (Astrogliosis, Microglia) pk->histo

Caption: Experimental workflow for testing this compound in a mouse epilepsy model.

References

Application Notes and Protocols: Intraperitoneal Injection of JNJ-54175446

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-54175446 is a potent, selective, and central nervous system (CNS) penetrant antagonist of the P2X7 receptor.[1][2][3][4][5] The P2X7 receptor, an ATP-gated ion channel, is implicated in neuroinflammation through the release of pro-inflammatory cytokines like IL-1β and IL-18 from microglia.[1][6][7] As such, this compound is a valuable tool for investigating the role of the P2X7 receptor in various CNS disorders, including major depressive disorder and epilepsy.[1][3][8] These application notes provide a detailed protocol for the intraperitoneal (IP) administration of this compound in mice, based on established preclinical studies.

Mechanism of Action

This compound functions by blocking the P2X7 receptor, thereby attenuating the release of IL-1β and IL-18 from microglial cells.[1][6] This mechanism is central to its potential therapeutic effects in neuroinflammatory conditions. The P2X7–IL-1β pathway is a key player in neuroinflammation, and elevated levels of IL-1β have been observed in patients with persistent mood disorders.[7]

Pharmacokinetics and Brain Penetration

This compound has demonstrated the ability to cross the blood-brain barrier.[7][9][10][11] Studies in mice have shown that intraperitoneal administration of 30 mg/kg this compound results in significant brain concentrations, achieving high levels of P2X7 receptor antagonism.[8] In humans, this compound has also shown dose-dependent plasma exposure and brain penetration.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vivo Efficacy and Dosing

ParameterValueSpeciesAdministration RouteSource
Effective Dose for Seizure Reduction30 mg/kg (once daily)MouseIntraperitoneal[1][8]
Receptor Occupancy>80% at 10 mg/kgMouseOral[8]
Plasma EC50 for Receptor Occupancy105 ng/mLNot SpecifiedNot Specified[4]
ED50 for Receptor Occupancy0.46 mg/kgNot SpecifiedNot Specified[4]

Table 2: Pharmacokinetic Parameters

ParameterValueSpeciesAdministration RouteSource
Peak Plasma Concentration (Cmax)1475 ± 163 ng/mL (at 600 mg, fed)HumanOral[9][10]
Unbound Plasma Cmax88.3 ± 35.7 ng/mLHumanOral[9][10]
Cerebrospinal Fluid Cmax114 ± 39 ng/mLHumanOral[9][10]
Inhibitory Concentration (IC50) for IL-1β release82 ng/mLHumanEx vivo[9][10]

Table 3: Solubility Information

SolventConcentrationNotesSource
DMSO50 mg/mL (113.44 mM)Sonication recommended[1]
In Vivo Formulation2 mg/mL (4.54 mM)10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, sonication recommended[1]

Experimental Protocol: Intraperitoneal Injection in Mice

This protocol is adapted from a study investigating the anti-seizure effects of this compound in a mouse model of epilepsy.[8]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Sterile syringes (1 mL)

  • Sterile needles (26-27 gauge)[12]

  • 70% ethanol

  • Appropriate personal protective equipment (PPE)

Vehicle Preparation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline):

  • For 1 mL of vehicle, combine the following in a sterile tube:

    • 100 µL DMSO

    • 400 µL PEG300

    • 50 µL Tween 80

    • 450 µL sterile saline

  • Vortex thoroughly to ensure a homogenous solution.

This compound Solution Preparation (for a 30 mg/kg dose in a 25g mouse with a 10 mL/kg injection volume):

  • Calculate the required concentration:

    • Dose = 30 mg/kg

    • Injection volume = 10 mL/kg

    • Concentration = Dose / Injection volume = 30 mg/kg / 10 mL/kg = 3 mg/mL

  • Prepare the dosing solution:

    • Weigh the required amount of this compound powder. For 1 mL of a 3 mg/mL solution, weigh 3 mg of this compound.

    • Add the this compound powder to the prepared vehicle.

    • Vortex the mixture thoroughly.

    • Sonicate the solution to aid in dissolution, as recommended.[1]

    • Visually inspect the solution to ensure complete dissolution before administration.

Intraperitoneal Injection Procedure:

  • Animal Restraint:

    • Safely restrain the mouse using an appropriate technique (e.g., scruffing the neck) to expose the abdomen.[12]

  • Injection Site Identification:

    • The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[12][13]

  • Sterilization:

    • Disinfect the injection site with 70% ethanol.[12]

  • Needle Insertion:

    • Use a 26-27 gauge sterile needle.[12]

    • Insert the needle, bevel up, at approximately a 30-45 degree angle to the abdominal wall.[12][13]

  • Aspiration:

    • Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated. This confirms correct needle placement within the peritoneal cavity.[12]

  • Injection:

    • Inject the calculated volume of the this compound solution smoothly.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress.

Visualizations

G cluster_prep Solution Preparation cluster_admin Intraperitoneal Administration weigh Weigh this compound mix Combine and Vortex weigh->mix vehicle Prepare Vehicle (DMSO, PEG300, Tween 80, Saline) vehicle->mix sonicate Sonicate for Dissolution mix->sonicate restrain Restrain Animal sonicate->restrain Prepared Solution disinfect Disinfect Injection Site restrain->disinfect inject Inject into Lower Right Quadrant disinfect->inject aspirate Aspirate to Confirm Placement inject->aspirate administer Administer Solution aspirate->administer monitor Monitor Animal administer->monitor

Caption: Workflow for the preparation and intraperitoneal administration of this compound.

G JNJ This compound P2X7R P2X7 Receptor JNJ->P2X7R Antagonizes Cytokines IL-1β / IL-18 Release P2X7R->Cytokines Activation leads to Microglia Microglia / Monocytes Microglia->P2X7R Expresses Inflammation Neuroinflammation Cytokines->Inflammation Promotes

Caption: Simplified signaling pathway of this compound action.

References

Application Notes and Protocols: Oral Administration of JNJ-54175446 in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-54175446 is a potent, selective, and brain-penetrant antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation.[1][2] Activation of the P2X7 receptor can lead to the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), which are associated with the pathophysiology of mood disorders.[3][4] By blocking this pathway, this compound is being investigated as a potential therapeutic for psychiatric disorders such as major depressive disorder (MDD).[2][5] This document provides a summary of key quantitative data, detailed experimental protocols from clinical trials involving the oral administration of this compound, and visualizations of relevant pathways and workflows.

Data Presentation

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been assessed in single and multiple ascending dose studies in healthy volunteers. Key parameters are summarized below.

Study Population Dose Fed/Fasted State Cmax (ng/mL) AUC∞ (ng·h/mL) Unbound Cmax,plasma (ng/mL) Cmax,CSF (ng/mL) Citation
Healthy Volunteers0.5 - 300 mg (single dose)FastedDose-dependentIncreased dose-proportionallyN/AN/A[6][7]
Healthy Volunteers50 - 600 mg (single dose)Fed1475 ± 163 (at 600 mg)Increased dose-proportionally88.3 ± 35.7114 ± 39[6][7]

Note: Food has been shown to increase the bioavailability of this compound.[6][7] Cmax increased less than dose-proportionally.[6][7]

Pharmacodynamic Data

The primary pharmacodynamic measure for this compound is the inhibition of P2X7 receptor function, typically assessed by the reduction of IL-1β release in ex vivo stimulated whole blood samples.

Parameter Value Assay Conditions Citation
IC50 for IL-1β release inhibition82 ng/mL (95% CI: 48-94 ng/mL)Ex vivo LPS/BzATP-stimulated whole blood from healthy volunteers[6]
Safety and Tolerability

This compound has been generally well-tolerated in clinical trials.[3][4] The most common treatment-emergent adverse events (TEAEs) are summarized below.

Study Population Dosing Regimen Most Common TEAEs Incidence in this compound Group Incidence in Placebo Group Serious Adverse Events Citation
Healthy VolunteersSingle doses (0.5 - 600 mg)Headache, back pain, fatigue, diarrhea, myalgia, rhinitis, vomiting55.9% (33/59)22.2% (4/18)None reported[6][7]
MDD Patients600 mg loading dose, then 150 mg daily for 9 daysHeadache, nausea, dysgeusia, vomitingNot specifiedNot specifiedNone reported[3][7]
Healthy VolunteersMultiple ascending doses (50 - 450 mg daily for 11 days)Well-tolerated across all dosesNot specifiedNot specifiedNot specified[4]

Experimental Protocols

Oral Administration of this compound

Objective: To administer this compound orally to clinical trial participants at specified doses.

Materials:

  • This compound capsules (e.g., 50 mg) or oral suspension.[3][8]

  • Water.

  • Medication diary.

Protocol:

  • Participants are instructed to self-administer the oral dose of this compound at a specified time each day (e.g., in the morning).[8]

  • For studies investigating the effect of food, participants are instructed to take the dose within a specific timeframe relative to a meal (e.g., within 30 minutes after breakfast).[8] In fasted studies, participants are required to fast for a specified period (e.g., 10 hours) before dosing.[8]

  • The date and time of administration are recorded by the participant in a medication diary.[8]

  • For in-clinic dosing, the study drug is administered to participants by clinical staff after baseline assessments and a meal if required by the protocol.[8]

Ex Vivo Lipopolysaccharide (LPS) and Benzoyl-ATP (BzATP)-Induced IL-1β Release Assay

Objective: To assess the pharmacodynamic activity of this compound by measuring its ability to inhibit P2X7 receptor-mediated IL-1β release in whole blood.

Materials:

  • Whole blood collected from participants in sodium heparin tubes.

  • Lipopolysaccharide (LPS) from E. coli.

  • 3'-O-(4-Benzoyl)benzoyl-ATP (BzATP).

  • RPMI 1640 medium.

  • Incubator (37°C, 5% CO2).

  • Centrifuge.

  • ELISA kit for human IL-1β.

Protocol:

  • Collect whole blood from participants at specified time points before and after this compound administration.

  • Within 30 minutes of collection, dilute the whole blood 1:1 with RPMI 1640 medium.

  • Prime the cells by adding LPS to a final concentration of 2 ng/mL.

  • Incubate the samples for a specified period (e.g., 4 to 24 hours) at 37°C with 5% CO2.

  • For the final 30 minutes of incubation, add BzATP (a P2X7 receptor agonist) to a final concentration of 5 mM to stimulate IL-1β release.

  • Following incubation, centrifuge the samples to pellet the blood cells.

  • Collect the supernatant and store at -80°C until analysis.

  • Quantify the concentration of IL-1β in the supernatant using a validated human IL-1β ELISA kit according to the manufacturer's instructions.

Pharmacokinetic Analysis

Objective: To determine the concentration of this compound in plasma and cerebrospinal fluid (CSF).

Materials:

  • Plasma and CSF samples collected from participants.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Validated internal standard.

  • Reagents for sample extraction (e.g., protein precipitation or liquid-liquid extraction).

Protocol:

  • Collect blood and CSF samples at predetermined time points following drug administration.

  • Process blood samples to obtain plasma.

  • Store all biological samples at -80°C until analysis.

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in the relevant matrices (plasma and CSF).

  • Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank matrix.

  • Extract this compound and the internal standard from the samples using an appropriate technique such as protein precipitation or liquid-liquid extraction.

  • Analyze the extracted samples using the validated LC-MS/MS method.

  • Calculate the concentration of this compound in the unknown samples by comparing their peak area ratios to those of the calibration standards.

Mandatory Visualization

G cluster_0 P2X7 Receptor Signaling Pathway ATP ATP (from cellular stress) P2X7R P2X7 Receptor ATP->P2X7R Activates NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 Leads to JNJ54175446 This compound JNJ54175446->P2X7R Antagonizes Caspase1 Caspase-1 Activation NLRP3->Caspase1 proIL1B Pro-IL-1β Caspase1->proIL1B Cleaves IL1B IL-1β Release proIL1B->IL1B Inflammation Neuroinflammation IL1B->Inflammation

Caption: P2X7 Receptor Signaling Pathway and this compound Mechanism of Action.

G cluster_1 Clinical Trial Workflow for this compound Screening Screening & Enrollment Baseline Baseline Assessments (e.g., MADRS, Blood Samples) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (this compound or Placebo) 8 Weeks Randomization->Treatment Group 1 Placebo Placebo Randomization->Placebo Group 2 Assessments On-treatment Assessments (Weeks 2, 5, 8) - Efficacy (MADRS) - Safety (AEs) - PD (Blood Samples) Treatment->Assessments Placebo->Assessments FinalVisit End of Treatment Visit (Week 8) Assessments->FinalVisit FollowUp Follow-up FinalVisit->FollowUp

Caption: Example Workflow for a Phase II Clinical Trial of this compound in MDD.

G cluster_2 Logical Relationship of Experimental Challenges JNJ54175446 This compound Administration DexChallenge Dexamphetamine Challenge JNJ54175446->DexChallenge TSDChallenge Total Sleep Deprivation (TSD) Challenge JNJ54175446->TSDChallenge LPSChallenge Ex vivo LPS/BzATP Challenge JNJ54175446->LPSChallenge CNS_Effects Assess Central Nervous System Effects (Mood, Cognition, Locomotion) DexChallenge->CNS_Effects Mood_Modulation Assess Mood Modulation & Antidepressant Effects TSDChallenge->Mood_Modulation PD_Activity Assess Peripheral Pharmacodynamic Activity (IL-1β Inhibition) LPSChallenge->PD_Activity

Caption: Relationship between this compound and Experimental Challenges.

References

Application Notes and Protocols for JNJ-54175446 in Ex Vivo LPS-Induced Cytokine Release Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-54175446 is a potent and selective antagonist of the P2X7 receptor, a key player in the inflammatory cascade.[1][2] The P2X7 receptor, an ATP-gated ion channel, is predominantly expressed on immune cells such as monocytes and macrophages. Its activation by high concentrations of extracellular ATP, often present at sites of inflammation and tissue injury, triggers the release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β). The lipopolysaccharide (LPS)-induced cytokine release assay using ex vivo whole blood is a robust system to study the inflammatory response and to evaluate the efficacy of anti-inflammatory compounds. This assay mimics the physiological environment where blood cells interact with pathogens or their components, like LPS, leading to the production of a cascade of cytokines including IL-1β, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).

This document provides detailed application notes and protocols for utilizing this compound in an ex vivo LPS-induced cytokine release assay.

Mechanism of Action

LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on immune cells. This activation initiates a signaling cascade that leads to the transcription and translation of pro-inflammatory cytokines, including pro-IL-1β, which accumulates in the cytoplasm. A second signal, such as the activation of the P2X7 receptor by extracellular ATP, is required for the maturation and release of IL-1β. The P2X7 receptor, when activated, forms a non-selective pore in the cell membrane, leading to potassium efflux. This drop in intracellular potassium concentration triggers the assembly of the NLRP3 inflammasome, which in turn activates caspase-1. Activated caspase-1 then cleaves pro-IL-1β into its mature, secretable form. This compound, by selectively blocking the P2X7 receptor, prevents this second signal, thereby inhibiting the release of mature IL-1β.

Data Presentation

The inhibitory effect of this compound on LPS-induced cytokine release can be quantified to determine its potency. The half-maximal inhibitory concentration (IC50) is a key parameter.

CompoundTarget CytokineAssay SystemStimulusIC50Reference
This compound IL-1βHuman Peripheral BloodLPS + BzATP*82 ng/mL (95% CI: 48-94 ng/mL)[3][4]
This compoundTNF-αHuman Whole BloodLPSData not available
This compoundIL-6Human Whole BloodLPSData not available

*BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) is a potent P2X7 receptor agonist used to maximize the P2X7-dependent signaling in the assay.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and the experimental design, the following diagrams are provided.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS TLR4 TLR4 LPS->TLR4 ATP ATP / BzATP P2X7 P2X7 Receptor ATP->P2X7 JNJ This compound JNJ->P2X7 Inhibition NFkB NF-κB Pathway TLR4->NFkB K_efflux K+ Efflux P2X7->K_efflux Pore formation proIL1b_mRNA pro-IL-1β mRNA NFkB->proIL1b_mRNA Transcription proIL1b pro-IL-1β proIL1b_mRNA->proIL1b Translation IL1b Mature IL-1β proIL1b->IL1b Cleavage NLRP3 NLRP3 Inflammasome Assembly Casp1 Caspase-1 (active) NLRP3->Casp1 Activation Release Release IL1b->Release K_efflux->NLRP3

P2X7 Signaling in LPS-Induced IL-1β Release.

Experimental_Workflow Blood 1. Whole Blood Collection (e.g., Sodium Heparin) Preincubation 2. Pre-incubation with This compound or Vehicle Blood->Preincubation Stimulation 3. Stimulation with LPS +/- BzATP Preincubation->Stimulation Incubation 4. Incubation (e.g., 4-24 hours at 37°C) Stimulation->Incubation Centrifugation 5. Centrifugation to separate plasma Incubation->Centrifugation Analysis 6. Cytokine Analysis (e.g., ELISA, Luminex) Centrifugation->Analysis

Ex Vivo Whole Blood Cytokine Release Assay Workflow.

Experimental Protocols

Materials
  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in cell culture medium.

  • Lipopolysaccharide (LPS): From E. coli (e.g., serotype O111:B4). Prepare a stock solution in sterile, endotoxin-free water or PBS.

  • BzATP (optional): Prepare a stock solution in sterile water.

  • Human Whole Blood: Collected from healthy volunteers in tubes containing an anticoagulant (e.g., sodium heparin).

  • Cell Culture Medium: RPMI 1640, supplemented with L-glutamine and penicillin-streptomycin.

  • Reagents for Cytokine Detection: ELISA kits or multiplex immunoassay kits for human IL-1β, TNF-α, and IL-6.

  • Sterile polypropylene (B1209903) tubes or 96-well plates.

  • CO2 incubator (37°C, 5% CO2).

  • Centrifuge.

  • Plate reader for ELISA or Luminex instrument for multiplex assays.

Protocol: Ex Vivo Whole Blood LPS-Induced Cytokine Release Assay
  • Blood Collection:

    • Collect human venous blood into sterile tubes containing sodium heparin as an anticoagulant.

    • Gently mix the blood by inversion. It is recommended to use the blood within 2 hours of collection.

  • Pre-incubation with this compound:

    • In a sterile polypropylene tube or a 96-well plate, add the desired volume of whole blood.

    • Add this compound at various final concentrations (e.g., 10 nM to 10 µM) or the vehicle control (e.g., DMSO at a final concentration of ≤0.1%).

    • Gently mix and pre-incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.

  • Stimulation:

    • Prepare a working solution of LPS in RPMI 1640 medium. A final concentration of 10-100 ng/mL is commonly used.

    • (Optional) For maximal P2X7-dependent IL-1β release, a co-stimulation with a P2X7 agonist can be performed. Prepare a working solution of BzATP in RPMI 1640 medium to achieve a final concentration of 100-300 µM.

    • Add the LPS solution (and BzATP solution, if applicable) to the blood samples. For the unstimulated control, add an equal volume of RPMI 1640 medium.

  • Incubation:

    • Gently mix the samples and incubate for 4 to 24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured (e.g., TNF-α peaks earlier than IL-6).

  • Plasma Collection:

    • After incubation, centrifuge the tubes or plates at 1,500 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (plasma) without disturbing the cell pellet.

  • Cytokine Measurement:

    • Measure the concentrations of IL-1β, TNF-α, and IL-6 in the collected plasma samples using commercially available ELISA or multiplex immunoassay kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control.

    • Plot the percentage inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Conclusion

The ex vivo LPS-induced cytokine release assay is a valuable tool for characterizing the anti-inflammatory properties of P2X7 receptor antagonists like this compound. This application note provides the necessary protocols and background information to effectively design and execute these experiments. The provided data and diagrams offer a clear understanding of the compound's mechanism of action and the experimental workflow. This information will be beneficial for researchers and scientists in the field of drug development and inflammation research.

References

Application Notes and Protocols: Investigating JNJ-54175446 in a Preclinical Sleep Deprivation Model of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the therapeutic potential of JNJ-54175446, a selective P2X7 receptor antagonist, in a rodent model of depression induced by sleep deprivation. The protocols outlined below are synthesized from established methodologies in the field and are intended to guide researchers in designing and executing robust preclinical studies.

Introduction

Major Depressive Disorder (MDD) is a debilitating condition with a significant number of patients exhibiting inadequate response to currently available treatments. Growing evidence implicates neuroinflammation in the pathophysiology of depression.[1][2] The P2X7 receptor (P2X7R), an ATP-gated ion channel primarily expressed on microglia in the central nervous system, is a key mediator of the inflammatory response.[2][3] Stress and sleep loss can lead to an increase in extracellular ATP, activating the P2X7R and triggering the release of pro-inflammatory cytokines such as IL-1β, which are implicated in depressive-like behaviors.[3][4][5]

This compound is a potent and selective P2X7R antagonist that has demonstrated central nervous system penetrance.[6] Clinical studies have explored its mood-stabilizing effects in MDD patients using a total sleep deprivation (TSD) model, which is known to have transient antidepressant effects.[7] In these studies, this compound was observed to modulate mood-related symptoms, suggesting that targeting the P2X7R may be a viable therapeutic strategy for mood disorders.[7]

This document provides detailed protocols for a preclinical sleep deprivation model in rodents to assess the antidepressant-like effects of this compound. The model aims to replicate aspects of the clinical TSD paradigm and provide a platform for investigating the underlying neurobiological mechanisms.

Signaling Pathway: P2X7R-Mediated Neuroinflammation in Depression

The following diagram illustrates the proposed signaling cascade linking stress, sleep deprivation, and P2X7R activation to neuroinflammation and depressive-like behaviors. This compound is hypothesized to inhibit this pathway at the level of the P2X7 receptor.

P2X7R_Signaling_Pathway cluster_stress Cellular Stress cluster_activation Microglial Activation cluster_downstream Downstream Effects Stress Stress ATP_Release Extracellular ATP ↑ Stress->ATP_Release Sleep Deprivation Sleep Deprivation Sleep Deprivation->ATP_Release P2X7R P2X7 Receptor ATP_Release->P2X7R Activates NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 Stimulates JNJ This compound JNJ->P2X7R Inhibits Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines ↑ Pro-inflammatory Cytokines (e.g., IL-1β) Caspase1->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Depression Depressive-like Behaviors Neuroinflammation->Depression

P2X7R Signaling Pathway in Neuroinflammation.

Experimental Protocols

Animal Model and Housing
  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Animals should be housed in groups of 4-5 per cage under a standard 12-hour light/dark cycle (lights on at 7:00 AM) with controlled temperature (22 ± 2°C) and humidity (55 ± 10%). Food and water should be available ad libitum.

  • Acclimation: Allow at least one week of acclimation to the housing facility before the start of any experimental procedures.

Sleep Deprivation Protocol (Modified Multiple Platform Method)

This method is effective in inducing REM sleep deprivation, which is known to produce depressive-like phenotypes in rodents.[8]

  • Apparatus: A polypropylene (B1209903) box (e.g., 52 cm × 33 cm × 15 cm) containing 12 cylindrical platforms (3 cm in diameter, 3 cm in height) fixed to the bottom. The box is filled with water to 1 cm below the surface of the platforms.

  • Procedure:

    • Habituate the mice to the sleep deprivation chambers for 1 hour per day for 3 consecutive days prior to the experiment.

    • For the sleep deprivation phase, place the mice in the chambers for a continuous period of 48-72 hours. When mice enter REM sleep, the associated muscle atonia will cause them to fall into the water, waking them up.

    • The control group should be placed in identical chambers with larger platforms that allow for sleep without the risk of falling into the water.

    • Ensure continuous access to food and water during the sleep deprivation period.

This compound Administration
  • Dosage and Formulation: Based on preclinical studies in mice with other neurological conditions, a dose of 30 mg/kg of this compound can be used as a starting point.[9] The compound should be formulated in a vehicle appropriate for intraperitoneal (IP) injection (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

  • Administration: Administer this compound or vehicle via IP injection once daily. The timing of administration should be consistent throughout the study. It is recommended to administer the compound 30-60 minutes before the start of the sleep deprivation period or behavioral testing.

Experimental Workflow

The following diagram outlines a typical experimental workflow for this study.

Experimental_Workflow cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment & Deprivation cluster_testing Phase 3: Behavioral Assessment cluster_analysis Phase 4: Molecular Analysis Acclimation Acclimation (1 week) Habituation Habituation to SD Chambers (3 days) Acclimation->Habituation Dosing This compound/Vehicle Dosing (Daily) Habituation->Dosing SD Sleep Deprivation (48-72 hours) Dosing->SD FST Forced Swim Test SD->FST Post-SD TST Tail Suspension Test FST->TST SPT Sucrose (B13894) Preference Test TST->SPT Tissue Tissue Collection (Brain) SPT->Tissue Analysis Molecular Assays (e.g., ELISA, qPCR) Tissue->Analysis

Experimental Workflow Diagram.

Behavioral Assessments for Depressive-like Phenotypes

These tests are widely used to evaluate depressive-like behaviors in rodents.[10][11]

Forced Swim Test (FST)
  • Principle: Measures behavioral despair. Antidepressant treatments typically reduce the duration of immobility.

  • Procedure:

    • Fill a cylindrical container (25 cm height, 10 cm diameter) with water (23-25°C) to a depth of 15 cm.

    • Gently place the mouse in the water for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

Tail Suspension Test (TST)
  • Principle: Similar to the FST, this test assesses behavioral despair based on the duration of immobility when subjected to an inescapable stressor.

  • Procedure:

    • Suspend the mouse by its tail using adhesive tape, approximately 1 cm from the tip.

    • The mouse should be suspended 50 cm above the floor for a 6-minute session.

    • Record the total duration of immobility.

Sucrose Preference Test (SPT)
  • Principle: Measures anhedonia, a core symptom of depression, by assessing the preference for a sweetened solution over plain water.

  • Procedure:

    • Habituate the mice to two drinking bottles, one with plain water and one with a 1% sucrose solution, for 48 hours.

    • Following a 4-hour period of water deprivation, present the mice with pre-weighed bottles of plain water and 1% sucrose solution for 1 hour.

    • Measure the consumption of each liquid and calculate the sucrose preference as: (sucrose intake / total fluid intake) * 100.

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the behavioral and molecular assays.

Table 1: Behavioral Test Outcomes

Treatment GroupNForced Swim Test (Immobility, s)Tail Suspension Test (Immobility, s)Sucrose Preference (%)
Control + Vehicle10Mean ± SEMMean ± SEMMean ± SEM
Control + this compound10Mean ± SEMMean ± SEMMean ± SEM
SD + Vehicle10Mean ± SEMMean ± SEMMean ± SEM
SD + this compound10Mean ± SEMMean ± SEMMean ± SEM

Table 2: Molecular Analysis of Brain Tissue (e.g., Hippocampus)

Treatment GroupNIL-1β Levels (pg/mg protein)P2X7R mRNA Expression (Fold Change)
Control + Vehicle10Mean ± SEMMean ± SEM
Control + this compound10Mean ± SEMMean ± SEM
SD + Vehicle10Mean ± SEMMean ± SEM
SD + this compound10Mean ± SEMMean ± SEM

Molecular and Biochemical Analyses

Following the completion of behavioral testing, brain tissue (e.g., hippocampus, prefrontal cortex) should be collected for further analysis to elucidate the molecular mechanisms of this compound's action.

  • ELISA: Quantify the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.

  • qPCR: Measure the mRNA expression levels of P2rx7 and other relevant inflammatory markers.

  • Immunohistochemistry: Visualize and quantify microglial activation (e.g., using Iba1 staining) in key brain regions.

Conclusion

The protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound in a sleep deprivation model of depression. By combining behavioral, molecular, and biochemical approaches, researchers can gain valuable insights into the therapeutic potential of targeting the P2X7 receptor for the treatment of mood disorders. These studies will contribute to a deeper understanding of the role of neuroinflammation in depression and may pave the way for the development of novel antidepressant therapies.

References

Application Notes and Protocols: JNJ-54175446 Dexamphetamine Challenge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental design for a dexamphetamine challenge study involving the P2X7 receptor antagonist, JNJ-54175446. The protocols outlined below are based on published clinical trial methodologies and are intended to serve as a comprehensive guide for similar research endeavors.

Introduction

This compound is a selective and potent antagonist of the P2X7 receptor, which is an ATP-gated ion channel implicated in neuroinflammation and mood disorders.[1][2] Activation of the P2X7 receptor, particularly on microglia, leads to the release of pro-inflammatory cytokines such as IL-1β.[1] The dexamphetamine challenge model is a translational tool used to investigate the central nervous system (CNS) effects of novel compounds by inducing a transient hyperdopaminergic and pro-inflammatory state. This document details the experimental design, protocols, and expected outcomes of a study evaluating the effects of this compound in a dexamphetamine challenge.

Data Presentation

The following tables summarize the key quantitative data from a representative this compound dexamphetamine challenge study.

Table 1: Study Design and Dosing

ParameterDescription
Study Design Randomized, double-blind, placebo-controlled, multiple ascending dose, crossover
Participants Healthy male volunteers
This compound Doses 50 mg, 100 mg, 150 mg, 300 mg, 450 mg (oral, daily)
Dexamphetamine Dose 20 mg (oral, single dose)
Treatment Duration 11 consecutive days of this compound or placebo
Challenge Days Baseline (Day -5) and post-treatment (Day 7 or 10)

Table 2: Pharmacodynamic Endpoints

EndpointMethodKey Findings
Peripheral Target Engagement Ex vivo LPS-stimulated IL-1β releaseThis compound demonstrated dose-dependent suppression of IL-1β release at all tested doses.
Central Nervous System Effects Dexamphetamine-induced changes in locomotionThis compound at doses ≥100 mg attenuated dexamphetamine-induced increases in locomotion.[1][2]
Mood Effects Visual Analogue Scales (VAS) for mood and "feeling high"This compound enhanced the mood-elevating effects of dexamphetamine at 100 mg and 150 mg, and the "feeling high" effect at ≥300 mg.
Visuomotor Performance NeuroCart® test battery (e.g., finger tapping, adaptive tracking)This compound attenuated dexamphetamine-induced improvements in motor performance.
Safety and Tolerability Adverse event monitoringThis compound was generally well-tolerated at all tested doses.[1][2]

Experimental Protocols

Ex Vivo Lipopolysaccharide (LPS)-Stimulated Cytokine Release Assay

Objective: To assess the peripheral target engagement of this compound by measuring its effect on cytokine release from whole blood.

Materials:

  • Whole blood collected in sodium heparin tubes

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Enzyme-linked immunosorbent assay (ELISA) kit for IL-1β

  • Incubator (37°C, 5% CO2)

  • Centrifuge

Procedure:

  • Within 2 hours of collection, dilute whole blood 1:1 with RPMI 1640 medium.

  • Add LPS to a final concentration of 100 ng/mL to stimulate cytokine production. Include a non-stimulated control (vehicle only).

  • Incubate the samples for 24 hours at 37°C in a 5% CO2 incubator.

  • Following incubation, centrifuge the samples at 1500 x g for 10 minutes to pellet the blood cells.

  • Collect the supernatant (plasma) and store at -80°C until analysis.

  • Quantify the concentration of IL-1β in the plasma samples using a validated ELISA kit according to the manufacturer's instructions.

  • Data are typically expressed as pg/mL of IL-1β.

NeuroCart® Pharmacodynamic Test Battery

Objective: To evaluate the CNS effects of this compound and dexamphetamine on visuomotor performance, attention, and subjective mood.

Description: The NeuroCart® is a computerized battery of tests designed to assess a range of CNS functions. The specific tests used in the this compound dexamphetamine challenge study likely included:

  • Adaptive Tracking: A pursuit tracking task to measure hand-eye coordination and visuomotor control.

  • Saccadic and Smooth Pursuit Eye Movements: To assess oculomotor control and attention.

  • Body Sway: A measure of postural stability.

  • Finger Tapping: To evaluate fine motor speed and coordination.

  • Visual Analogue Scales (VAS): Self-reported scales to assess subjective feelings such as mood, alertness, and "feeling high." The Bond and Lader VAS is a commonly used instrument for this purpose.

Procedure:

  • Familiarize participants with the test battery during a training session before the baseline assessment.

  • On challenge days, perform a baseline set of NeuroCart® tests before the administration of dexamphetamine.

  • Administer the 20 mg oral dose of dexamphetamine.

  • Repeat the NeuroCart® test battery at regular intervals post-dose (e.g., 1, 2, 4, and 6 hours) to capture the time course of the drug effects.

  • Data from each test are recorded electronically and analyzed to assess changes from baseline and differences between treatment groups.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Microglia) ATP ATP (released during stress/ inflammation) P2X7R P2X7 Receptor ATP->P2X7R activates Dex Dexamphetamine DAT Dopamine Transporter (DAT) Dex->DAT inhibits reuptake NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 leads to DA Dopamine (increased) Casp1 Caspase-1 Activation NLRP3->Casp1 proIL1b pro-IL-1β Casp1->proIL1b cleaves IL1b IL-1β Release (Neuroinflammation) proIL1b->IL1b JNJ This compound JNJ->P2X7R blocks

Caption: P2X7 Receptor Signaling Pathway in Neuroinflammation.

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Period cluster_post_treatment Post-Treatment Challenge cluster_analysis Data Analysis P1 Participant Recruitment (Healthy Males) P2 Informed Consent P1->P2 P3 Baseline Dexamphetamine Challenge (Day -5) - NeuroCart® - Blood Sampling P2->P3 P4 Randomization P3->P4 P5 Daily Dosing (11 days) - JNJ-541754446 (50-450 mg) - Placebo P4->P5 P6 Crossover Dexamphetamine Challenge (Day 7 or 10) - NeuroCart® - Blood Sampling for  Cytokine Analysis P5->P6 P7 Pharmacodynamic Analysis - Cytokine Levels - Locomotion Scores - Mood Scores P6->P7 P8 Safety & Tolerability Assessment P6->P8

Caption: this compound Dexamphetamine Challenge Experimental Workflow.

References

Application Notes: Quantitative Determination of JNJ-54175446 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of JNJ-54175446 in human plasma. This compound is a selective P2X7 receptor antagonist that has been investigated for the treatment of major depressive disorder.[1][2][3] This method utilizes a simple protein precipitation for sample preparation and offers excellent sensitivity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

This compound is a central nervous system (CNS) penetrant antagonist of the P2X7 receptor, an ATP-gated ion channel.[4][5] Activation of the P2X7 receptor is linked to neuroinflammation through the release of pro-inflammatory cytokines like IL-1β and IL-18, which are implicated in the pathophysiology of mood disorders.[1][4][6] By blocking this receptor, this compound is hypothesized to have antidepressant and mood-modulating effects.[3][6]

Accurate measurement of this compound concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in clinical research.[7][8] LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and robustness.[9] This document provides a detailed protocol for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Human plasma (K2-EDTA)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer was used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temp 10 °C

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions To be determined by direct infusion of standards
This compound e.g., Q1: 441.1 -> Q3: [specific fragment]
This compound-d4 (IS) e.g., Q1: 445.1 -> Q3: [specific fragment]

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standards of this compound and its SIL-IS. Dissolve in an appropriate solvent such as DMSO or methanol to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solutions with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for creating calibration curves and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the SIL-IS primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of, for example, 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • For calibration and QC samples, spike with the corresponding working standard solutions.

  • Add 150 µL of the IS working solution in acetonitrile to each tube. This high volume of organic solvent acts as the protein precipitation agent.

  • Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a 96-well plate or autosampler vials.

  • Inject the prepared sample into the LC-MS/MS system.

Data Analysis

The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this curve using a weighted (e.g., 1/x²) linear regression.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow for its quantification.

G cluster_stress Cellular Stress / Inflammation cluster_cell Immune Cell (e.g., Microglia) ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates NLRP3 NLRP3 Inflammasome P2X7R->NLRP3 Activates JNJ This compound JNJ->P2X7R Antagonizes Pro_IL1B Pro-IL-1β NLRP3->Pro_IL1B Cleaves IL1B Active IL-1β (Pro-inflammatory Cytokine) Pro_IL1B->IL1B Neuroinflammation Neuroinflammation IL1B->Neuroinflammation Depressive_Symptoms Depressive_Symptoms IL1B->Depressive_Symptoms

Caption: Mechanism of action of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 50 µL Human Plasma Spike Spike with Standards/IS Plasma->Spike Precipitate Protein Precipitation (Acetonitrile + IS) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC HPLC/UHPLC Separation (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: LC-MS/MS experimental workflow.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive tool for the quantitative determination of this compound in human plasma. This protocol can be readily implemented in a bioanalytical laboratory to support preclinical and clinical research, aiding in the characterization of the pharmacokinetic profile of this novel P2X7 receptor antagonist. Method validation in accordance with regulatory guidelines is recommended before application to study samples.

References

Application Notes and Protocols for PET Imaging of JNJ-54175446 P2X7 Receptor Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Positron Emission Tomography (PET) imaging to determine the receptor occupancy of the P2X7 receptor antagonist, JNJ-54175446. The protocols are based on preclinical and clinical studies utilizing the specific P2X7 PET tracer, [¹⁸F]JNJ-64413739.

Introduction

The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has been implicated in the pathophysiology of various neurological and psychiatric disorders. This compound is a potent and selective P2X7 receptor antagonist that readily crosses the blood-brain barrier.[1] PET imaging with the radiolabeled tracer [¹⁸F]JNJ-64413739 allows for the in vivo quantification of P2X7 receptor availability and the assessment of receptor occupancy by therapeutic candidates like this compound. This enables critical evaluation of target engagement, aids in dose selection for clinical trials, and provides insights into the pharmacodynamics of P2X7 receptor antagonists.[2][3]

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular signaling events. This includes ion influx (Na⁺ and Ca²⁺) and K⁺ efflux, leading to the activation of various downstream pathways involved in inflammation and cellular stress responses. A key consequence of P2X7 receptor activation is the assembly of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines, such as IL-1β.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds Ion_Flux Na⁺/Ca²⁺ Influx, K⁺ Efflux P2X7R->Ion_Flux Opens Channel NLRP3 NLRP3 Inflammasome Assembly Ion_Flux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Leads to IL1b IL-1β Release Caspase1->IL1b Cleaves Pro-IL-1β to Pro_IL1b Pro-IL-1β

P2X7 Receptor Signaling Pathway leading to IL-1β release.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical PET imaging studies of this compound.

Table 1: Preclinical P2X7 Receptor Occupancy in Rhesus Monkeys [4]

This compound Dose (mg/kg, intravenous)Mean Receptor Occupancy (%)
0.117
2.560

Table 2: Clinical P2X7 Receptor Occupancy in Healthy Human Subjects (NCT03088644) [5][6]

This compound Dose (mg, oral)Receptor Occupancy
5 - 300Dose-dependent
≥ 50Approached saturation

Experimental Protocols

Radiosynthesis and Quality Control of [¹⁸F]JNJ-64413739

The PET tracer [¹⁸F]JNJ-64413739 is synthesized via a one-step nucleophilic aromatic substitution.[4] An optimized automated radiosynthesis has been developed to improve yield and ensure clinical-grade quality.[7]

Protocol:

  • [¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • Trapping and Elution: Trap the [¹⁸F]fluoride on a pre-conditioned QMA cartridge and elute with a solution of a phase transfer catalyst (e.g., tetraethylammonium (B1195904) bicarbonate) in methanol.[7]

  • Radiolabeling: React the eluted [¹⁸F]fluoride with a suitable precursor (e.g., a nitropyridine precursor) at an elevated temperature (e.g., 120°C).[7]

  • Purification: Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).[7]

  • Formulation: Formulate the purified [¹⁸F]JNJ-64413739 in a physiologically compatible solution for injection.

  • Quality Control:

    • Radiochemical Purity: Determine by analytical HPLC (should be >97%).[7]

    • Molar Activity: Measure to ensure a high specific activity (e.g., >14.3 GBq/μmol).[7]

    • Residual Solvents: Analyze using gas chromatography to ensure levels are below acceptable limits.

    • Endotoxin Test: Perform to ensure the final product is pyrogen-free.

    • Sterility Test: Conduct to confirm the absence of microbial contamination.

Preclinical PET Imaging Protocol (Rhesus Monkey)

This protocol outlines the procedure for determining P2X7 receptor occupancy in non-human primates.

Preclinical_PET_Workflow Animal_Prep Animal Preparation (Anesthesia, Catheterization) Baseline_Scan Baseline [¹⁸F]JNJ-64413739 PET Scan Animal_Prep->Baseline_Scan Drug_Admin Administer this compound (intravenous) Baseline_Scan->Drug_Admin Blood_Sampling Arterial Blood Sampling (for input function) Baseline_Scan->Blood_Sampling During Scan Postdose_Scan Post-dose [¹⁸F]JNJ-64413739 PET Scan Drug_Admin->Postdose_Scan Postdose_Scan->Blood_Sampling During Scan Data_Analysis Data Analysis (Logan Graphical Analysis) Postdose_Scan->Data_Analysis Blood_Sampling->Data_Analysis RO_Calc Receptor Occupancy Calculation Data_Analysis->RO_Calc

Workflow for preclinical PET imaging of P2X7 receptor occupancy.

Protocol:

  • Animal Preparation: Anesthetize the rhesus monkey and place it in the PET scanner. Insert intravenous catheters for tracer injection and arterial blood sampling.

  • Baseline PET Scan:

    • Inject a bolus of [¹⁸F]JNJ-64413739 intravenously.

    • Perform a dynamic PET scan for a duration of up to 120 minutes.

    • Collect arterial blood samples throughout the scan to measure radioactivity concentration for generating an arterial input function.

  • This compound Administration: After a suitable washout period, administer a single intravenous dose of this compound.

  • Post-dose PET Scan: Repeat the [¹⁸F]JNJ-64413739 PET scan with arterial blood sampling as described in step 2.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images.

    • Define regions of interest (ROIs) in the brain.

    • Generate time-activity curves (TACs) for each ROI.

  • Data Analysis:

    • Use an arterial plasma input function-based Logan graphical analysis to calculate the total distribution volume (Vₜ) of the tracer in the brain for both baseline and post-dose scans.[4]

  • Receptor Occupancy Calculation: Calculate the P2X7 receptor occupancy (RO) using the following formula:

    • RO (%) = [(Vₜ_baseline - Vₜ_postdose) / Vₜ_baseline] x 100

Clinical PET Imaging Protocol (Human Subjects - based on NCT03088644)

This protocol is designed for determining P2X7 receptor occupancy in healthy human subjects.[8]

Protocol:

  • Subject Preparation: Subjects should fast for an appropriate period before the scan. An intravenous catheter is placed for tracer injection and an arterial line for blood sampling.

  • Baseline PET/MRI or PET/CT Scan:

    • Administer a single intravenous bolus injection of [¹⁸F]JNJ-64413739 (typically 150-185 MBq).[8]

    • Perform a dynamic PET scan of the brain for approximately 120 minutes.[6]

    • Simultaneously acquire anatomical images (MRI or CT) for co-registration and attenuation correction.

    • Collect arterial blood samples throughout the scan to generate a metabolite-corrected arterial input function.

  • This compound Administration: Following a washout period of at least one week, administer a single oral dose of this compound (dose range: 5-300 mg).[6]

  • Post-dose PET Scan:

    • Perform the post-dose [¹⁸F]JNJ-64413739 PET scan at the time of anticipated maximum plasma concentration (Tmax) of this compound (approximately 4-6 hours post-dose).[6]

    • Repeat the dynamic scanning and arterial blood sampling as in the baseline scan.

  • Image Reconstruction and Analysis:

    • Reconstruct dynamic PET images with appropriate corrections.

    • Co-register PET images with the anatomical MRI or CT images.

    • Delineate brain regions of interest (ROIs).

    • Generate time-activity curves (TACs) for each ROI.

  • Kinetic Modeling:

    • The 2-tissue compartment model is the most appropriate for analyzing [¹⁸F]JNJ-64413739 kinetics. Logan graphical analysis provides very similar results for estimating the regional total distribution volume (Vₜ).[6]

  • Receptor Occupancy Calculation:

    • P2X7 receptor occupancies are estimated using a Lassen plot and the regional baseline and post-dose Vₜ values.[6]

Data Analysis with Logan Graphical Analysis

Logan graphical analysis is a robust method for estimating the total distribution volume (Vₜ) of reversibly binding PET tracers.[9][10][11][12] It linearizes the data from a dynamic PET scan, allowing for the calculation of Vₜ from the slope of the linear portion of the plot.

Equation:

The Logan plot is represented by the following equation:

∫₀ᵀ Cᵣₒᵢ(t)dt / Cᵣₒᵢ(T) = Vₜ * [∫₀ᵀ Cₚ(t)dt / Cᵣₒᵢ(T)] + int

Where:

  • Cᵣₒᵢ(t) is the radioactivity concentration in the region of interest at time t.

  • Cₚ(t) is the radioactivity concentration in arterial plasma at time t.

  • T is the total scan time.

  • Vₜ is the total distribution volume.

  • int is the intercept.

Procedure:

  • Plot ∫₀ᵀ Cᵣₒᵢ(t)dt / Cᵣₒᵢ(T) on the y-axis against ∫₀ᵀ Cₚ(t)dt / Cᵣₒᵢ(T) on the x-axis.

  • Identify the linear portion of the plot, which typically occurs at later time points.

  • Perform a linear regression on this portion of the data.

  • The slope of the resulting line is the estimated Vₜ.

It is crucial to visually inspect the Logan plots to ensure the linearity of the data points used for the slope calculation.[10]

References

Application Notes and Protocols for JNJ-54175446 in Temporal Lobe Epilepsy Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-54175446 is a potent, selective, and brain-penetrant antagonist of the P2X7 receptor, a key player in neuroinflammatory pathways.[1] The P2X7 receptor, an ATP-gated ion channel, is upregulated in the brain following seizures and in chronic epilepsy, contributing to pro-inflammatory responses implicated in the pathophysiology of temporal lobe epilepsy (TLE).[2][3] Antagonism of the P2X7 receptor presents a promising therapeutic strategy for treatment-resistant epilepsy by mitigating neuroinflammation and its consequences.[4][5] These application notes provide a comprehensive overview of the use of this compound in the intra-amygdala kainic acid (IAKA) mouse model of TLE, a well-established model that recapitulates key features of the human condition.[1][6]

Mechanism of Action: P2X7 Receptor Signaling in Epilepsy

In the context of epilepsy, excessive neuronal firing leads to a massive release of ATP into the extracellular space. This pathological increase in extracellular ATP activates P2X7 receptors, primarily expressed on microglia and other glial cells, triggering a cascade of inflammatory events. This includes the activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), which in turn can enhance neuronal excitability and contribute to seizure generation and epileptogenesis.[7] this compound acts by blocking this P2X7 receptor signaling, thereby reducing neuroinflammation and its downstream effects.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_microglia Microglia cluster_downstream Downstream Effects Excessive Neuronal Firing Excessive Neuronal Firing ATP ATP Excessive Neuronal Firing->ATP releases P2X7R P2X7 Receptor ATP->P2X7R activates This compound This compound This compound->P2X7R blocks NLRP3_Inflammasome NLRP3 Inflammasome Activation P2X7R->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1B IL-1β Caspase1->IL1B cleaves Pro-IL-1β to Pro_IL1B Pro-IL-1β Neuroinflammation Neuroinflammation IL1B->Neuroinflammation Neuronal_Hyperexcitability Neuronal Hyperexcitability Neuroinflammation->Neuronal_Hyperexcitability

Caption: P2X7 Receptor Signaling Pathway in Epilepsy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: In Vivo Efficacy of this compound in the IAKA Mouse Model of TLE [8]

ParameterVehicle-TreatedThis compound-Treated (30 mg/kg, i.p.)p-value
Seizure Frequency (events/day)
Pre-treatment (Baseline)No significant differenceNo significant differencep = 0.858
During Treatment (5 days)~10Marginally lowerp = 0.096
Post-treatment (Washout)~10Significantly lowerp = 0.022
Microglial Morphology (Post-treatment)
Number of EndpointsLowerSignificantly higherp = 0.0248
Average Process LengthShorterSignificantly longerp = 0.0200

Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound

ParameterValueSpeciesNotes
Pharmacodynamics
IC50 for IL-1β release inhibition82 ng/mL (95% CI: 48-94)HumanEx vivo LPS/BzATP-induced release from peripheral blood.[1]
Pharmacokinetics (Single Dose)
Brain PenetrationUnbound Cmax,plasma and Cmax,CSF were comparable (88.3 vs 114 ng/mL)HumanDemonstrates good brain penetration.[1]
Plasma and Brain Levels (30 mg/kg, i.p.)High concentrations exceeding 80% receptor occupancyMouse (IAKA model)Levels were not significantly different between naïve and IAKA mice.[9]

Experimental Protocols

Intra-amygdala Kainic Acid (IAKA) Model of Temporal Lobe Epilepsy

This protocol describes the induction of TLE in mice, which closely mimics the neuropathology of the human condition.[1][6]

Materials:

  • 8-12 week old C57Bl/6 male mice

  • Kainic acid (KA) solution (0.3 µg in 0.2 µL sterile phosphate-buffered saline)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microinjection pump and syringe

  • Guide cannula and injection cannula

  • EEG recording system (telemetry or tethered)

  • Lorazepam (8 mg/kg)

Procedure:

  • Anesthetize the mouse and mount it in a stereotaxic frame.

  • Implant EEG electrodes for monitoring brain activity. A common placement is over the dorsal hippocampus.

  • Implant a guide cannula above the right basolateral amygdala using the following coordinates from bregma: Anterior-Posterior (A/P): -0.95 mm; Lateral (L): -2.85 mm.[1]

  • Allow the animal to recover for at least 48 hours post-surgery.

  • For seizure induction, gently restrain the awake mouse and insert the injection cannula through the guide cannula to the target depth.

  • Microinject 0.3 µg of KA in 0.2 µL PBS into the amygdala at a controlled rate.

  • Monitor the animal for the development of status epilepticus via EEG.

  • Administer lorazepam (8 mg/kg, i.p.) 40 minutes after the onset of status epilepticus to reduce mortality.[1]

  • Spontaneous recurrent seizures typically emerge within a few days.[1]

This compound Treatment and Seizure Monitoring

This protocol outlines the administration of this compound and the subsequent monitoring of seizure activity.

Materials:

  • This compound

  • Vehicle (e.g., 30% β-cyclodextrin sulfobutyl ethers and sodium salt in distilled water)

  • IAKA model mice with established spontaneous recurrent seizures

  • Continuous video-EEG monitoring system

Procedure:

  • After the establishment of a stable baseline of spontaneous seizures (e.g., 14 days post-status epilepticus), randomize mice into vehicle and treatment groups.[10]

  • Administer this compound (30 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily for 5 consecutive days.[10]

  • Continuously monitor seizure frequency and duration using video-EEG throughout the baseline, treatment, and post-treatment (washout) periods.

  • Analyze EEG data to quantify seizure events. A seizure is typically defined as a high-frequency, high-amplitude discharge that lasts for a minimum duration (e.g., >10 seconds).

Experimental_Workflow cluster_model_dev Model Development cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis A Surgery: EEG & Cannula Implantation B Recovery (≥48 hours) A->B C Intra-amygdala Kainic Acid Injection B->C D Status Epilepticus C->D E Lorazepam (40 min post-SE) D->E F Establishment of Spontaneous Seizures E->F G Baseline Seizure Monitoring (e.g., 14 days) F->G H Randomization G->H I This compound (30 mg/kg, i.p.) or Vehicle Treatment (5 days) H->I J Post-Treatment Monitoring (Washout Period) I->J K Quantification of Seizure Frequency & Duration J->K L Immunohistochemistry: GFAP & Iba1 Staining J->L M Quantification of Astrogliosis & Microgliosis L->M

Caption: Experimental Workflow for Evaluating this compound.
Immunohistochemistry for Astrogliosis and Microgliosis

This protocol details the staining and analysis of brain tissue to assess neuroinflammation.

Materials:

  • Mouse brain tissue (perfused and fixed)

  • Microtome or cryostat

  • Primary antibodies: anti-GFAP (for astrocytes) and anti-Iba1 (for microglia)

  • Fluorescently labeled secondary antibodies

  • Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

  • Mounting medium with DAPI

  • Fluorescence microscope and image analysis software

Procedure:

  • Perfuse mice with 4% paraformaldehyde and post-fix the brains.

  • Prepare 30-40 µm thick coronal brain sections using a microtome or cryostat.

  • Wash sections in PBS.

  • Perform antigen retrieval if necessary for the chosen antibodies.

  • Block non-specific binding by incubating sections in blocking solution for 1-2 hours at room temperature.

  • Incubate sections with primary antibodies (e.g., rabbit anti-Iba1 and chicken anti-GFAP) diluted in blocking solution overnight at 4°C.

  • Wash sections in PBS.

  • Incubate sections with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

  • Wash sections in PBS.

  • Mount sections on slides with mounting medium containing DAPI for nuclear counterstaining.

  • Acquire images using a fluorescence microscope.

  • Quantify astrogliosis and microgliosis by measuring the area of GFAP and Iba1 immunoreactivity, respectively, in specific brain regions (e.g., hippocampus) using image analysis software. For microglia, morphological analysis can include quantifying the number of endpoints and the average process length.[8]

Conclusion

This compound demonstrates significant potential as a therapeutic agent for temporal lobe epilepsy, particularly in treatment-resistant cases. Its mechanism of action, targeting the P2X7 receptor to reduce neuroinflammation, offers a novel approach to seizure control. The data from the IAKA mouse model indicate a lasting anti-seizure effect even after cessation of treatment, suggesting potential disease-modifying properties. The protocols provided herein offer a framework for researchers to further investigate the efficacy and mechanisms of this compound and other P2X7 receptor antagonists in the context of epilepsy.

References

Cell-Based Assays for Screening P2X7 Receptor Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for cell-based assays designed to screen and characterize antagonists of the P2X7 receptor (P2X7R), a key player in inflammation, immune responses, and neurodegenerative diseases.[1][2] The methodologies outlined here are essential for identifying and validating novel therapeutic agents targeting P2X7R.

The P2X7 receptor is an ATP-gated ion channel that, upon activation by high concentrations of extracellular ATP, forms a non-selective pore permeable to molecules up to 900 Da.[3][4][5] This unique characteristic allows for the development of robust cell-based assays to screen for antagonists. The primary assays covered in this document are:

  • Calcium Influx Assays: Measure the initial cation channel opening.

  • Pore Formation Assays: Detect the formation of the large transmembrane pore.

  • Cell Viability and Death Assays: Quantify the cytotoxic effects of prolonged P2X7R activation.

  • IL-1β Release Assays: Measure a key downstream inflammatory consequence of P2X7R activation.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events. Initially, it functions as a cation channel, leading to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[3] This rapid increase in intracellular calcium acts as a second messenger, triggering various downstream signaling pathways.[6] With sustained or repeated ATP stimulation, the receptor transitions to form a large, non-selective pore.[4] This pore formation is a hallmark of P2X7R activation and can lead to the activation of the NLRP3 inflammasome, subsequent release of pro-inflammatory cytokines like IL-1β and IL-18, and ultimately, cell death.[3][7][8][9]

P2X7_Signaling P2X7 Receptor Signaling Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R activates Channel Cation Channel (Na+, Ca2+ influx, K+ efflux) P2X7R->Channel initial activation Pore Macropore Formation (<900 Da) P2X7R->Pore prolonged activation Antagonist P2X7 Antagonist Antagonist->P2X7R inhibits Ca_Influx ↑ Intracellular Ca2+ Channel->Ca_Influx NLRP3 NLRP3 Inflammasome Activation Pore->NLRP3 CellDeath Cell Death Pore->CellDeath Ca_Influx->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b

Caption: Simplified P2X7 receptor signaling cascade upon ATP binding and its inhibition by antagonists.

Data Presentation: P2X7 Receptor Antagonist Potency (IC50)

The following tables summarize the half-maximal inhibitory concentration (IC50) values for several well-characterized P2X7R antagonists across different cell-based assays. These values are crucial for comparing the potency of novel compounds.

Table 1: Calcium Influx Assays

AntagonistCell LineSpeciesAgonistIC50 (nM)
A-7400031321N1 AstrocytomaHumanBzATP40[10]
A-7400031321N1 AstrocytomaRatBzATP18[10]
A-4380791321N1 AstrocytomaHumanBzATP300[10]
A-4380791321N1 AstrocytomaRatBzATP100[10]
AZ11645373HEK293HumanBzATP5-90
KN-62HEK293HumanATPPotent

Table 2: Pore Formation Assays (Dye Uptake)

AntagonistAssay TypeCell LineSpeciesAgonistIC50
Brilliant Blue G (BBG)PI UptakeJ774.G8MouseATP1.3-2.6 µM[5][11]
Oxidized ATP (oATP)PI UptakeJ774.G8MouseATP173-285 µM[5][11]
AZ10606120Ethidium UptakeMicrogliaNot SpecifiedBzATPAttenuates uptake[12]
GP-25YO-PRO-1 UptakeHEK293HumanATP8.7 µM[13]
GP-25YO-PRO-1 UptakeHEK293RatATP24.4 µM[13]
Compound 2gYO-PRO-1 Uptake1321N1HumanATP1.31 µM[14]

Table 3: IL-1β Release Assays

AntagonistCell TypeAgonistPotency (IC50)
A-740003THP-1BzATP18 nM
A-438079THP-1BzATP27 nM
AZD9056PMCsBz-ATPDose-dependent inhibition[15]

Experimental Protocols

Calcium Influx Assay

This assay measures the initial, rapid influx of calcium through the P2X7R channel upon agonist stimulation.[9]

Calcium_Flux_Workflow Calcium Influx Assay Workflow A 1. Seed Cells in 96-well plate B 2. Load Cells with Ca2+ sensitive dye (e.g., Fluo-4 AM) A->B C 3. Pre-incubate with P2X7R Antagonist B->C D 4. Measure Baseline Fluorescence C->D E 5. Add P2X7R Agonist (e.g., ATP, BzATP) D->E F 6. Record Fluorescence (kinetic read) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for the P2X7R calcium influx assay.

Materials:

  • Cells expressing P2X7R (e.g., HEK293-hP2X7R, THP-1)

  • 96-well black, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

  • P2X7R agonist (ATP or BzATP)

  • Test antagonists

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.[6]

  • Dye Loading:

    • Prepare a loading solution containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in assay buffer.[6]

    • Remove the culture medium, wash the cells with assay buffer, and add the loading solution.

    • Incubate for 45-60 minutes at 37°C in the dark.[6]

    • Wash the cells twice to remove excess dye.[6]

  • Compound Incubation: Add serial dilutions of the antagonist to the wells and incubate for 15-30 minutes.[10][16]

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Record baseline fluorescence for a short period.[16]

    • Inject the P2X7R agonist and immediately begin recording fluorescence intensity over time (e.g., every second for 1-2 minutes).[16]

  • Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx for each antagonist concentration and determine the IC50 value by fitting the data to a dose-response curve.

Pore Formation (Dye Uptake) Assay

This assay quantifies the formation of the large pore by measuring the uptake of fluorescent dyes that are normally membrane-impermeant.[9] Commonly used dyes include Ethidium Bromide (EtBr), YO-PRO-1, and Propidium Iodide (PI).[11][16][17]

Pore_Formation_Workflow Pore Formation Assay Workflow A 1. Seed Cells in 96-well plate B 2. Pre-incubate with P2X7R Antagonist A->B C 3. Add Fluorescent Dye (e.g., YO-PRO-1, EtBr) B->C D 4. Add P2X7R Agonist (e.g., ATP, BzATP) C->D E 5. Incubate (15-30 min at 37°C) D->E F 6. Measure Fluorescence E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for the P2X7R pore formation (dye uptake) assay.

Materials:

  • Cells expressing P2X7R (e.g., J774.G8, HEK293-hP2X7R)

  • 96-well plates

  • Fluorescent dye (e.g., YO-PRO-1 Iodide or Ethidium Bromide)

  • Assay Buffer

  • P2X7R agonist (ATP or BzATP)

  • Test antagonists

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate and culture until they reach the desired confluency.[18]

  • Compound Incubation: Wash the cells and pre-incubate with various concentrations of the antagonist for the desired time (e.g., 15-60 minutes).[18]

  • Dye and Agonist Addition: Add a solution containing both the fluorescent dye (e.g., 1-2 µM YO-PRO-1 or 5-20 µM EtBr) and the P2X7R agonist (e.g., 1-5 mM ATP).[18]

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.[16]

  • Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~491/509 nm for YO-PRO-1, ~525/605 nm for EtBr).[10][16]

  • Data Analysis: Determine the IC50 value by plotting the percentage inhibition of dye uptake against the antagonist concentration.[16]

Cell Viability/Death Assay

Prolonged activation of P2X7R can lead to cell death.[1] This assay quantifies the ability of an antagonist to protect cells from ATP-induced cytotoxicity.

Materials:

  • HEK293 cells expressing hP2X7R[1]

  • Culture plates

  • P2X7R agonist (ATP)

  • Test antagonists

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or trypan blue)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Culture: Culture HEK293-hP2X7R cells.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the antagonist.

  • P2X7R Activation: Stimulate the cells with a high concentration of ATP for a prolonged period (e.g., several hours) to induce cell death.[1]

  • Quantification of Viability: Add the cell viability reagent according to the manufacturer's protocol and measure the signal.

  • Data Analysis: Two known P2X7 antagonists, PPADS and KN-62, have been shown to block ATP-induced death in a concentration-dependent manner.[1] Plot cell viability against the antagonist concentration to determine the protective effect.

IL-1β Release Assay

In immune cells, P2X7R activation is a key signal for the processing and release of IL-1β.[19] This ELISA-based assay measures the inhibition of this downstream effect.

Materials:

  • Immune cells (e.g., LPS-primed primary macrophages or THP-1 monocytes)[16]

  • Lipopolysaccharide (LPS)

  • P2X7R agonist (ATP or BzATP)

  • Test antagonists

  • IL-1β ELISA kit

  • Microplate reader

Procedure:

  • Cell Priming: Prime the cells with LPS (e.g., 1 µg/mL for 3-4 hours) to upregulate pro-IL-1β expression.[16][19]

  • Antagonist Treatment: Pre-incubate the primed cells with various concentrations of the antagonist for 30-60 minutes.[19]

  • P2X7R Activation: Stimulate the cells with a P2X7R agonist (e.g., 1-5 mM ATP) for 30-60 minutes.[16]

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.[16]

  • ELISA: Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.[16]

  • Data Analysis: Determine the IC50 value by plotting the inhibition of IL-1β release against the antagonist concentration.[16]

References

Troubleshooting & Optimization

JNJ-54175446 Technical Support Center: Solubility and Vehicle Formulation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-54175446, a potent and selective P2X7 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and vehicle formulation of this compound for preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound exhibits good solubility in Dimethyl Sulfoxide (DMSO). Published data indicates a solubility of up to 62.5 mg/mL in DMSO.[1] Another source suggests a solubility of 50 mg/mL in DMSO; it is recommended to use sonication to aid dissolution.

Q2: Are there any recommended vehicle formulations for in vivo studies with this compound?

A2: Yes, several vehicle formulations have been reported for in vivo use. A common formulation consists of a mixture of DMSO, polyethylene (B3416737) glycol (PEG), a surfactant like Tween-80, and saline. Specifically, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a concentration of 2 mg/mL.[2]

Q3: Can PEG400 be used in the vehicle formulation instead of PEG300?

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective antagonist of the P2X7 receptor.[2] The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, leading to the release of pro-inflammatory cytokines such as IL-1β. By blocking this receptor, this compound can modulate the inflammatory response.

Troubleshooting Guide: Formulation Issues

This guide addresses common problems encountered during the formulation of this compound.

Problem Potential Cause Troubleshooting Steps
Precipitation upon addition of aqueous solution (e.g., saline) The compound is poorly soluble in aqueous solutions. The concentration of the organic co-solvents (DMSO, PEG400) may be insufficient to maintain solubility upon dilution.- Increase the proportion of co-solvents (DMSO, PEG400) in the final formulation. - Decrease the final concentration of this compound. - Ensure the stock solution in DMSO is fully dissolved before adding other components. - Add the aqueous component slowly while vortexing.
Phase separation or cloudy appearance The components of the vehicle are not fully miscible at the tested ratios. The drug may not be fully dissolved.- Ensure all components are at room temperature before mixing. - Vortex or sonicate the mixture thoroughly after each addition. - Prepare the formulation in a stepwise manner as described in the experimental protocol.
Difficulty in dissolving the compound in DMSO The compound may be hygroscopic, or the DMSO may have absorbed water.- Use freshly opened, anhydrous DMSO. - Warm the mixture gently (e.g., to 37°C) and sonicate to aid dissolution.
High viscosity of the final formulation High concentrations of PEG400 can increase viscosity, making it difficult to administer.- If possible, reduce the percentage of PEG400 in the formulation while maintaining solubility. - Consider using a lower molecular weight PEG, although this may affect solubility.

Data Summary

This compound Solubility
SolventSolubilityNotes
DMSO62.5 mg/mL[1]Sonication is recommended to aid dissolution.
DMSO50 mg/mL[2]
Recommended In Vivo Vehicle Formulation
ComponentPercentageConcentration
DMSO10%-
PEG30040%-
Tween-805%-
Saline45%-
This compound -2 mg/mL [2]

Experimental Protocols

Protocol for Preparation of this compound Formulation for In Vivo Studies (1 mL)

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG400 (or PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a 20 mg/mL stock solution of this compound in DMSO.

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 20 mg/mL concentration.

    • Vortex and sonicate until the compound is completely dissolved. A gentle warming to 37°C may be necessary.

  • Prepare the vehicle mixture.

    • In a sterile microcentrifuge tube, add 400 µL of PEG400.

    • Add 100 µL of the 20 mg/mL this compound stock solution in DMSO to the PEG400.

    • Vortex thoroughly until the solution is homogeneous.

  • Add the surfactant.

    • Add 50 µL of Tween-80 to the mixture.

    • Vortex again until the solution is clear and uniform.

  • Add the aqueous component.

    • Slowly add 450 µL of sterile saline to the mixture while continuously vortexing.

    • Continue to vortex for another 1-2 minutes to ensure complete mixing.

  • Final inspection.

    • Visually inspect the final formulation for any signs of precipitation or phase separation. The solution should be clear.

    • This protocol yields a final concentration of 2 mg/mL of this compound in a vehicle of 10% DMSO, 40% PEG400, 5% Tween-80, and 45% saline.

Visualizations

P2X7 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the P2X7 receptor by extracellular ATP, leading to the release of pro-inflammatory cytokines. This compound acts as an antagonist at the P2X7 receptor, inhibiting these downstream effects.

P2X7_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Influx Na⁺/Ca²⁺ Influx, K⁺ Efflux P2X7R->Ion_Influx Opens Channel NLRP3 NLRP3 Inflammasome Activation Ion_Influx->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves IL1B Mature IL-1β Release Pro_IL1B->IL1B JNJ54175446 This compound JNJ54175446->P2X7R Inhibits

Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Formulation Preparation

This workflow diagram outlines the key steps for preparing the this compound in vivo formulation.

Formulation_Workflow start Start dissolve Dissolve this compound in DMSO (20 mg/mL) start->dissolve add_peg Add this compound/DMSO to PEG400 dissolve->add_peg vortex Vortex Thoroughly add_peg->vortex add_tween Add Tween-80 add_tween->vortex add_saline Add Saline add_saline->vortex vortex->add_tween vortex->add_saline inspect Inspect for Clarity vortex->inspect end End inspect->end

Caption: Step-by-step workflow for preparing this compound formulation.

Logical Relationship for Troubleshooting Formulation Issues

This diagram illustrates a logical approach to troubleshooting common formulation problems.

Troubleshooting_Logic start Formulation Issue (e.g., Precipitation) check_solubility Is the issue related to solubility in the final vehicle? start->check_solubility check_process Is the issue related to the preparation process? check_solubility->check_process No adjust_vehicle Adjust Vehicle Composition: - Increase Co-solvent Ratio - Decrease Drug Concentration check_solubility->adjust_vehicle Yes optimize_process Optimize Process: - Ensure Complete Initial Dissolution - Control Addition Rate - Ensure Thorough Mixing check_process->optimize_process Yes re_evaluate Re-evaluate Formulation check_process->re_evaluate No adjust_vehicle->re_evaluate optimize_process->re_evaluate

Caption: Troubleshooting logic for this compound formulation issues.

References

Technical Support Center: JNJ-54175446 Dosage Optimization for Central Nervous System Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of JNJ-54175446 for central nervous system (CNS) effects. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, selective, and brain-penetrant antagonist of the P2X7 receptor.[1][2][3] The P2X7 receptor is an ATP-gated ion channel found on various cells, including immune cells in the CNS like microglia.[4][5] Under conditions of stress or inflammation, high levels of extracellular ATP can activate the P2X7 receptor, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[4][6] By blocking this receptor, this compound aims to reduce neuroinflammation, which is implicated in the pathophysiology of mood disorders like major depressive disorder (MDD).[4][7][8]

Q2: What is a typical starting dose for clinical studies in humans?

In clinical trials for major depressive disorder, a common oral dose of this compound has been 50 mg administered once daily.[1][7][9] However, clinical studies have explored a wide range of single ascending doses, from 0.5 mg to 600 mg, to evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics.[6][10]

Q3: How does food intake affect the pharmacokinetics of this compound?

Food intake has been shown to increase the bioavailability of this compound.[6][10] To achieve higher plasma exposures for safety evaluations, larger doses have been administered with food.[6][10] Researchers should consider the fed or fasted state of subjects in their experimental design as it can significantly impact the plasma concentration of the compound.

Troubleshooting Guides

Issue: Difficulty in achieving desired CNS target engagement.

Possible Cause: Insufficient dosage to achieve adequate brain penetration and receptor occupancy.

Troubleshooting Steps:

  • Review Pharmacokinetic Data: Refer to the pharmacokinetic data to ensure the administered dose is expected to reach the target plasma concentrations associated with CNS effects.

  • Consider Dose Escalation: Based on safety and tolerability data, a dose escalation may be necessary. Studies have shown a dose-dependent relationship between this compound administration and its effects.[6][10]

  • Assess Peripheral Target Engagement: As a surrogate for central activity, assess the inhibition of ex vivo lipopolysaccharide (LPS)-stimulated IL-1β release in peripheral blood.[4][11] A single dose of this compound greater than 10 mg has been shown to attenuate this release.[6]

Issue: Variability in patient response at a given dose.

Possible Cause: Differences in individual patient pathophysiology, such as baseline levels of inflammation.

Troubleshooting Steps:

  • Biomarker Stratification: Consider stratifying the study population based on biomarkers indicative of active P2X7 signaling.[7] For instance, one clinical trial specifically recruited patients with MDD who had blood test results suggesting active P2X7 signaling.[7]

  • Assess Baseline Inflammatory Markers: Measure baseline levels of inflammatory markers, such as C-reactive protein (CRP), to investigate potential correlations with treatment response.

Data Presentation

Table 1: Summary of this compound Dosages in Human Clinical Trials

Study Type Dosage Range Population Key Findings Reference
Single Ascending Dose (Fasted)0.5 mg - 300 mgHealthy VolunteersWell-tolerated; dose-proportional increase in AUC.[6][10]
Single Ascending Dose (Fed)50 mg - 600 mgHealthy VolunteersIncreased bioavailability with food.[6][10]
Multiple Ascending Dose50 mg - 450 mgHealthy MalesWell-tolerated; suppressed ex vivo cytokine release at all doses.[12]
Efficacy Study50 mg/dayMDD PatientsInvestigated as adjunctive treatment for depression.[1][7][9]
Efficacy and Safety Study600 mg single dose, then 150 mg dailyMDD PatientsSafe and well-tolerated.[4]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound

Parameter Value Conditions Reference
Plasma Cmax (600 mg, fed) 1475 ± 163 ng/mLHealthy Volunteers[6]
Unbound Plasma Cmax vs. CSF Cmax Comparable (88.3 ± 35.7 vs 114 ± 39 ng/mL)300 mg dose[6]
IC50 for IL-1β release inhibition 82 ng/mL (95% CI: 48-94)Ex vivo from peripheral blood[6]
Plasma EC50 for CNS P2X7 binding 105 ng/mLEstimated[6]
Plasma EC90 for CNS P2X7 binding 900 ng/mLEstimated[6]

Experimental Protocols

Protocol 1: Assessment of Peripheral P2X7 Target Engagement

This protocol describes the ex vivo stimulation of whole blood to measure the inhibitory effect of this compound on IL-1β release.

Methodology:

  • Collect whole blood samples from subjects at baseline and at various time points after this compound administration.

  • Stimulate the blood samples with lipopolysaccharide (LPS).

  • Subsequently, add a P2X7 receptor agonist, such as 3'-O-(4-benzoylbenzoyl)-ATP (BzATP), to induce IL-1β release.

  • Measure the concentration of IL-1β in the plasma using a validated immunoassay (e.g., ELISA).

  • Compare the IL-1β levels in post-dose samples to baseline samples to determine the percentage of inhibition.

Protocol 2: Dexamphetamine Challenge for Assessing Central Pharmacodynamic Effects

This protocol uses a dexamphetamine challenge to probe the effects of this compound on CNS pathways.

Methodology:

  • Establish a baseline response by administering an oral dose of dexamphetamine (e.g., 20 mg) to subjects.[12]

  • Measure relevant pharmacodynamic markers, which may include assessments of mood, locomotion, and cognitive performance.[11][12]

  • Administer this compound or placebo for a specified duration (e.g., 11 consecutive days).[12]

  • Repeat the dexamphetamine challenge after the treatment period.

  • Compare the changes in pharmacodynamic markers from baseline between the this compound and placebo groups. Doses of ≥100 mg of this compound have been shown to attenuate dexamphetamine-induced increases in locomotion.[12]

Visualizations

G cluster_0 Cellular Stress / Inflammation cluster_1 Microglia Extracellular ATP Extracellular ATP P2X7 Receptor P2X7 Receptor Extracellular ATP->P2X7 Receptor Activates NLRP3 Inflammasome NLRP3 Inflammasome P2X7 Receptor->NLRP3 Inflammasome Activates IL-1β Release IL-1β Release NLRP3 Inflammasome->IL-1β Release Cleaves Pro-IL-1β to Pro-IL-1β Pro-IL-1β This compound This compound This compound->P2X7 Receptor Inhibits G cluster_workflow Experimental Workflow: Dosage Optimization Dose Selection Dose Selection Administration Administration Dose Selection->Administration PK Sampling PK Sampling Administration->PK Sampling Plasma/CSF PD Assessment PD Assessment Administration->PD Assessment CNS Effects Data Analysis Data Analysis PK Sampling->Data Analysis PD Assessment->Data Analysis Optimal Dose Optimal Dose Data Analysis->Optimal Dose G Dose Dose Plasma Concentration Plasma Concentration Dose->Plasma Concentration Determines Brain Penetration Brain Penetration Plasma Concentration->Brain Penetration Influences P2X7 Receptor Occupancy P2X7 Receptor Occupancy Brain Penetration->P2X7 Receptor Occupancy Leads to CNS Effect CNS Effect P2X7 Receptor Occupancy->CNS Effect Results in

References

JNJ-54175446 stability in solution for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of JNJ-54175446 in in vitro experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I prepare a stock solution of this compound?

A1: It is recommended to prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).[1] For ease of use, you can prepare a high-concentration stock (e.g., 10-50 mM) from which you can make further dilutions for your experiments.

Q2: What is the solubility of this compound in common solvents?

A2: this compound has good solubility in DMSO.[1] Quantitative data for solubility is summarized in the table below. When preparing a stock solution in DMSO, sonication may be required to ensure complete dissolution.[1]

Q3: I see a precipitate after diluting my DMSO stock solution in cell culture medium. What can I do?

A3: Precipitation upon dilution of a DMSO stock in aqueous solutions like cell culture media is a common issue for hydrophobic compounds. To mitigate this:

  • Pre-warm the medium: Warming your cell culture medium to 37°C before adding the this compound stock solution can improve solubility.

  • Gradual Dilution: Add the stock solution to the medium drop-wise while gently vortexing or swirling the tube to ensure rapid mixing.

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible (typically below 0.5%) to minimize both solvent toxicity and precipitation.

  • Test Dilutions: Before a critical experiment, perform a small-scale test to determine the maximal concentration of this compound that remains in solution in your specific cell culture medium.

Q4: How should I store this compound?

Q5: Is there data on the stability of this compound in cell culture media (e.g., DMEM, RPMI) or aqueous buffers (e.g., PBS)?

A5: Currently, there is no publicly available quantitative data on the stability of this compound in specific cell culture media or aqueous buffers over time. The stability can be influenced by several factors including the composition of the medium, pH, temperature, and the presence of serum.[2] Therefore, for long-term experiments, it is highly recommended to prepare fresh dilutions of this compound in your working solution from a frozen stock on the day of the experiment. For critical applications, consider performing a stability study under your specific experimental conditions.

Data Presentation

This compound Solubility
SolventConcentrationMolarityNotes
DMSO62.5 mg/mL141.79 mMUltrasonic treatment may be needed. Use of newly opened, non-hygroscopic DMSO is recommended.[1]
DMSO50 mg/mL113.44 mMSonication is recommended.
This compound Storage and Stability
FormStorage TemperatureDuration
Powder-20°C3 years[1]
Powder4°C2 years
In Solvent (DMSO)-80°C2 years[1]
In Solvent (DMSO)-20°C1 year[1]

Experimental Protocols

Protocol 1: In Vitro IL-1β Release Assay from Monocytes/Macrophages

This protocol describes a method to quantify the inhibitory effect of this compound on the release of IL-1β from cultured monocytic cells like THP-1 or primary peripheral blood mononuclear cells (PBMCs).

Materials:

  • Monocytic cell line (e.g., THP-1) or primary PBMCs

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • P2X7 receptor agonist (e.g., ATP or BzATP)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • ELISA kit for human IL-1β

Procedure:

  • Cell Seeding: Seed the monocytic cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere and stabilize overnight.

  • LPS Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[3]

  • Antagonist Treatment:

    • Wash the cells with warm PBS to remove the LPS-containing medium.

    • Add fresh serum-free medium containing varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO).

    • Pre-incubate the cells with the antagonist for 30-60 minutes.

  • Agonist Stimulation: Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.[3]

  • Supernatant Collection: Centrifuge the cell plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatants for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer’s instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound by plotting the percentage of inhibition of IL-1β release against the log concentration of the antagonist.

Protocol 2: Fluo-4 Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration upon P2X7 receptor activation and its inhibition by this compound.

Materials:

  • Cells expressing the P2X7 receptor (e.g., HEK293-P2X7)

  • 96-well black, clear-bottom plate

  • Fluo-4 AM calcium-sensitive dye

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • P2X7 receptor agonist (e.g., ATP or BzATP)

  • This compound

Procedure:

  • Cell Culture: Plate cells expressing the P2X7 receptor in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., HBSS).

    • Remove the culture medium and add the Fluo-4 AM loading solution to the cells.

    • Incubate for 45-60 minutes at 37°C.

    • Wash the cells gently with buffer to remove extracellular dye.

  • Assay Procedure:

    • Add serial dilutions of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

    • Place the plate in a fluorescence microplate reader equipped with an automated injection system.

    • Record the baseline fluorescence for a few seconds.

    • Inject the P2X7 agonist (e.g., ATP or BzATP) into the wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of intracellular calcium. The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value from the dose-response curve.

Visualizations

P2X7 Receptor Signaling Pathway

This compound is a potent and selective antagonist of the P2X7 receptor.[1] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, leads to the opening of a non-selective cation channel.[4] This results in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺, which in immune cells like microglia and macrophages, triggers the assembly and activation of the NLRP3 inflammasome.[3] The activated inflammasome then cleaves pro-caspase-1 into active caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms. This compound blocks this cascade by preventing the initial activation of the P2X7 receptor.

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway for IL-1β Release cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (High Concentration) P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Ca²⁺/Na⁺ Influx, K⁺ Efflux P2X7R->Ion_Flux Opens Channel NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Triggers Casp1 Active Caspase-1 NLRP3->Casp1 Activates Pro_Casp1 Pro-Caspase-1 IL1b Mature IL-1β Casp1->IL1b Cleaves Pro_IL1b Pro-IL-1β Release IL-1β Release IL1b->Release JNJ This compound JNJ->P2X7R Blocks

Caption: Simplified P2X7 receptor signaling pathway leading to IL-1β release and its inhibition by this compound.

General Experimental Workflow for In Vitro Antagonist Assay

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based in vitro assay.

Experimental_Workflow General Workflow for In Vitro Antagonist Assay start Start cell_seeding 1. Seed Cells (e.g., Monocytes, Microglia) start->cell_seeding cell_priming 2. Prime Cells (Optional) (e.g., with LPS) cell_seeding->cell_priming antagonist_incubation 3. Pre-incubate with This compound cell_priming->antagonist_incubation agonist_stimulation 4. Stimulate with P2X7 Agonist (ATP/BzATP) antagonist_incubation->agonist_stimulation sample_collection 5. Collect Supernatant or Measure Response agonist_stimulation->sample_collection data_analysis 6. Analyze Data (e.g., ELISA, Calcium Flux) sample_collection->data_analysis end End data_analysis->end

Caption: A generalized workflow for assessing the in vitro activity of this compound.

References

Managing side effects of JNJ-54175446 in research subjects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for JNJ-54175446. This resource is designed to assist researchers, scientists, and drug development professionals in managing the side effects of this compound observed in research subjects. The following troubleshooting guides and FAQs provide direct, actionable advice for issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and concerns regarding the side effects associated with this compound, a P2X7 receptor antagonist. The guidance provided is based on findings from clinical studies and general best practices for managing adverse events in a research setting.

Q1: What are the most common side effects observed with this compound administration?

A1: Based on clinical trial data, the most frequently reported treatment-emergent adverse events (TEAEs) are generally mild to moderate in severity. These include:

  • Headache

  • Nausea

  • Dysgeusia (altered sense of taste)

  • Vomiting

These side effects often occur shortly after the administration of this compound as an oral suspension.[1]

Q2: A research subject is complaining of a headache after receiving this compound. How should this be managed?

A2: Headache is the most common adverse event reported in clinical studies with this compound.[1] The following steps are recommended for management:

  • Initial Assessment:

    • Assess the severity, location, and characteristics of the headache.

    • Inquire about any associated symptoms such as photophobia, phonophobia, or nausea.

    • Document all details in the subject's case report form.

  • Non-Pharmacological Interventions:

    • Provide a quiet and dimly lit environment for the subject to rest.

    • Offer a cool compress for their forehead.

    • Encourage fluid intake, as dehydration can contribute to headaches.

  • Pharmacological Interventions (as per study protocol):

    • For mild to moderate headaches, consider the administration of simple analgesics like acetaminophen (B1664979) or non-steroidal anti-inflammatory drugs (NSAIDs), if permitted by the clinical trial protocol.

    • Severe or persistent headaches should be reported to the principal investigator immediately. In some cases, this has been a reason for study discontinuation.[1]

Q3: A research subject is experiencing nausea and has vomited after taking the study drug. What is the recommended course of action?

A3: Nausea and vomiting are known side effects of this compound.[1] Proper management is crucial for subject comfort and retention.

  • Immediate Steps:

    • Ensure the subject is in a comfortable position to prevent aspiration if vomiting is ongoing.

    • Provide water to rinse their mouth and small sips of clear fluids to maintain hydration.

    • Avoid strong smells and offer a bland diet if the subject feels able to eat.

  • Monitoring and Reporting:

    • Record the frequency and volume of vomiting.

    • Monitor for signs of dehydration (e.g., dizziness, dry mouth).

    • Report the event to the study's medical monitor. Moderate-intensity nausea and chills have been reported as reasons for study discontinuation in some instances.[1]

  • Potential Interventions (as per study protocol):

    • If nausea is persistent, an antiemetic medication may be considered if allowed by the study protocol.

    • Future doses could be administered with food to potentially mitigate gastrointestinal upset, as food has been shown to increase the bioavailability of this compound.

Q4: A subject reports a strange or metallic taste after taking this compound. What should be done?

A4: This side effect is known as dysgeusia and has been reported in clinical trials.[1] While generally not a serious adverse event, it can be bothersome to the subject.

  • Management Strategies:

    • Reassure the subject that this is a known and typically transient side effect.

    • Suggest oral hygiene measures such as brushing teeth or using a mouthwash after taking the medication.

    • Sucking on sugar-free candy or lozenges can help to mask the unpleasant taste.

    • Advise the subject to avoid strong-tasting or spicy foods if they exacerbate the dysgeusia.

Quantitative Data on Side Effects

The following table summarizes the treatment-emergent adverse events (TEAEs) reported in a Phase I, single-ascending dose study in healthy participants.

Adverse Event CategoryThis compound (n=59)Placebo (n=18)
Participants with ≥1 TEAE 33 (55.9%) Data not provided
Most Common TEAEs
Headache11 (18.6%)Data not provided
NauseaData not specifiedData not provided
DysgeusiaData not specifiedData not provided
VomitingData not specifiedData not provided

Note: Data is derived from a study in healthy volunteers and may not be fully representative of the side effect profile in patient populations.[1] In a separate study involving patients with Major Depressive Disorder, severe headache, abdominal pain, chills, and nausea were reported as treatment-emergent adverse events that led to study discontinuation in a small number of participants.[1]

Experimental Protocols

The following provides a general overview of the methodology used in a clinical trial (NCT04116606) investigating this compound in patients with Major Depressive Disorder.

Study Design: A multi-center, Phase II, randomized, double-blind, placebo-controlled, parallel-group trial.

Participant Population: Adults with moderate-to-severe depressive symptoms who have had an incomplete response to conventional antidepressant drugs.

Treatment Protocol:

  • Screening Phase: Potential participants undergo screening to determine eligibility.

  • Treatment Phase (8 weeks): Eligible participants are randomly assigned to receive either 50mg/day of this compound or a placebo.

  • Follow-up Phase: A follow-up period after the treatment phase.

Key Assessments:

  • Clinical Visits: A total of 6 clinic visits are scheduled over approximately 15 weeks.

  • Safety Monitoring:

    • Regular monitoring of vital signs.

    • Electrocardiograms (ECGs).

    • Blood samples for full blood count and clinical chemistry analysis.

    • Urine drug screens and urinalysis.

    • Continuous monitoring and documentation of any adverse events.

  • Efficacy Assessments:

    • Standard clinical depression rating scales are used to assess changes in depressive symptoms at weeks 2, 5, and 8.

    • Blood samples are collected for biomarker analysis.

    • Magnetic Resonance Imaging (MRI) brain scans are performed at various visits.

Mandatory Visualizations

Signaling Pathway of P2X7 Receptor

This compound is a P2X7 receptor antagonist. The P2X7 receptor is an ATP-gated ion channel. Under conditions of cellular stress or inflammation, high levels of extracellular ATP bind to and activate the P2X7 receptor. This activation leads to the opening of the ion channel, resulting in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux triggers downstream signaling cascades, including the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines such as IL-1β. By blocking this receptor, this compound aims to reduce this inflammatory response.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to IonChannel Ion Channel Opening P2X7R->IonChannel Activates JNJ54175446 This compound JNJ54175446->P2X7R Antagonizes IonFlux Ca²⁺ & Na⁺ Influx K⁺ Efflux IonChannel->IonFlux NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Pro-inflammatory Cytokine Release (e.g., IL-1β) Caspase1->IL1B Clinical_Trial_Workflow Screening Screening Visit - Informed Consent - Eligibility Assessment Randomization Randomization - Assign to this compound or Placebo Group Screening->Randomization Eligible Baseline Baseline Visit (Day 1) - First Dose Administered - Safety & Efficacy Assessments Randomization->Baseline Treatment Treatment Phase (Weeks 1-8) - Daily Dosing - Regular Clinic Visits - AE Monitoring Baseline->Treatment FollowUp Follow-up Visit - Post-Treatment Assessments Treatment->FollowUp End End of Study FollowUp->End

References

Impact of Food on JNJ-54175446 Bioavailability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of food on the bioavailability of JNJ-54175446, a potent and selective brain-penetrant P2X7 receptor antagonist.[1] The information is compiled from a first-in-human, single-ascending-dose Phase I clinical trial.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of food on the bioavailability of this compound?

A1: Food has been shown to increase the bioavailability of this compound.[2][3][4] In clinical studies, higher doses of the drug were administered to participants under fed conditions to assess safety at increased exposure levels.[2][3][4]

Q2: How significant is the increase in plasma concentration with food?

A2: While specific fold-increase data is not detailed in the provided information, the study design of using higher doses (up to 600 mg) in the fed group compared to the fasted group (up to 300 mg) indicates a significant food effect.[2][3][4] The highest maximum plasma concentration (Cmax) observed in the study was 1475 ng/mL, which was achieved with a 600 mg dose under fed conditions.[2][3][4]

Q3: How does food affect the dose-response relationship of this compound?

A3: The pharmacokinetic analysis from the Phase I trial revealed that the area under the curve (AUC) for this compound increased in a dose-proportional manner.[2][3][4] However, the plasma Cmax increased less than dose-proportionally following single doses.[2][3][4] This suggests that while the overall drug exposure increases with the dose, the peak concentration does not increase at the same rate.

Q4: What are the potential mechanisms behind the food effect on this compound?

A4: The specific mechanisms have not been detailed in the provided study results. However, for orally administered drugs, food can influence bioavailability through various mechanisms. These can include delayed gastric emptying, increased splanchnic blood flow, and interaction with bile salts which can enhance the dissolution and absorption of lipophilic compounds.

Troubleshooting Guide for Experimental Design

Issue: Variability in pharmacokinetic data when studying this compound.

  • Root Cause: The significant food effect on the bioavailability of this compound can be a major source of variability in pharmacokinetic measurements.

  • Solution: To minimize variability, it is crucial to standardize the food intake of subjects in your studies. All administrations should be conducted under either strictly fasted or consistently fed conditions. For fed studies, the type and composition of the meal should be standardized across all subjects and study periods.

Issue: Unexpectedly high plasma concentrations and potential for adverse events.

  • Root Cause: Co-administration of this compound with food, particularly a high-fat meal, can lead to significantly higher plasma concentrations than anticipated from fasted-state data.

  • Solution: Dose adjustments should be considered when administering this compound with food. The safety profile of the drug at higher exposures, as investigated in the fed-state arm of the Phase I trial, should be carefully reviewed when designing studies that involve administration with food. The most frequently reported treatment-emergent adverse events in the initial study were headache, back pain, fatigue, diarrhea, myalgia, rhinitis, vomiting, and hypercholesterolemia.[2]

Experimental Protocols

The information available is from a single-center, double-blind, randomized, placebo-controlled, sequential-group, single-ascending-dose, Phase I study involving 77 healthy participants.[2] Of these, 59 received this compound and 18 received a placebo.[2]

Study Design:

The study was conducted in three parts:

  • Part 1: Fasted Ascending-Dose Study: Participants received single doses of this compound ranging from 0.5 mg to 300 mg under fasted conditions.[2][3][4]

  • Part 2: Fed Ascending-Dose Study: Participants received single doses of this compound ranging from 50 mg to 600 mg under fed conditions.[2][3][4]

  • Part 3: Cerebrospinal Fluid (CSF) Study: A single 300 mg dose was administered to assess CSF penetration.[2][3][4]

While the specific details of the standardized meal were not provided in the search results, a standard high-fat, high-calorie meal is often used in such studies as recommended by regulatory agencies.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound under Fed and Fasted Conditions

Dose (mg)ConditionCmax (ng/mL)AUC
0.5 - 300FastedNot specifiedDose-proportional increase
50 - 600Fed1475 (at 600 mg)[2][3][4]Dose-proportional increase

Note: The available data did not provide specific Cmax values for each dose cohort in the fasted state, nor did it provide specific AUC values. The Cmax for the 600 mg fed dose was reported as 1475 ± 163 ng/mL.[3][4]

Visualizations

G cluster_screening Screening & Enrollment cluster_study_arms Single Ascending Dose Study Arms cluster_fasted Part 1: Fasted State cluster_fed Part 2: Fed State cluster_csf Part 3: CSF Study cluster_pk_pd Pharmacokinetic & Pharmacodynamic Assessment p1 77 Healthy Participants Screened p2 59 Assigned to this compound p1->p2 p3 18 Assigned to Placebo p1->p3 fasted_doses 0.5 mg to 300 mg p2->fasted_doses Randomized Allocation fed_doses 50 mg to 600 mg p2->fed_doses Randomized Allocation csf_dose 300 mg p2->csf_dose Randomized Allocation pk_analysis Blood Sampling for PK Analysis (AUC, Cmax) fasted_doses->pk_analysis fed_doses->pk_analysis csf_dose->pk_analysis pd_analysis Ex-vivo IL-1β Release Assay pk_analysis->pd_analysis

References

Technical Support Center: JNJ-54175446 Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-54175446 in preclinical models of neuroinflammation and depression. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and central nervous system (CNS)-penetrant antagonist of the P2X7 receptor (P2X7R).[1][2][3] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells, including microglia in the brain.[4] Under conditions of cellular stress or injury, high levels of extracellular ATP are released, which then activate P2X7R. This activation triggers a downstream signaling cascade, notably the assembly and activation of the NLRP3 inflammasome. The activated inflammasome leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its mature, pro-inflammatory form, IL-1β, for release.[4] By blocking the P2X7R, this compound inhibits this entire cascade, thereby reducing the release of IL-1β and mitigating neuroinflammation.

Q2: In which preclinical models has this compound or similar P2X7R antagonists shown efficacy?

A2: this compound and other CNS-penetrant P2X7R antagonists have demonstrated efficacy in a variety of preclinical models, including:

  • Neuroinflammation Models: Lipopolysaccharide (LPS)-induced neuroinflammation in rodents.[3]

  • Depression and Anhedonia Models: Chronic unpredictable stress (CUS) and Bacillus Calmette-Guerin (BCG)-induced anhedonia in rodents.[5]

  • Neuropathic Pain Models. [6]

  • Epilepsy Models: Intra-amygdala kainic acid (IAKA) model of drug-resistant temporal lobe epilepsy in mice.[6]

Q3: What is a typical effective dose and route of administration for this compound in mice?

A3: In a preclinical model of temporal lobe epilepsy in mice, this compound was effective when administered at a dose of 30 mg/kg via intraperitoneal (IP) injection, once daily.[6] This dosing regimen resulted in brain and plasma concentrations sufficient for high receptor occupancy.[6] For oral administration, a dose of 10 mg/kg in mice has been shown to achieve over 80% receptor occupancy for 24 hours.[6]

Q4: I am not observing the expected reduction in pro-inflammatory cytokines after this compound treatment in my LPS-induced neuroinflammation model. What could be the issue?

A4: Several factors could contribute to a lack of efficacy in reducing pro-inflammatory cytokines. Please refer to the troubleshooting guide below for a systematic approach to identifying the potential cause. Common issues include suboptimal dosing, timing of administration relative to the LPS challenge, and the specific cytokines being measured. P2X7R antagonism primarily targets NLRP3-dependent IL-1β release, and its effects on other cytokines like TNF-α may be less direct.[4]

Q5: My results in the chronic unpredictable stress model are highly variable, even in the vehicle-treated group. How can I reduce this variability?

A5: High variability is a common challenge in chronic stress models. Ensuring consistent application of a varied and unpredictable sequence of stressors is crucial. Additionally, baseline behavioral testing before the stress protocol begins can help to stratify animals into balanced experimental groups. The specific strain, age, and sex of the rodents can also significantly impact the outcomes. Refer to the detailed experimental protocols provided below for best practices.

Troubleshooting Guides

Troubleshooting Efficacy in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Observed Problem Potential Cause Recommended Solution
No significant reduction in brain IL-1β levels post-treatment. Suboptimal Dose: The dose of this compound may be too low to achieve sufficient P2X7R occupancy in the brain.Based on studies with similar P2X7R antagonists, consider a dose-escalation study. A dose of 30 mg/kg (oral) of the related compound JNJ-55308942 was effective in attenuating LPS-induced microglial activation.[5]
Inappropriate Timing of Administration: The compound may not have reached peak brain concentration at the time of maximal inflammatory response to LPS.Administer this compound prophylactically, for instance, 1 hour before the LPS injection, and potentially again at later time points depending on the duration of the experiment.[5]
LPS Dose Too High or Too Low: An overwhelming inflammatory response from a very high LPS dose might mask the effects of the antagonist. Conversely, a very low LPS dose may not induce a robust enough P2X7R-dependent response.Titrate the LPS dose. Doses ranging from 0.25 mg/kg to 1 mg/kg (IP) have been shown to induce neuroinflammation in mice.
No effect on other pro-inflammatory markers (e.g., TNF-α, IL-6). Mechanism of Action Specificity: this compound specifically targets the P2X7R-NLRP3-IL-1β pathway. The production of other cytokines may be regulated by different signaling pathways.Focus on IL-1β as the primary endpoint. While some downstream effects on other cytokines might be expected, they are not the direct target.
High variability in cytokine measurements between animals. Inconsistent LPS Administration: Variability in the IP injection technique can lead to different levels of systemic inflammation.Ensure consistent injection technique and that the LPS solution is well-mixed before each injection.
Tissue Collection and Processing: Delays or inconsistencies in brain tissue harvesting and processing can affect cytokine stability.Standardize the tissue collection protocol. Rapidly dissect, snap-freeze, and store tissues at -80°C until analysis.
Troubleshooting Efficacy in a Chronic Unpredictable Stress (CUS) Model
Observed Problem Potential Cause Recommended Solution
No reversal of anhedonia (e.g., no improvement in sucrose (B13894) preference test). Insufficient Duration of Treatment: Chronic stress induces neuroplastic changes that may require sustained treatment to reverse.Administer this compound for a significant portion of the stress protocol, for example, daily for the last 2-3 weeks of a 5-week stress paradigm. A related compound, JNJ-55308942, was effective when administered during the final weeks of a chronic stress protocol.[5]
Timing of Behavioral Testing: The effects of the compound may not be apparent immediately after the last dose.Conduct behavioral testing at various time points after the final dose to capture the therapeutic window.
Stress Protocol Not Inducing a P2X7R-dependent Phenotype: The specific stressors used may not be effectively activating the neuroinflammatory pathways targeted by this compound.Ensure the CUS protocol is robust and includes a variety of stressors. Consider measuring neuroinflammatory markers in a subset of animals to confirm pathway activation.
High Inter-animal Variability in Behavioral Readouts. Individual Differences in Stress Response: It is common for a subset of animals to be resilient to the effects of chronic stress.Perform baseline behavioral testing before initiating the CUS protocol to ensure balanced groups. It is also a common practice to exclude "resilient" animals from the efficacy analysis if they do not develop the desired anhedonic phenotype.
Environmental Factors: Minor variations in housing, handling, and testing conditions can significantly impact behavior.Strictly control for all environmental variables. Handle animals consistently and habituate them to the testing apparatuses.
No change in hippocampal neurogenesis markers. Mechanism of Action: While some antidepressants increase neurogenesis, the primary mechanism of this compound is anti-inflammatory.Focus on neuroinflammatory and synaptic plasticity markers as primary endpoints. It has been observed with other P2X7R antagonists that behavioral improvements can occur independently of changes in neurogenesis.

Experimental Protocols

Protocol 1: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

  • LPS Preparation: Dissolve E. coli LPS (serotype 0111:B4) in sterile, pyrogen-free 0.9% saline to a final concentration of 0.1 mg/mL.

  • This compound Preparation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO in PEG400).

  • Treatment and Induction:

    • Administer this compound or vehicle via the desired route (e.g., 30 mg/kg, IP or oral gavage).[5][6]

    • One hour after treatment, administer LPS via IP injection at a dose of 0.5 mg/kg. A control group should receive saline instead of LPS.

  • Endpoint Analysis (4-24 hours post-LPS):

    • Behavioral Assessment: Assess for sickness behavior (e.g., reduced locomotor activity in an open field test).

    • Tissue Collection: Anesthetize mice and collect blood via cardiac puncture. Perfuse transcardially with ice-cold PBS.

    • Brain Dissection: Rapidly dissect the hippocampus and cortex. Snap-freeze in liquid nitrogen and store at -80°C.

    • Cytokine Analysis: Homogenize brain tissue and measure IL-1β levels using a commercially available ELISA kit.

Protocol 2: Chronic Unpredictable Stress (CUS) in Rats
  • Animals: Male Sprague-Dawley rats, 7-8 weeks old.

  • Acclimation and Baseline Testing:

    • Acclimate rats for one week.

    • Conduct a baseline sucrose preference test (SPT) to assess initial hedonic response. This involves a 24-hour two-bottle choice between 1% sucrose solution and water.

  • CUS Protocol (5 weeks):

    • Expose rats to a variable sequence of mild stressors, one per day. Examples include:

      • Stroboscopic illumination (4 hours)

      • Tilted cage (45°) (8 hours)

      • Soiled cage (200 mL of water in bedding) (12 hours)

      • Predator odor (15 minutes)

      • Restraint stress (1 hour)

    • Ensure the sequence of stressors is unpredictable.

  • This compound Treatment (Weeks 3-5):

    • Beginning in the third week of the CUS protocol, administer this compound or vehicle daily. A dose of 30 mg/kg (oral) of the related compound JNJ-55308942 has been shown to be effective in this model.[5]

  • Behavioral Testing (During Week 5):

    • Sucrose Preference Test: Repeat the SPT to assess anhedonia.

    • Forced Swim Test: Assess behavioral despair by measuring immobility time during a 5-minute swim session.

  • Endpoint Analysis:

    • Following the final behavioral test, collect brain tissue for analysis of neuroinflammatory markers (e.g., Iba1 for microglia activation, IL-1β levels) and synaptic proteins.

Visualizations

Signaling Pathway

P2X7R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates NLRP3_Inflammasome NLRP3 Inflammasome Assembly P2X7R->NLRP3_Inflammasome K+ efflux Pro_Caspase1 Pro-Caspase-1 NLRP3_Inflammasome->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Cleavage Neuroinflammation Neuroinflammation IL1b->Neuroinflammation JNJ54175446 This compound JNJ54175446->P2X7R Inhibits

Caption: P2X7R Signaling Pathway and this compound Inhibition.

Experimental Workflow: LPS-Induced Neuroinflammation Model

LPS_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Acclimation Animal Acclimation (1 week) Grouping Randomize into Groups (Vehicle, this compound) Acclimation->Grouping Treatment Administer this compound or Vehicle Grouping->Treatment LPS_Injection Inject LPS (0.5 mg/kg IP) (1 hour post-treatment) Treatment->LPS_Injection Behavior Behavioral Assessment (4-24h post-LPS) LPS_Injection->Behavior Tissue_Collection Tissue Collection (Brain, Blood) Behavior->Tissue_Collection Cytokine_Analysis IL-1β ELISA Tissue_Collection->Cytokine_Analysis

Caption: Workflow for LPS-Induced Neuroinflammation Experiment.

Logical Relationship: Troubleshooting Framework

Troubleshooting_Logic Start No Efficacy Observed Check_Dose Is the dose sufficient for brain receptor occupancy? Start->Check_Dose Check_Timing Was the drug administered at the optimal time relative to the insult? Check_Dose->Check_Timing Yes Optimize_Protocol Optimize Protocol Check_Dose->Optimize_Protocol No Check_Model Is the preclinical model appropriate for the drug's mechanism? Check_Timing->Check_Model Yes Check_Timing->Optimize_Protocol No Check_Endpoints Are the chosen outcome measures directly related to the pathway? Check_Model->Check_Endpoints Yes Check_Model->Optimize_Protocol No Check_Endpoints->Optimize_Protocol No Re-evaluate Hypothesis Re-evaluate Hypothesis Check_Endpoints->Re-evaluate Hypothesis Yes

Caption: Logical Flow for Troubleshooting Preclinical Efficacy.

References

Technical Support Center: JNJ-54175446 In Vitro Dose-Response Curve Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-54175446 in in vitro experiments to determine its dose-response curve.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and proper technique. Reverse pipetting can be helpful for viscous solutions.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
No or weak response to P2X7 agonist (e.g., ATP, BzATP) - Low P2X7 receptor expression in the cell line- Degraded agonist- Suboptimal agonist concentration- Confirm P2X7 receptor expression in your cell line using qPCR or Western blot.- Prepare fresh agonist solutions for each experiment.- Perform an agonist dose-response curve to determine the optimal concentration (EC80-EC90) for your specific cell line and assay conditions.
This compound shows no inhibitory effect - Incorrect compound concentration- Compound degradation- Inappropriate pre-incubation time- Verify the stock concentration and serial dilutions of this compound.- Protect the compound from light and store it as recommended. Prepare fresh dilutions for each experiment.- Optimize the pre-incubation time with this compound before adding the agonist. A pre-incubation of 15-30 minutes is a good starting point.
High background signal in the assay - Cell death or stress- Autofluorescence of compounds or media- Contamination- Ensure gentle handling of cells during the experiment.- Check for autofluorescence of this compound and the assay components at the wavelengths used.- Use sterile techniques and check for mycoplasma contamination.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the P2X7 receptor.[1] The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells.[2][3] By blocking this receptor, this compound inhibits the downstream signaling pathways associated with inflammation, including the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[4][5]

Q2: Which in vitro assays are suitable for determining the dose-response curve of this compound?

A2: Several in vitro assays can be used, including:

  • IL-1β Release Assay: This functional assay measures the inhibition of ATP-induced IL-1β release from immune cells (e.g., LPS-primed monocytes or macrophages).[6]

  • Calcium Influx Assay: This assay measures the inhibition of ATP-induced calcium influx into cells expressing the P2X7 receptor.[3][7]

  • Dye Uptake Assay (Pore Formation): This assay assesses the inhibition of the uptake of fluorescent dyes like ethidium (B1194527) bromide or YO-PRO-1, which pass through the large pore formed upon P2X7 receptor activation.[7][8]

Q3: What are the reported in vitro potency values for this compound?

A3: The following table summarizes the available quantitative data for this compound.

ParameterValueAssay ConditionReference
IC50 82 ng/mLInhibition of LPS/BzATP-induced IL-1β release from peripheral blood[1][9]
EC50 (estimated) 105 ng/mLCNS P2X7 receptor occupancy[9][10]
pIC50 (human P2X7) 8.46Not specified[1]
pIC50 (rat P2X7) 8.81Not specified[1]

Q4: What is a typical concentration range to test for this compound in a dose-response experiment?

A4: Based on the reported IC50 value of 82 ng/mL (approximately 186 nM), a good starting range for a dose-response curve would be from 0.1 nM to 10 µM. This range should adequately cover the expected inhibitory profile of the compound.

Experimental Protocols

In Vitro IL-1β Release Assay for this compound Dose-Response Determination

This protocol describes a method to determine the dose-response curve of this compound by measuring its inhibitory effect on ATP-induced IL-1β release from a monocytic cell line (e.g., THP-1).

Materials:

  • THP-1 cells

  • RPMI-1640 culture medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS)

  • ATP or BzATP (P2X7 receptor agonist)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Human IL-1β ELISA kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Seed the cells in a 24-well plate and differentiate them into macrophage-like cells by treating with PMA for 48-72 hours.

  • Cell Priming:

    • Prime the differentiated cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[6]

  • Antagonist Treatment:

    • Wash the cells with PBS to remove the LPS-containing medium.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 30-60 minutes.[6]

  • Agonist Stimulation:

    • Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.[6]

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatants for cytokine analysis.

  • Cytokine Quantification:

    • Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each this compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_ion Ca²⁺ Influx P2X7R->Ca_ion JNJ54175446 This compound JNJ54175446->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation Ca_ion->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 proIL1b pro-IL-1β Casp1->proIL1b Cleaves IL1b IL-1β Release proIL1b->IL1b Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Culture and differentiate THP-1 cells B 2. Prime cells with LPS (3-4 hours) A->B C 3. Pre-incubate with This compound serial dilutions (30-60 min) B->C D 4. Stimulate with P2X7 agonist (e.g., ATP) (30-60 min) C->D E 5. Collect supernatant D->E F 6. Quantify IL-1β using ELISA E->F G 7. Plot dose-response curve and calculate IC50 F->G

References

Navigating JNJ-54175446 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results involving JNJ-54175446, a potent and selective brain-penetrant P2X7 receptor antagonist.

Troubleshooting Guide

Variability in experimental outcomes with this compound can arise from several factors, from protocol inconsistencies to biological variations. This guide provides a structured approach to identifying and resolving common issues.

Table 1: Troubleshooting Common Issues in this compound Experiments
Issue Potential Cause Recommended Solution
Inconsistent Inhibition of IL-1β Release 1. Suboptimal LPS/BzATP Concentration: Insufficient or excessive stimulation of P2X7 receptors can lead to variable this compound efficacy. 2. Cell Viability Issues: Poor cell health can affect cytokine release independent of P2X7 antagonism. 3. Timing of this compound Administration: Pre-incubation time may be insufficient for optimal receptor binding.1. Concentration Optimization: Perform a dose-response curve for both LPS and BzATP to determine the optimal concentrations for your specific cell type and experimental conditions. 2. Assess Cell Viability: Use a standard viability assay (e.g., Trypan Blue, MTT) to ensure cell health is >90% before and after the experiment. 3. Standardize Pre-incubation: Based on preclinical data, a pre-incubation period of at least 30 minutes is recommended before adding the agonist.
Variable Pharmacokinetic (PK) Profile 1. Food Effect: The bioavailability of this compound is known to increase when administered with food.[1][2][3] 2. Genetic Polymorphisms: Variations in genes encoding drug-metabolizing enzymes or the P2X7 receptor itself could influence plasma concentrations and response.1. Control Feeding State: For in vivo studies, standardize the feeding state of the subjects (fasted or fed) to minimize variability in drug absorption.[1][3] 2. Genotyping: If significant inter-individual variability is observed, consider genotyping for relevant polymorphisms in P2X7 or drug metabolism pathways.
Unexpected Off-Target Effects 1. Non-Specific Binding: At high concentrations, this compound might interact with other cellular components. 2. P2X7-Independent Pathways: The observed effect might be mediated by pathways not involving the P2X7 receptor.1. Use Appropriate Controls: Include a negative control (vehicle) and a positive control (a known P2X7 antagonist) in your experiments. 2. Test in P2X7 Knockout/Knockdown Models: To confirm the on-target effect, validate your findings in a system where the P2X7 receptor is absent or significantly reduced.
Inconsistent Behavioral Readouts (in vivo) 1. Stress-Induced Inflammation: The inflammatory state of the animal can influence the behavioral response to P2X7 antagonism.[4] 2. Acclimatization Period: Insufficient acclimatization of animals to the experimental setup can lead to stress and variable results.1. Control for Stress: Handle animals gently and ensure a proper acclimatization period to the housing and experimental conditions. Consider measuring baseline inflammatory markers. 2. Standardize Acclimatization: Implement a consistent acclimatization protocol of at least 7 days before initiating any behavioral experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[5][6] By blocking this receptor, it inhibits the release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β), from immune cells like microglia and monocytes.[5][7] This mechanism is central to its investigation as a treatment for conditions with a neuroinflammatory component, such as major depressive disorder.[4][8]

Q2: What is the recommended solvent and storage condition for this compound?

A2: For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies in rodents, it has been administered as a suspension in 30% hydroxypropyl-methyl cellulose.[9] Stock solutions should be stored at -20°C for up to one year or -80°C for up to two years to maintain stability.[10]

Q3: What are the reported side effects of this compound in clinical trials?

A3: In human studies, this compound has been generally well-tolerated.[3][7] The most commonly reported treatment-emergent adverse events were mild to moderate and included headache, nausea, dysgeusia (altered taste), and vomiting.[7] No serious adverse events were reported in the initial single-ascending dose studies.[1][2]

Q4: Does this compound cross the blood-brain barrier?

A4: Yes, this compound is a brain-penetrant P2X7 receptor antagonist.[1][2][11] Positron emission tomography (PET) studies in humans have demonstrated a clear dose-receptor occupancy relationship in the brain.[2][12][13] In rats, the brain-to-plasma concentration ratio was found to be approximately 1.1.[11]

Experimental Protocols & Methodologies

Ex Vivo IL-1β Release Assay from Peripheral Blood

This protocol is based on the methodology described in clinical studies to assess the pharmacodynamic activity of this compound.[1][2][3]

Objective: To measure the inhibitory effect of this compound on lipopolysaccharide (LPS) and 3'-O-(4-benzoylbenzoyl)-ATP (BzATP)-induced IL-1β release from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Freshly collected whole blood in heparinized tubes

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • LPS (from E. coli)

  • BzATP

  • This compound

  • DMSO (vehicle control)

  • Human IL-1β ELISA kit

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin and plate at a density of 1 x 10^6 cells/well in a 96-well plate.

  • This compound Pre-treatment: Add varying concentrations of this compound (or DMSO vehicle) to the cells and pre-incubate for 30 minutes at 37°C.

  • Stimulation:

    • Add LPS to a final concentration of 100 ng/mL and incubate for 3 hours at 37°C.

    • Following the LPS incubation, add BzATP to a final concentration of 300 µM and incubate for an additional 1 hour at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • IL-1β Measurement: Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound. A reported IC50 value is approximately 82 ng/mL.[1][2]

Visualizations

Signaling Pathway of P2X7 Receptor Activation and this compound Inhibition

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 Leads to Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Release Caspase1->IL1B Cleaves Pro-IL-1β to ProIL1B Pro-IL-1β ProIL1B->Caspase1 JNJ54175446 This compound JNJ54175446->P2X7R Inhibits

Caption: P2X7 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Ex Vivo IL-1β Release Assay

Experimental_Workflow start Start: Collect Whole Blood pbmc_isolation Isolate PBMCs (Ficoll Gradient) start->pbmc_isolation cell_plating Plate PBMCs (1x10^6 cells/well) pbmc_isolation->cell_plating drug_treatment Pre-treat with this compound (30 min) cell_plating->drug_treatment lps_stimulation Stimulate with LPS (3 hours) drug_treatment->lps_stimulation bzatp_stimulation Stimulate with BzATP (1 hour) lps_stimulation->bzatp_stimulation supernatant_collection Collect Supernatant bzatp_stimulation->supernatant_collection elisa Measure IL-1β (ELISA) supernatant_collection->elisa end End: Data Analysis (IC50) elisa->end

Caption: Step-by-step workflow for the ex vivo IL-1β release assay.

Logical Relationship for Troubleshooting Inconsistent Results

Troubleshooting_Logic cluster_solutions Potential Solutions issue Inconsistent Results check_protocol Review Experimental Protocol issue->check_protocol check_reagents Verify Reagent Quality (LPS, BzATP, this compound) check_protocol->check_reagents check_cells Assess Cell Health and Viability check_protocol->check_cells check_equipment Calibrate Equipment (Pipettes, Plate Reader) check_protocol->check_equipment standardize_timing Standardize Incubation Times check_protocol->standardize_timing optimize_conc Optimize Stimulant Concentrations check_reagents->optimize_conc use_fresh_reagents Use Freshly Prepared Reagents check_reagents->use_fresh_reagents culture_new_cells Culture New Batch of Cells check_cells->culture_new_cells

Caption: A logical flowchart for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: JNJ-54175446 and CYP2D6 Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential interactions between the P2X7 receptor antagonist JNJ-54175446 and the cytochrome P450 enzyme CYP2D6 in an experimental design setting.

Frequently Asked Questions (FAQs)

Q1: What is the known interaction between this compound and CYP2D6?

A1: In vitro data suggests that this compound may act as an inducer of CYP2D6. In a clinical study involving patients with major depressive disorder, the concomitant use of sertraline, a known CYP2D6 substrate, was prohibited due to this potential for induction[1]. At present, detailed quantitative data on the extent of CYP2D6 induction (e.g., EC50, Emax) from dedicated clinical drug-drug interaction studies are not publicly available.

Q2: Why is the potential for CYP2D6 induction by this compound a concern in experimental design?

A2: CYP2D6 is a crucial enzyme responsible for the metabolism of approximately 25% of clinically used drugs, including many antidepressants, antipsychotics, and opioids. If this compound induces CYP2D6, it could increase the metabolism of co-administered CYP2D6 substrates. This could lead to lower plasma concentrations of the substrate drug, potentially reducing its efficacy. In a research setting, this interaction could confound the results of studies where this compound is administered alongside other compounds.

Q3: How can I assess the potential CYP2D6 induction by this compound in my in vitro experiments?

A3: A common method to assess CYP induction in vitro is to use primary human hepatocytes. These cells express a functional complement of nuclear receptors (e.g., PXR, AhR) and drug-metabolizing enzymes. By treating these cells with this compound, you can measure changes in CYP2D6 mRNA levels (via qPCR) and/or enzyme activity (using a specific CYP2D6 probe substrate). See the detailed experimental protocol below for more information.

Q4: What are the typical positive controls for a CYP2D6 induction study?

A4: While CYP2D6 is generally considered less inducible than other CYPs like CYP3A4 or CYP1A2, certain compounds can cause a modest increase in its expression. Rifampicin is often used as a broad-spectrum inducer, although its effect on CYP2D6 is less pronounced than on CYP3A4. For a more targeted approach, though not a strong inducer, dexamethasone (B1670325) has been reported to have some inductive effect on CYP2D6.

Q5: What should I consider if I need to co-administer this compound with a known CYP2D6 substrate in my non-clinical or clinical study?

A5: If co-administration is unavoidable, it is crucial to design the study to account for a potential interaction. This may involve pharmacokinetic/pharmacodynamic (PK/PD) modeling, therapeutic drug monitoring of the CYP2D6 substrate, and careful assessment of the substrate's efficacy and safety. For clinical trials, a formal drug-drug interaction study may be warranted.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Inconsistent results in an in vitro CYP2D6 induction assay with this compound. 1. Hepatocyte viability issues.2. Sub-optimal concentration of this compound.3. Variability in donor hepatocytes.1. Perform a cytotoxicity assay to ensure the concentrations of this compound used are not affecting cell health.2. Test a wide concentration range of this compound to capture the full dose-response curve.3. Use hepatocytes from multiple donors to account for genetic variability in CYP2D6 expression and regulation.
Unexpectedly low plasma concentrations of a co-administered drug in an in vivo study with this compound. The co-administered drug may be a substrate of CYP2D6, and its metabolism may be induced by this compound.1. Verify if the co-administered drug is a known CYP2D6 substrate.2. Conduct a literature search for any known metabolic pathways of the co-administered drug.3. Consider conducting a formal pharmacokinetic study to quantify the effect of this compound on the exposure of the co-administered drug.
Difficulty in interpreting the clinical significance of a potential CYP2D6 induction. The magnitude of induction may not be sufficient to cause a clinically relevant change in the substrate's pharmacokinetics.1. Compare the observed induction to that of known clinical inducers.2. Use physiologically based pharmacokinetic (PBPK) modeling to simulate the impact of the observed induction on the pharmacokinetics of relevant CYP2D6 substrates.3. Consider the therapeutic index of the potential co-administered drugs; a narrow therapeutic index drug will be of greater concern.

Data Presentation

Table 1: Summary of this compound Pharmacokinetic Parameters

ParameterValueConditionReference
AUC∞ Increased dose-proportionallySingle ascending dose (0.5-300 mg, fasted)[2]
Cmax,plasma Increased less than dose-proportionallySingle ascending dose (0.5-300 mg, fasted)[2]
Highest Cmax,plasma 1475 ± 163 ng/mL600 mg, fed[2]
Unbound Cmax,plasma vs. Cmax,CSF Comparable (88.3 ± 35.7 vs 114 ± 39 ng/mL)300 mg dose[2]
IC50 (IL-1β release) 82 ng/mL (95% CI: 48-94)Ex-vivo LPS/ATP-induced[2]

Table 2: Summary of Potential CYP2D6 Interaction with this compound

Interaction TypeEvidenceImplicationReference
Induction In vitro data suggested potential for induction.May decrease plasma concentrations of co-administered CYP2D6 substrates.[1]
Clinical Management Example Sertraline (a CYP2D6 substrate) was not allowed as a concomitant medication in a clinical trial.Highlights the perceived risk of a clinically significant drug-drug interaction.[1]

Experimental Protocols

Protocol: In Vitro Assessment of CYP2D6 Induction by this compound in Primary Human Hepatocytes

1. Objective: To determine the potential of this compound to induce CYP2D6 expression and activity in cultured primary human hepatocytes.

2. Materials:

  • Cryopreserved primary human hepatocytes (from at least three donors)

  • Hepatocyte culture medium and supplements

  • This compound

  • Positive control inducer (e.g., Rifampicin for broad induction, Dexamethasone as a weak/moderate inducer)

  • CYP2D6 probe substrate (e.g., Dextromethorphan or Bufuralol)

  • LC-MS/MS system for metabolite quantification

  • Reagents for RNA extraction and qPCR

3. Methods:

  • Hepatocyte Culture:

    • Thaw and plate cryopreserved hepatocytes according to the supplier's protocol.

    • Allow cells to form a confluent monolayer (typically 24-48 hours).

  • Treatment:

    • Prepare a concentration range of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM).

    • Treat hepatocytes with this compound, positive control, or vehicle control for 48-72 hours.

  • CYP2D6 Activity Assay:

    • After the treatment period, wash the cells and incubate with a known concentration of a CYP2D6 probe substrate (e.g., Dextromethorphan) for a specified time (e.g., 30-60 minutes).

    • Collect the supernatant and analyze the formation of the specific metabolite (e.g., Dextrorphan) by LC-MS/MS.

  • CYP2D6 mRNA Quantification:

    • After the treatment period, lyse the cells and extract total RNA.

    • Perform reverse transcription to generate cDNA.

    • Quantify CYP2D6 mRNA levels relative to a housekeeping gene (e.g., GAPDH) using qPCR.

4. Data Analysis:

  • Enzyme Activity: Calculate the fold induction of CYP2D6 activity at each concentration of this compound relative to the vehicle control.

  • mRNA Expression: Calculate the fold change in CYP2D6 mRNA expression at each concentration of this compound relative to the vehicle control.

  • Plot the concentration-response curves and determine the EC50 and Emax for induction if a clear dose-response is observed.

Mandatory Visualization

experimental_workflow_cyp2d6_induction start_end start_end process_step process_step decision decision data_analysis data_analysis start Start culture_hepatocytes Culture Primary Human Hepatocytes start->culture_hepatocytes treat_cells Treat with this compound, Positive & Vehicle Controls culture_hepatocytes->treat_cells activity_assay CYP2D6 Activity Assay (Probe Substrate) treat_cells->activity_assay mrna_quantification CYP2D6 mRNA Quantification (qPCR) treat_cells->mrna_quantification lcms_analysis LC-MS/MS Analysis of Metabolite activity_assay->lcms_analysis qpcr_analysis qPCR Data Analysis mrna_quantification->qpcr_analysis determine_induction Determine Fold Induction (EC50, Emax) lcms_analysis->determine_induction qpcr_analysis->determine_induction end End determine_induction->end

Caption: Experimental workflow for assessing CYP2D6 induction by this compound.

ddi_logical_relationship drug drug enzyme enzyme process process outcome outcome jnj This compound induction Induction jnj->induction may cause cyp2d6 CYP2D6 metabolism Metabolism cyp2d6->metabolism decreased_efficacy Potential for Decreased Substrate Efficacy substrate CYP2D6 Substrate (e.g., Antidepressant) substrate->metabolism is metabolized by inactive_metabolite Inactive Metabolite metabolism->inactive_metabolite metabolism->decreased_efficacy leads to induction->cyp2d6 increases

References

Long-term stability of JNJ-54175446 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of JNJ-54175446 stock solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound solid compound and stock solutions?

Proper storage is crucial for maintaining the integrity of this compound. Based on information from commercial suppliers, the following conditions are recommended:

Compound/SolutionStorage TemperatureDuration
This compound (Solid)-20°CUp to 3 years
This compound Stock Solution (in DMSO)-20°CUp to 1 year[1]
-80°CUp to 2 years[1]

It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

2. What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.

3. How can I prepare a working solution of this compound for in vivo experiments?

A common method for preparing a working solution for animal studies involves a multi-step dilution of a DMSO stock solution. For example, to prepare a 1 mg/mL working solution, you can follow a protocol similar to this:

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.

  • To this mixture, add 50 µL of Tween-80 and mix again.

  • Finally, add 450 µL of saline to reach the final volume of 1 mL.

4. Is this compound sensitive to light?

5. How many freeze-thaw cycles can a this compound stock solution withstand?

There is no specific data on the number of freeze-thaw cycles this compound stock solutions can tolerate without degradation. To ensure the highest quality of your experimental results, it is strongly recommended to aliquot stock solutions into single-use vials to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Precipitation observed in stock solution upon thawing - The compound's solubility limit in the solvent may have been exceeded. - The solution may have been stored at an inappropriate temperature. - Water may have been absorbed by the DMSO, reducing solubility.- Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. - Ensure the stock solution concentration does not exceed the known solubility limit. - Use anhydrous DMSO and store it properly to prevent water absorption.
Inconsistent experimental results - Degradation of the this compound stock solution. - Inaccurate concentration of the stock solution. - Multiple freeze-thaw cycles.- Prepare a fresh stock solution from the solid compound. - Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV). - Always use aliquots for experiments to avoid repeated freeze-thaw cycles.
Difficulty dissolving the solid compound - Insufficient solvent volume. - Inadequate mixing.- Ensure you are using the correct volume of solvent for the desired concentration. - Use a vortex mixer or sonicator to aid in dissolution. Gentle warming may also be helpful.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Appropriate volumetric flask

    • Vortex mixer and/or sonicator

    • Sterile, single-use cryovials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance. The molar mass of this compound is 440.79 g/mol .

    • Transfer the weighed powder to a volumetric flask.

    • Add a portion of the total required volume of anhydrous DMSO to the flask.

    • Vortex and/or sonicate the mixture until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary.

    • Once dissolved, add the remaining DMSO to reach the final desired volume.

    • Mix the solution thoroughly.

    • Aliquot the stock solution into single-use, light-protected cryovials.

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).

Visualizations

Signaling Pathway of P2X7 Receptor and Antagonism by this compound

This compound is a potent and selective antagonist of the P2X7 receptor. The activation of the P2X7 receptor by extracellular ATP triggers a cascade of downstream signaling events, which are inhibited by this compound.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Activates JNJ This compound JNJ->P2X7 Inhibits Ca_influx Ca²⁺ Influx P2X7->Ca_influx K_efflux K⁺ Efflux P2X7->K_efflux NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 K_efflux->NLRP3 IL1b IL-1β Release NLRP3->IL1b Inflammation Neuroinflammation IL1b->Inflammation

Caption: P2X7 receptor signaling pathway and its inhibition by this compound.

Experimental Workflow for Stability Testing of this compound Stock Solutions

A general workflow for assessing the stability of this compound stock solutions involves preparation, storage under various conditions, and analysis at different time points.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis Prep Prepare this compound Stock Solution T0 T=0 Analysis (HPLC-UV) Prep->T0 Temp_20 -20°C T0->Temp_20 Temp_80 -80°C T0->Temp_80 RT Room Temperature T0->RT Light Light Exposure T0->Light Analysis Analyze Samples at Predetermined Time Points (e.g., 1, 3, 6, 12 months) Temp_20->Analysis Temp_80->Analysis RT->Analysis Light->Analysis HPLC HPLC-UV Analysis Analysis->HPLC Data Data Analysis: - Purity - Concentration - Degradation Products HPLC->Data

Caption: General experimental workflow for stability testing of this compound.

References

Validation & Comparative

JNJ-54175446 vs. Placebo: A Comparative Analysis of Randomized Controlled Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JNJ-54175446, a selective, central nervous system-penetrant P2X7 receptor antagonist, and placebo, based on data from randomized controlled trials. This compound is under investigation for its potential to treat major depressive disorder (MDD) by reducing neuroinflammation.[1] This document summarizes key findings on pharmacokinetics, pharmacodynamics, safety, and efficacy, presenting quantitative data in structured tables and detailing experimental protocols. Visual diagrams of the relevant signaling pathway and experimental workflows are also provided to facilitate understanding.

Mechanism of Action: The P2X7 Receptor Pathway

This compound targets the P2X7 receptor, an ATP-gated ion channel expressed on immune cells like microglia in the central nervous system.[2] During periods of stress, inflammation, or cellular injury, elevated extracellular ATP levels activate the P2X7 receptor. This activation leads to the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), which are implicated in the pathophysiology of mood disorders.[2][3] By antagonizing the P2X7 receptor, this compound aims to attenuate this inflammatory cascade.[4][5]

P2X7_Signaling_Pathway cluster_stress Cellular Stress/Injury cluster_cell Microglia/Monocyte ATP_release ATP Release P2X7R P2X7 Receptor ATP_release->P2X7R Activates IL1b_release IL-1β Release P2X7R->IL1b_release Leads to JNJ54175446 This compound JNJ54175446->P2X7R Inhibits Neuroinflammation Neuroinflammation & Mood Dysregulation IL1b_release->Neuroinflammation Contributes to

Caption: P2X7 Receptor Signaling Pathway and the inhibitory action of this compound.

Clinical Trial Data: A Comparative Overview

Pharmacokinetics in Healthy Volunteers

A first-in-human, single-ascending dose study was conducted in 77 healthy participants, with 59 receiving this compound (0.5-600 mg) and 18 receiving placebo.[6][7][8] The study assessed pharmacokinetics in both fasted and fed states and confirmed brain penetration.[6][7]

ParameterThis compoundPlaceboReference
Participants 5918[7]
Dose Range 0.5 - 600 mg (single dose)N/A[6][8]
AUC∞ Increased dose-proportionallyN/A[6][7]
Cmax,plasma Increased less than dose-proportionallyN/A[6][7]
Highest Cmax,plasma 1475 ± 163 ng/mL (600 mg, fed)N/A[6]
Cmax,CSF vs Cmax,plasma 7 times lower than total plasmaN/A[6][7]
Unbound Cmax,plasma vs Cmax,CSF Comparable (88.3 ± 35.7 vs 114 ± 39 ng/mL)N/A[6]
Pharmacodynamics: Target Engagement

The pharmacodynamic effects of this compound were evaluated by its ability to inhibit IL-1β release from peripheral blood cells ex vivo.

ParameterThis compoundPlaceboReference
Effect on IL-1β Release Dose-dependent inhibition of LPS/BzATP-induced IL-1β releaseNo effect[4][6][7]
IC50 for IL-1β Inhibition 82 ng/mL (95% CI: 48-94)N/A[6][8]
Effective Single Dose >10 mg attenuated IL-1β releaseN/A[6]
Safety and Tolerability in Healthy Volunteers
ParameterThis compound (n=59)Placebo (n=18)Reference
Participants with at least one TEAE 33 (55.9%)4 (22.2%)[7]
Most Common TEAEs Headache (18.6%), back pain, fatigue, diarrhea, myalgia, rhinitis, vomiting, hypercholesterolemiaNot specified[6][7]
Serious Adverse Events None reportedNone reported[6][7]
Efficacy and Safety in Major Depressive Disorder

A double-blind, placebo-controlled, randomized study involving 69 patients with MDD assessed the safety and efficacy of this compound.[2][4][9] The study also incorporated total sleep deprivation (TSD) as a behavioral challenge to induce acute mood improvements.[2][4]

ParameterThis compoundPlaceboReference
Participants (Completed) Group A (early start): 23/26, Group B (late start): 24/26Group C: 17/17[2]
Effect on Mood (HDRS17, QIDS-SR) No significant effectNo significant effect[4][9]
Effect on Anhedonia (SHAPS, PILT) post-TSD Blunted the acute reduction of anhedoniaReduction in anhedonia[2][4]
Most Common AEs Headache, nausea, dysgeusia, vomitingNot specified[2]
Serious or Persistent AEs None reportedNone reported[2]
Discontinuations due to TEAEs 2 (severe headache, abdominal pain)Not specified[2]

Experimental Protocols

First-in-Human Study in Healthy Volunteers (NCT02475148)
  • Study Design: A single-center, double-blind, randomized, placebo-controlled, sequential-group, single-ascending-dose, phase I study.[7]

  • Participants: 77 healthy individuals.[7]

  • Methodology: The trial consisted of three parts:

    • An ascending-dose study in fasted participants (0.5-300 mg this compound).[6][7]

    • An ascending-dose study in fed participants (50-600 mg this compound).[6][7]

    • A cerebrospinal fluid (CSF) study (300 mg this compound).[6][7]

  • Pharmacodynamic Assessment: Inhibition of lipopolysaccharide (LPS) and 3'-O-(4-benzoylbenzoyl)-ATP (BzATP)-induced IL-1β release from peripheral blood was measured.[6][7]

Healthy_Volunteer_Trial_Workflow Screening Screening of Healthy Volunteers Randomization Randomization (this compound or Placebo) Screening->Randomization Dosing Single Ascending Dose (Fasted or Fed) Randomization->Dosing PK_PD_Safety Pharmacokinetic, Pharmacodynamic, and Safety Assessments Dosing->PK_PD_Safety CSF_Substudy CSF Sub-study (300mg dose) Dosing->CSF_Substudy

Caption: Workflow for the first-in-human study of this compound in healthy volunteers.

Study in Patients with Major Depressive Disorder
  • Study Design: A double-blind, placebo-controlled, randomized study.[2][4][9]

  • Participants: 69 patients with single episode or recurrent MDD.[2][4][9]

  • Methodology: Patients were randomized in a 3:3:2 ratio into three groups for a 10-day treatment period:[2]

    • Group A (Early Start): Received this compound throughout the 10-day period.[2]

    • Group B (Late Start): Received placebo for days 1-3, followed by this compound for days 4-10.[2]

    • Group C: Received placebo throughout the 10-day period.[2] A single 600 mg dose was followed by daily 150 mg doses.[2] All participants underwent 36 hours of total sleep deprivation (TSD) from day 3 to the evening of day 4.[2][4]

  • Efficacy Assessment: Mood was assessed using the Hamilton Depression Rating Scale, 17 items (HDRS17) and the Self-rated Quick Inventory of Depressive Symptoms (QIDS-SR).[4][9] Anhedonia was measured by the Snaith-Hamilton Pleasure Scale (SHAPS) and the Probabilistic Instrumental Learning Task (PILT).[4][9]

MDD_Trial_Workflow Screening Screening of MDD Patients Randomization Randomization Screening->Randomization GroupA Group A (this compound Days 1-10) Randomization->GroupA GroupB Group B (Placebo Days 1-3, This compound Days 4-10) Randomization->GroupB GroupC Group C (Placebo Days 1-10) Randomization->GroupC TSD Total Sleep Deprivation (36 hours, Day 3-4) GroupA->TSD GroupB->TSD GroupC->TSD Assessments Safety & Efficacy Assessments (HDRS17, QIDS-SR, SHAPS, etc.) TSD->Assessments

Caption: Workflow for the randomized controlled trial of this compound in patients with MDD.

Summary and Conclusion

In randomized controlled trials, this compound was generally safe and well-tolerated in both healthy volunteers and patients with MDD.[2] The drug demonstrated dose-dependent pharmacokinetics, brain penetration, and successful target engagement by inhibiting P2X7 receptor-mediated IL-1β release.[2][6] However, in a study with MDD patients, this compound did not show a significant effect on overall mood ratings compared to placebo.[4][9] Interestingly, it did blunt the reduction in anhedonia observed after total sleep deprivation, suggesting a potential modulatory effect on hedonic capacity that warrants further investigation.[2][4] These findings provide a foundation for future research into the therapeutic potential of P2X7 receptor antagonism in psychiatric disorders.

References

A Head-to-Head Comparison of P2X7 Inhibitors: JNJ-54175446 versus GSK1482160

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent P2X7 receptor inhibitors: JNJ-54175446, a potent antagonist, and GSK1482160, a negative allosteric modulator. This analysis is supported by available experimental data to aid in the selection of the appropriate tool compound for preclinical research in neuroinflammation and related pathologies.

The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade, primarily through its role in activating the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines such as IL-1β and IL-18. Its involvement in a range of inflammatory and neurological conditions has made it an attractive target for therapeutic intervention. This guide focuses on the comparative pharmacology of this compound and GSK1482160, two widely studied brain-penetrant P2X7 inhibitors.

Mechanism of Action

This compound acts as a direct antagonist of the P2X7 receptor, competitively blocking the binding of its endogenous ligand, ATP. In contrast, GSK1482160 is a negative allosteric modulator (NAM), binding to a site distinct from the ATP-binding pocket. This binding event induces a conformational change in the receptor that reduces the efficacy of ATP, thereby inhibiting downstream signaling without directly competing with the natural ligand.[1]

Potency and Species Selectivity

Both compounds exhibit high potency towards the human P2X7 receptor. However, their activity profiles across different species vary significantly, a critical consideration for translational research.

CompoundTargetPotency (pIC50)Reference
This compound Human P2X78.46[2]
Rat P2X78.81[2]
Mouse P2X77.8[2]
Dog P2X77.9[2]
Macaque P2X78.1[2]
GSK1482160 Human P2X78.5[1]
Rat P2X76.5[1]

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

This compound demonstrates high potency across multiple species, including human and rat, making it a versatile tool for preclinical studies. GSK1482160, while highly potent at the human receptor, shows a significantly lower potency for the rat P2X7 receptor.[1]

Pharmacokinetics

Both molecules are reported to be orally bioavailable and brain-penetrant.[1][2] For this compound, a dose-dependent receptor occupancy has been demonstrated, with an ED50 of 0.46 mg/kg corresponding to a plasma EC50 of 105 ng/mL.[2] GSK1482160 has also been shown to effectively penetrate the blood-brain barrier.[1]

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize these inhibitors are outlined below.

Radioligand Binding Assay (for GSK1482160)

This assay directly measures the binding affinity of the inhibitor to the P2X7 receptor.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X7 receptor (HEK293-hP2X7R).

  • Radioligand: [11C]GSK1482160.

  • Procedure:

    • HEK293-hP2X7R cell membranes are prepared by homogenization and centrifugation.

    • Membrane preparations (0.054 mg protein/mL) are incubated with increasing concentrations of [11C]GSK1482160 (0.15–15,000 pM) for 20 minutes at 22°C.

    • Nonspecific binding is determined in the presence of an excess of unlabeled GSK1482160 (10 µM).

    • The reaction is terminated by rapid filtration, and the radioactivity retained on the filter is quantified using a phosphor screen.

    • Data are analyzed to determine the dissociation constant (Kd) and receptor density (Bmax).[3]

  • Results: For [11C]GSK1482160, the reported Kd was 1.15 ± 0.12 nM and the Bmax was 3.03 ± 0.10 pmol/mg of protein in HEK293-hP2X7R membranes.[4]

Ex vivo IL-1β Release Assay (for both compounds)

This functional assay measures the ability of the inhibitors to block P2X7-mediated IL-1β release from immune cells.

  • Sample: Freshly drawn human whole blood.

  • Procedure:

    • Blood samples are first primed with lipopolysaccharide (LPS; 1 µg/mL final concentration) for 2 hours at 37°C in a 5% CO2 incubator to induce pro-IL-1β expression.

    • The primed blood is then aliquoted into 96-well plates.

    • The P2X7 receptor is activated with ATP (final concentrations of 0.5, 1, 2, and 4 mM) for 30 minutes.

    • The reaction is stopped by adding ice-cold RPMI 1640 medium.

    • Plasma is separated by centrifugation, and IL-1β levels are quantified using a suitable immunoassay (e.g., ELISA or bead-based multiplex assay).[5]

    • To determine the inhibitory effect of the compounds, they are pre-incubated with the blood samples before the addition of the P2X7 agonist. For this compound, the P2X7 receptor agonist used is often benzyladenosine triphosphate (BzATP).[6]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the molecular interactions and experimental processes, the following diagrams are provided.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Binds Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7->Ion_Flux Opens Channel NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Leads to IL1b Mature IL-1β Release Caspase1->IL1b Cleaves Pro-IL-1β to Pro_IL1b Pro-IL-1β IL1b_Release_Assay cluster_prep Sample Preparation cluster_activation P2X7 Activation cluster_analysis Analysis Blood Whole Blood Collection Inhibitor Add this compound or GSK1482160 (or Vehicle) Blood->Inhibitor LPS Prime with LPS (2 hours, 37°C) Inhibitor->LPS ATP Stimulate with ATP/BzATP (30 minutes) LPS->ATP Stop Stop Reaction (Ice-cold Media) ATP->Stop Centrifuge Centrifuge to Separate Plasma Stop->Centrifuge ELISA Quantify IL-1β in Plasma (ELISA) Centrifuge->ELISA

References

A Comparative Guide to the Efficacy of P2X7 Receptor Antagonists JNJ-54175446 and JNJ-47965567 in CNS Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two centrally permeable P2X7 receptor antagonists, JNJ-54175446 and JNJ-47965567, based on available preclinical and clinical data. The objective is to present a clear overview of their respective pharmacological profiles and efficacy in various models of central nervous system (CNS) disorders.

The P2X7 receptor, an ATP-gated ion channel, is a key mediator of neuroinflammation.[1][2][3] Primarily expressed on microglia in the CNS, its activation triggers the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), contributing to the pathology of numerous neurological and psychiatric conditions.[2][4] Both this compound and JNJ-47965567 have been developed to target this pathway, offering potential therapeutic avenues for these disorders.[2][5]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and JNJ-47965567.

Table 1: In Vitro Potency and Activity

ParameterThis compoundJNJ-47965567
Human P2X7 Binding Affinity (pKi) -7.9 ± 0.07[6][7]
Human P2X7 Antagonism (pIC50) 7.8 - 8.88.3
Mouse P2X7 Antagonism (pIC50) -7.5
Rat P2X7 Antagonism (pIC50) -7.2
IL-1β Release Inhibition (Human Whole Blood, pIC50) IC50: 82 ng/mL[8]6.7 ± 0.07[6][7]
IL-1β Release Inhibition (Human Monocytes, pIC50) -7.5 ± 0.07[6][7]
IL-1β Release Inhibition (Rat Microglia, pIC50) -7.1 ± 0.1[6][7]

Table 2: In Vivo Efficacy in CNS Models

CNS ModelThis compoundJNJ-47965567
Neuropathic Pain (Rat) -Modest, but significant efficacy at 30 mg/kg[6][7]
Mania (Amphetamine-Induced Hyperactivity, Rat) Reduced locomotor effects of D-amphetamine[9]Attenuated amphetamine-induced hyperactivity at 30 mg/kg[6][7]
Depression (Forced Swim Test, Rat) -No efficacy observed[7]
Depression (Major Depressive Disorder, Human) No significant effect on overall mood scores (HDRS17, QIDS-SR)[10]-
Anhedonia (Human) Blunted the acute reduction of anhedonia following total sleep deprivation[10]-
Amyotrophic Lateral Sclerosis (ALS) (SOD1G93A Mice) -Did not alter disease progression when administered from disease onset[11] but delayed onset and improved motor performance in female mice with chronic administration[12]
Epilepsy (Intra-amygdala Kainic Acid Model, Mice) Suppressed spontaneous seizures[13]Suppressed spontaneous seizures and reduced associated gliosis[13]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the P2X7 receptor signaling pathway and a general experimental workflow for evaluating P2X7 antagonists.

P2X7_Signaling_Pathway P2X7 Receptor Signaling in Microglia cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (High Concentration) P2X7R P2X7 Receptor ATP->P2X7R Binds to Ion_Influx Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7R->Ion_Influx Opens channel NLRP3 NLRP3 Inflammasome Activation Ion_Influx->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Leads to IL1B Mature IL-1β (Released) Caspase1->IL1B Cleaves Pro-IL-1β to Pro_IL1B Pro-IL-1β Neuroinflammation Neuroinflammation IL1B->Neuroinflammation Drives JNJ_Compound This compound / JNJ-47965567 JNJ_Compound->P2X7R Antagonizes Experimental_Workflow In Vivo Evaluation of P2X7 Antagonists cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select CNS Disease Animal Model Grouping Randomize into Groups (Vehicle, JNJ Compound) Animal_Model->Grouping Induction Induce Disease Pathology Grouping->Induction Treatment Administer Vehicle or JNJ Compound Induction->Treatment Behavioral Behavioral Testing (e.g., Pain, Locomotion) Treatment->Behavioral Biochemical Biochemical Analysis (e.g., IL-1β levels) Treatment->Biochemical Histological Histological Analysis (e.g., Microglial activation) Treatment->Histological

References

Validating Brain Target Engagement of JNJ-54175446: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the brain target engagement of JNJ-54175446, a selective and central nervous system (CNS)-penetrant P2X7 receptor antagonist. This compound is under investigation for neuropsychiatric disorders, including major depressive disorder, due to its role in attenuating neuroinflammation by inhibiting the release of pro-inflammatory cytokines IL-1β and IL-18 from microglia.[1][2][3][4] This document outlines key experimental approaches, presents comparative data with other P2X7R antagonists, and provides detailed protocols to aid in the design and evaluation of studies assessing CNS target engagement.

Introduction to this compound and P2X7R Target Engagement

This compound is a potent antagonist of the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells, including microglia in the brain.[1][5] In pathological conditions associated with neuroinflammation, excessive extracellular ATP can activate P2X7R, leading to the release of inflammatory cytokines.[4][5] By blocking this receptor, this compound aims to dampen this inflammatory cascade.[1][3] Validating that this compound reaches its target in the brain and exerts the intended pharmacological effect is crucial for its clinical development. This is achieved through a combination of direct and indirect measurement techniques.

Comparative Analysis of Target Engagement Methodologies

The validation of this compound's brain target engagement can be approached through several complementary methods. This section compares the primary techniques, highlighting their principles, advantages, and limitations.

Methodology Principle Key Readout Advantages Limitations
Positron Emission Tomography (PET) Imaging In vivo visualization and quantification of P2X7R occupancy by this compound using a specific radiolabeled tracer.Receptor Occupancy (%), ED50Direct, quantitative measure of target engagement in the living brain. Allows for dose-occupancy relationship determination.[6][7]Requires a specific and validated radiotracer. High cost and specialized facilities. Potential for non-specific binding of the tracer.[8]
Ex Vivo Cytokine Release Assay Measurement of the functional consequence of P2X7R antagonism by assessing the inhibition of cytokine release from immune cells.Inhibition of IL-1β/IL-18 release (IC50)Provides a functional measure of target engagement. Can be performed on peripheral blood cells as a surrogate for central activity.[9][10]Indirect measure of brain target engagement. Assumes correlation between peripheral and central effects.
In Vivo Microdialysis Sampling of the brain's extracellular fluid to measure the downstream effects of P2X7R antagonism, such as changes in neurotransmitter or cytokine levels.Attenuation of agonist-induced IL-1β release in the brain.[1][11]Provides direct evidence of functional target engagement within the brain parenchyma.Invasive procedure. Technically challenging with limited spatial resolution.
Pharmacodynamic (PD) Biomarker Studies (e.g., Dexamphetamine Challenge) Assessment of the physiological and behavioral consequences of target engagement by measuring the modulation of a pharmacological challenge.Attenuation of dexamphetamine-induced changes in locomotion and mood.[6][12][13]Non-invasive assessment of the functional consequences of central target engagement.Indirect measure of target engagement. Effects can be influenced by off-target pharmacology.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and comparator P2X7R antagonists.

Table 1: In Vitro Potency and In Vivo Brain Occupancy
Compound Target Species In Vitro Potency (pIC50) In Vivo Brain Occupancy (ED50) Reference
This compound P2X7RHuman8.460.46 mg/kg (plasma EC50: 105 ng/mL)[14]
Rat8.81N/A[14]
JNJ-55308942 P2X7RHumanpKi = 8.1N/A[15][16]
RatpKi = 8.50.07 mg/kg[11][15]
GSK1482160 P2X7RHuman8.5N/A[3]
Rat6.5N/A[3]

N/A: Not Available

Table 2: PET Imaging Data for P2X7R Occupancy
Compound Radiotracer Species Key Findings Reference
This compound [18F]JNJ-64413739Rhesus Macaque, HumanClear dose-receptor occupancy relationship. Estimated human EC50,RO for brain occupancy is 44.3 ng/mL.[7][9][7][8]
GSK1482160 [11C]GSK1482160Non-human PrimateGood blood-brain barrier penetration and homogeneous distribution in the brain.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate this compound target engagement.

Protocol 1: In Vivo P2X7R Occupancy Assessment using PET Imaging

Objective: To quantify the occupancy of P2X7 receptors in the brain by this compound.

Materials:

  • PET scanner

  • Radiotracer: [18F]JNJ-64413739

  • This compound

  • Anesthetized subjects (e.g., non-human primates or human volunteers)

  • Arterial blood sampling line

Procedure:

  • Subject Preparation: Subjects are fasted overnight. Anesthesia is induced and maintained throughout the imaging session. An arterial line is placed for blood sampling to determine the radiotracer input function.

  • Baseline Scan: A baseline PET scan is acquired following a bolus injection of [18F]JNJ-64413739 to determine baseline receptor availability.

  • Drug Administration: this compound is administered (e.g., intravenously or orally) at various doses.

  • Occupancy Scan: After a suitable pre-incubation period to allow for drug distribution to the brain, a second PET scan is performed following another bolus injection of [18F]JNJ-64413739.

  • Blood Sampling: Arterial blood samples are collected throughout both PET scans to measure the concentration of the radiotracer and its metabolites in plasma.

  • Image Analysis: PET data are reconstructed and corrected for attenuation and scatter. Brain regions of interest are delineated.

  • Kinetic Modeling: Time-activity curves for each region of interest are generated. A suitable pharmacokinetic model (e.g., two-tissue compartment model) is used to estimate the volume of distribution (VT) of the radiotracer.

  • Occupancy Calculation: Receptor occupancy (RO) is calculated as the percentage reduction in VT after drug administration compared to the baseline scan: RO (%) = 100 * (VT_baseline - VT_drug) / VT_baseline.

  • Dose-Occupancy Modeling: The relationship between the administered dose of this compound and receptor occupancy is fitted to a sigmoidal Emax model to determine the ED50.[7]

Protocol 2: Ex Vivo IL-1β Release Assay

Objective: To assess the functional antagonism of P2X7R by this compound through the inhibition of IL-1β release from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Freshly drawn human whole blood or isolated PBMCs

  • Lipopolysaccharide (LPS)

  • BzATP (a P2X7R agonist)

  • This compound

  • RPMI-1640 culture medium

  • Human IL-1β ELISA kit

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in RPMI-1640 medium.

  • Priming: Prime the cells with LPS (e.g., 100 ng/mL) for 2-4 hours at 37°C to induce the expression of pro-IL-1β.

  • Antagonist Incubation: Pre-incubate the primed cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • Agonist Stimulation: Stimulate the cells with a P2X7R agonist, BzATP (e.g., 100 µM), for 30-60 minutes at 37°C to induce the release of mature IL-1β.

  • Supernatant Collection: Centrifuge the cell suspension to pellet the cells. Collect the supernatant.

  • Cytokine Quantification: Measure the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-1β release for each concentration of this compound compared to the vehicle-treated control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 3: Dexamphetamine Challenge Study

Objective: To evaluate the central pharmacodynamic effects of this compound by assessing its ability to modulate dexamphetamine-induced behavioral and physiological changes.

Study Design: A randomized, double-blind, placebo-controlled, crossover study in healthy human volunteers.[6]

Procedure:

  • Baseline Assessment: On a baseline day, administer a single oral dose of dexamphetamine (e.g., 20 mg) to all subjects and perform a battery of pharmacodynamic tests.[6][13]

  • Treatment Period: Randomize subjects to receive multiple daily doses of either this compound (at various dose levels, e.g., 50-450 mg) or placebo for a specified period (e.g., 11 consecutive days).[6]

  • Challenge Days: On designated days during the treatment period, administer a single oral dose of dexamphetamine or placebo in a crossover design.[6]

  • Pharmacodynamic Assessments: At multiple time points before and after the dexamphetamine or placebo challenge, perform a series of assessments, including:

    • Locomotor Activity: Measured using actigraphy.

    • Mood and Subjective Effects: Assessed using visual analog scales (VAS) for mood, feeling high, etc.[13]

    • Cognitive and Psychomotor Performance: Evaluated using a battery of tests (e.g., finger tapping, adaptive tracking, saccadic eye movements).[13]

    • Physiological Measures: Including heart rate, blood pressure, and plasma cortisol levels.

  • Data Analysis: Analyze the change from baseline in the pharmacodynamic measures following the dexamphetamine challenge in the this compound treatment groups compared to the placebo group using appropriate statistical methods (e.g., mixed-effects models for repeated measures).

Visualizing Pathways and Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7R ATP->P2X7R Activates Ion_Influx Ion Influx (Na+, Ca2+) P2X7R->Ion_Influx This compound This compound This compound->P2X7R Inhibits NLRP3_Inflammasome NLRP3 Inflammasome Activation Ion_Influx->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b Mature IL-1β (Release) Caspase1->IL1b Cleaves pro-form pro_IL1b pro-IL-1β pro_IL1b->Caspase1 Neuroinflammation Neuroinflammation IL1b->Neuroinflammation

Caption: P2X7R signaling pathway and the inhibitory action of this compound.

PET_Imaging_Workflow cluster_procedure PET Imaging Procedure cluster_analysis Data Analysis Baseline_Scan 1. Baseline PET Scan ([18F]JNJ-64413739) Drug_Admin 2. Administer this compound Baseline_Scan->Drug_Admin Occupancy_Scan 3. Occupancy PET Scan ([18F]JNJ-64413739) Drug_Admin->Occupancy_Scan Image_Recon 5. Image Reconstruction & ROI Analysis Occupancy_Scan->Image_Recon Blood_Sampling 4. Arterial Blood Sampling Kinetic_Modeling 6. Kinetic Modeling (VT) Blood_Sampling->Kinetic_Modeling Image_Recon->Kinetic_Modeling Occupancy_Calc 7. Calculate Receptor Occupancy (%) Kinetic_Modeling->Occupancy_Calc Dose_Response 8. Dose-Occupancy Curve (ED50) Occupancy_Calc->Dose_Response

Caption: Workflow for PET imaging to determine P2X7R occupancy.

Cytokine_Release_Workflow cluster_procedure Ex Vivo Assay Procedure cluster_analysis Data Analysis Isolate_PBMCs 1. Isolate PBMCs LPS_Priming 2. Prime with LPS Isolate_PBMCs->LPS_Priming Antagonist_Incubation 3. Incubate with this compound LPS_Priming->Antagonist_Incubation Agonist_Stimulation 4. Stimulate with BzATP Antagonist_Incubation->Agonist_Stimulation Collect_Supernatant 5. Collect Supernatant Agonist_Stimulation->Collect_Supernatant ELISA 6. Measure IL-1β (ELISA) Collect_Supernatant->ELISA Inhibition_Calc 7. Calculate % Inhibition ELISA->Inhibition_Calc IC50_Determination 8. Determine IC50 Inhibition_Calc->IC50_Determination

Caption: Workflow for the ex vivo IL-1β release assay.

Alternative and Emerging Approaches

While PET imaging, cytokine release assays, and pharmacodynamic challenge studies are established methods, other techniques can provide valuable complementary information.

  • Autoradiography: An ex vivo technique that can be used in preclinical models to visualize and quantify receptor occupancy in brain tissue sections. This method offers high spatial resolution.

  • Magnetic Resonance Spectroscopy (MRS): A non-invasive imaging technique that can measure the concentration of certain neurochemicals in the brain. It could potentially be used to detect downstream metabolic changes resulting from P2X7R modulation.

  • Transcriptomics and Proteomics: Analysis of gene and protein expression changes in brain tissue or cerebrospinal fluid (CSF) following treatment with this compound can provide insights into the molecular pathways affected by target engagement.

Conclusion

Validating the brain target engagement of this compound requires a multi-faceted approach that combines direct measures of receptor occupancy with functional assessments of downstream pharmacology. PET imaging provides the most direct and quantitative evidence of target engagement in the living brain.[6][7] Ex vivo cytokine release assays and in vivo challenge studies offer crucial functional validation of the antagonist's activity. By integrating data from these complementary methodologies, researchers can build a robust evidence base to support the clinical development of this compound and other novel CNS therapeutics targeting the P2X7 receptor. The protocols and comparative data presented in this guide are intended to facilitate the design and interpretation of such critical studies.

References

JNJ-54175446: A Comparative Analysis of Cross-Species Potency at the P2X7 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-species potency of JNJ-54175446, a selective and brain-penetrant P2X7 receptor antagonist.[1][2][3] The data presented herein is intended to assist researchers in evaluating the suitability of this compound for various preclinical models and to facilitate the translation of findings to human applications.

Quantitative Potency Comparison

This compound exhibits differential potency across various species. The following table summarizes the reported pIC50 values for the P2X7 receptor in humans, rats, mice, dogs, and macaques.

SpeciesTargetpIC50
Human hP2X78.46[1][2][4]
Rat rP2X78.81[1][2][4]
Mouse mP2X77.8[1]
Dog dP2X77.9[1]
Macaque macP2X78.1[1]

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

P2X7 Receptor Signaling Pathway

This compound exerts its effects by antagonizing the P2X7 receptor, an ATP-gated ion channel.[5] Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, culminating in the release of pro-inflammatory cytokines such as IL-1β and IL-18.[3][6]

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx K_efflux K⁺ Efflux P2X7->K_efflux ATP Extracellular ATP ATP->P2X7 Activates JNJ54175446 This compound JNJ54175446->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β Release Casp1->IL1b Pro_IL1b Pro-IL-1β Pro_IL1b->Casp1 Experimental_Workflow cluster_assay IL-1β Release Assay Workflow start Start cell_priming Cell Priming (LPS) start->cell_priming compound_incubation Compound Incubation (this compound) cell_priming->compound_incubation agonist_stimulation Agonist Stimulation (ATP/BzATP) compound_incubation->agonist_stimulation supernatant_collection Supernatant Collection agonist_stimulation->supernatant_collection elisa IL-1β Quantification (ELISA) supernatant_collection->elisa data_analysis Data Analysis (IC50 Determination) elisa->data_analysis end End data_analysis->end

References

A Head-to-Head Showdown: Comparing P2X7 Receptor Antagonists in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the P2X7 receptor (P2X7R) presents a compelling target for therapeutic intervention in a host of inflammatory, neurological, and pain-related disorders. The burgeoning field of P2X7R antagonists offers a diverse toolkit for probing the receptor's function and for the development of novel therapeutics. This guide provides a comparative analysis of prominent P2X7R antagonists, focusing on their preclinical performance, supported by experimental data and detailed methodologies to aid in the selection of the most suitable compound for your research needs.

The P2X7 receptor, an ATP-gated ion channel, plays a critical role in mediating inflammatory responses. Its activation on immune cells, such as macrophages and microglia, triggers a cascade of downstream signaling events, culminating in the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). Consequently, the development of potent and selective P2X7R antagonists has been a major focus of drug discovery efforts. This guide delves into a head-to-head comparison of several key antagonists, presenting their pharmacological profiles and the experimental frameworks used to evaluate their efficacy.

Quantitative Comparison of P2X7 Receptor Antagonists

The following tables summarize the in vitro and in vivo pharmacological data for a selection of widely studied P2X7 receptor antagonists. These values provide a quantitative basis for comparing their potency and efficacy across different species and experimental models.

Table 1: In Vitro Potency of P2X7 Receptor Antagonists (IC50 values)

AntagonistHuman P2X7RRat P2X7RMouse P2X7RAssay TypeReference
A-740003 40 nM18 nM~100 nMCa2+ influx[1][2]
40 nM--IL-1β release[1]
A-438079 130 nM~10 nM~100 nMCa2+ influx[3]
JNJ-47965567 pKi = 7.9pKi = 8.7-Radioligand Binding[4]
-7.1 ± 0.1 (microglia)-IL-1β release[4]
-7.5 ± 0.4 (astrocytes)-Ca2+ influx[4]
AZD9056 Potent inhibitor--IL-1β & IL-18 release[5]
CE-224535 Moderate potency--P2X7R antagonism[3]
Brilliant Blue G (BBG) ~10 µM~50 nM~200 nMCa2+ influx / Dye Uptake
P2X7-IN-2 Sub-nanomolar--IL-1β release[6]
AZ10606120 ~10 nM~10 nM-P2X7R antagonism[2]

Note: IC50 values can vary depending on the specific experimental conditions and cell types used.

Table 2: In Vivo Efficacy of P2X7 Receptor Antagonists in Preclinical Models

AntagonistAnimal ModelDisease ModelEfficacyReference
A-740003 RatNeuropathic & Inflammatory PainDose-dependent reduction in pain[6][7]
JNJ-47965567 RatNeuropathic PainModerate attenuation of inflammation[3]
AZD9056 RatStreptococcal Cell Wall-induced ArthritisReduced articular inflammation and erosion[5]
CE-224535 HumanRheumatoid Arthritis (Phase II clinical trial)No significant efficacy compared to placebo[8][9]

Key Experimental Protocols

The following are detailed methodologies for key in vitro and in vivo experiments commonly used to characterize and compare P2X7 receptor antagonists.

In Vitro Assays

1. Calcium Influx Assay:

  • Objective: To measure the ability of an antagonist to inhibit agonist-induced intracellular calcium elevation.

  • Cell Lines: HEK293 cells stably expressing human, rat, or mouse P2X7R.

  • Protocol:

    • Seed cells in a 96-well plate and culture overnight.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • Wash cells to remove excess dye.

    • Pre-incubate cells with varying concentrations of the P2X7R antagonist for 30 minutes.

    • Add a P2X7R agonist, such as BzATP, to stimulate the receptor.

    • Immediately measure the fluorescence intensity using a fluorescence plate reader to determine the intracellular calcium concentration.

    • Calculate the IC50 value by plotting the percentage inhibition of the agonist-induced calcium influx against the antagonist concentration.

2. Pore Formation (Dye Uptake) Assay:

  • Objective: To assess the antagonist's ability to block the formation of the large pore associated with sustained P2X7R activation.

  • Fluorescent Dyes: YO-PRO-1 or ethidium (B1194527) bromide.

  • Protocol:

    • Seed cells expressing the target P2X7R in a 96-well plate.

    • Incubate cells with the antagonist at various concentrations.

    • Add a solution containing both the P2X7R agonist (e.g., ATP or BzATP) and the fluorescent dye.

    • Measure the fluorescence intensity at a specific time point (e.g., 15-60 minutes) after agonist addition.

    • Determine the IC50 of the antagonist by plotting the percentage inhibition of dye uptake against the antagonist concentration.

3. IL-1β Release Assay:

  • Objective: To quantify the inhibition of P2X7R-mediated IL-1β release from immune cells.

  • Cell Types: Human or rodent peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1).

  • Protocol:

    • Prime the cells with lipopolysaccharide (LPS) for several hours to induce pro-IL-1β expression.

    • Pre-incubate the primed cells with different concentrations of the antagonist for 30 minutes.

    • Stimulate the cells with a P2X7R agonist (e.g., ATP or BzATP) for 1-2 hours.

    • Collect the cell culture supernatants.

    • Measure the concentration of secreted IL-1β using a commercially available ELISA kit.

    • Calculate the percentage inhibition of IL-1β release and determine the IC50 value for the antagonist.

In Vivo Models

1. Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI):

  • Objective: To evaluate the analgesic efficacy of a P2X7R antagonist in a model of nerve injury-induced pain.

  • Animal Model: Rats or mice.

  • Protocol:

    • Induce neuropathic pain by loosely ligating the sciatic nerve (CCI model).

    • Assess baseline pain sensitivity using methods like the von Frey test (mechanical allodynia) or Hargreaves test (thermal hyperalgesia).

    • Administer the P2X7R antagonist via a relevant route (e.g., intraperitoneal, oral).

    • Measure pain sensitivity at different time points after drug administration.

    • Compare the pain thresholds of the antagonist-treated group with a vehicle-treated control group to determine the analgesic effect.

2. Inflammatory Arthritis Model (e.g., Collagen-Induced Arthritis - CIA):

  • Objective: To assess the anti-inflammatory and disease-modifying effects of a P2X7R antagonist in a model of rheumatoid arthritis.

  • Animal Model: Mice.

  • Protocol:

    • Induce arthritis by immunizing mice with type II collagen.

    • Monitor the development and severity of arthritis by scoring clinical signs (e.g., paw swelling, erythema).

    • Begin treatment with the P2X7R antagonist at the onset of disease or in a prophylactic setting.

    • Continue to monitor clinical scores throughout the study.

    • At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.

    • Measure levels of inflammatory cytokines in the serum or joint tissue.

Visualizing the Molecular Landscape

To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language for Graphviz.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to Ion_Channel Ion Channel Opening (Na+, Ca2+ influx, K+ efflux) P2X7R->Ion_Channel Activates Pore Large Pore Formation P2X7R->Pore Prolonged activation leads to NLRP3 NLRP3 Inflammasome Activation Ion_Channel->NLRP3 Triggers MAPK MAPK Pathway Ion_Channel->MAPK NFkB NF-κB Pathway Ion_Channel->NFkB Pore->NLRP3 Cell_Death Apoptosis/Necrosis Pore->Cell_Death Caspase1 Caspase-1 Activation NLRP3->Caspase1 proIL1b pro-IL-1β Caspase1->proIL1b Cleaves IL1b IL-1β Release proIL1b->IL1b

P2X7 Receptor Signaling Pathway

Experimental_Workflow_In_Vitro cluster_assays Readout Assays start Start: In Vitro Antagonist Evaluation cell_prep Cell Preparation (e.g., HEK293-P2X7R or THP-1) start->cell_prep antagonist_inc Pre-incubation with P2X7R Antagonist cell_prep->antagonist_inc agonist_stim Stimulation with P2X7R Agonist (e.g., BzATP) antagonist_inc->agonist_stim ca_assay Calcium Influx Assay agonist_stim->ca_assay dye_assay Dye Uptake Assay (Pore Formation) agonist_stim->dye_assay il1b_assay IL-1β Release Assay agonist_stim->il1b_assay data_analysis Data Analysis (IC50 Determination) ca_assay->data_analysis dye_assay->data_analysis il1b_assay->data_analysis end End: Pharmacological Profile data_analysis->end

In Vitro P2X7R Antagonist Evaluation Workflow

Concluding Remarks

The selection of a P2X7 receptor antagonist for preclinical research is a critical decision that can significantly impact the outcome and translatability of a study. This guide provides a framework for comparing some of the most widely used antagonists based on their quantitative pharmacological data and the experimental protocols used for their evaluation. For in vitro studies requiring high potency, compounds like P2X7-IN-2 and A-740003 are excellent choices. For in vivo studies, the established efficacy of antagonists such as A-740003 and JNJ-47965567 in various disease models makes them reliable tool compounds. However, the lack of clinical efficacy of some antagonists, like CE-224535, highlights the challenges in translating preclinical findings to human diseases. Researchers should carefully consider the species selectivity, pharmacokinetic properties, and the specific research question when selecting a P2X7R antagonist. The detailed protocols and comparative data presented here aim to facilitate this decision-making process and contribute to the advancement of research in this exciting therapeutic area.

References

Validating the Anti-inflammatory Effects of JNJ-54175446 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of JNJ-54175446, a selective P2X7 receptor antagonist, with other relevant P2X7 antagonists. The data presented is compiled from published preclinical and clinical studies to aid in the evaluation of its therapeutic potential.

Executive Summary

This compound is a potent, central nervous system (CNS)-penetrant P2X7 receptor antagonist. The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade, primarily through its role in the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines IL-1β and IL-18. Antagonism of this receptor is a promising strategy for a variety of inflammatory conditions. While this compound has been primarily investigated for neuroinflammatory conditions such as major depressive disorder, preclinical data suggests broader anti-inflammatory potential. This guide compares the available in vivo data for this compound with other notable P2X7 antagonists, AZD9056 and A-740003, in various models of inflammation.

P2X7 Signaling Pathway and Antagonist Mechanism of Action

The following diagram illustrates the P2X7 signaling pathway in inflammation and the mechanism of action of P2X7 antagonists like this compound.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7_Receptor P2X7 Receptor ATP->P2X7_Receptor Binds to Ion_Channel_Opening Ion Channel Opening P2X7_Receptor->Ion_Channel_Opening K_efflux K+ Efflux Ion_Channel_Opening->K_efflux NLRP3_Inflammasome NLRP3 Inflammasome Activation K_efflux->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves IL1b IL-1β Release Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 Release Pro_IL18->IL18 IL18->Inflammation This compound This compound (P2X7 Antagonist) This compound->P2X7_Receptor Blocks

P2X7 receptor signaling pathway in inflammation.

In Vivo Experimental Data Comparison

The following tables summarize the available quantitative data for this compound and comparator P2X7 antagonists in various in vivo models of inflammation. It is important to note that direct comparisons are limited due to the use of different animal models and endpoints.

This compound: In Vivo Neuroinflammation Model
Compound Model Species Dose Key Findings Reference
This compoundIntra-amygdala kainic acid (IAKA) model of temporal lobe epilepsyMouse30 mg/kg, i.p.- Significant reduction in spontaneous recurrent seizures. - Reduction in astrogliosis in the ipsilateral CA3 subfield of the hippocampus. - Altered microglia process morphology.[1]
AZD9056: In Vivo Arthritis Models
Compound Model Species Dose Key Findings Reference
AZD9056Monosodium iodoacetate (MIA)-induced osteoarthritisRatNot specified- Statistically significant decrease in knee edema size. - Notable decrease in serum levels of TNF-α, IL-6, and IL-1β.[2]
AZD9056Streptococcal cell wall (SCW)-induced arthritisRatNot specified- Reduced articular inflammation. - Reduced erosive progression of arthritis.[3]
A-740003: In Vivo Pain and Inflammation Models
Compound Model Species Dose Key Findings Reference
A-740003Neuropathic and inflammatory pain modelsRatNot specified- Dose-dependent reduction of mechanical allodynia.[4][5]
A-740003ox-LDL-induced retinal inflammation and neovascularizationMouseNot specified- Reduced retinal inflammation and neovascularization. - Decreased mRNA and protein levels of NLRP3, Caspase-1, P2X7R, HIF-1α, and VEGF. - Repressed IL-1β release.[6]

Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide.

General Experimental Workflow for In Vivo Validation

The following diagram outlines a typical workflow for validating the anti-inflammatory effects of a compound in a preclinical in vivo model.

Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements (e.g., paw volume, weight) Animal_Acclimatization->Baseline_Measurements Grouping Randomization into Groups (Vehicle, Test Compound, Positive Control) Baseline_Measurements->Grouping Dosing Compound Administration Grouping->Dosing Induction Induction of Inflammation (e.g., Carrageenan, LPS, Collagen) Dosing->Induction Monitoring Monitoring of Clinical Signs (e.g., paw edema, clinical score) Induction->Monitoring Endpoint_Collection Endpoint Data Collection (Blood, Tissue) Monitoring->Endpoint_Collection Analysis Data Analysis (Biochemical, Histological) Endpoint_Collection->Analysis

Typical in vivo validation workflow.
Intra-amygdala Kainic Acid (IAKA) Model of Temporal Lobe Epilepsy

  • Species: Mouse

  • Induction: Stereotactic injection of kainic acid into the amygdala to induce status epilepticus, leading to spontaneous recurrent seizures and associated neuroinflammation.

  • Treatment: this compound (30 mg/kg) or vehicle was administered via intraperitoneal (i.p.) injection once daily for 5 days, starting 14 days after status epilepticus.

  • Endpoints:

    • Continuous EEG monitoring to quantify seizure frequency.

    • Immunohistochemistry of hippocampal sections to assess astrogliosis (GFAP staining) and microglia morphology (Iba1 staining).[1]

Monosodium Iodoacetate (MIA)-Induced Osteoarthritis
  • Species: Rat (Wistar)

  • Induction: A single intra-articular injection of MIA into the knee joint to induce cartilage degeneration and inflammation, mimicking osteoarthritis. Doses can range from 0.2 mg to 1.0 mg in 30-50 µL of sterile saline.[2][7]

  • Treatment: AZD9056 was administered to the rats with MIA-induced osteoarthritis. The specific dose and route were not detailed in the available abstract but was administered continuously.[2]

  • Endpoints:

    • Measurement of knee edema.

    • Assessment of pain-related behaviors (e.g., weight-bearing asymmetry, paw withdrawal threshold).

    • Measurement of serum cytokine levels (TNF-α, IL-6, IL-1β) by ELISA.

    • Histopathological analysis of the joint cartilage.[2]

Streptococcal Cell Wall (SCW)-Induced Arthritis
  • Species: Rat (Lewis)

  • Induction: A single intraperitoneal injection of an aqueous suspension of Group A streptococcal cell wall peptidoglycan-polysaccharide (PG-PS) polymers. This induces a biphasic arthritis, with an acute phase within 48 hours followed by a chronic, erosive phase.[4][6]

  • Treatment: A synthologue inhibitor of rat P2X7 was used due to the species specificity of AZD9056. The specific compound and dosing regimen were not detailed in the abstract.[3]

  • Endpoints:

    • Clinical assessment of ankle swelling.

    • Radiological analysis of joint erosion.

    • Histopathological examination of synovial tissue for inflammation and damage.[3]

Conclusion

The available data indicates that this compound possesses anti-inflammatory properties, particularly in the context of neuroinflammation. Its ability to reduce astrogliosis and alter microglial morphology in a mouse model of epilepsy provides in vivo validation of its mechanism of action within the CNS.

For comparison, other P2X7 antagonists like AZD9056 have demonstrated efficacy in preclinical models of peripheral inflammatory conditions such as osteoarthritis and rheumatoid arthritis, leading to reduced joint swelling, inflammation, and serum cytokine levels. A-740003 has shown promise in models of inflammatory pain and ocular inflammation.

A direct, quantitative comparison of the in vivo anti-inflammatory potency of this compound with these other antagonists is challenging due to the different animal models and endpoints utilized in the available studies. Further research is warranted to evaluate the efficacy of this compound in systemic and peripheral inflammation models to fully characterize its anti-inflammatory profile and benchmark its performance against other P2X7 antagonists. This would provide a more complete picture for researchers and drug developers considering this compound for various inflammatory indications.

References

A Comparative Benchmark: JNJ-54175446 Versus First-Generation P2X7 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel P2X7 receptor antagonist, JNJ-54175446, against first-generation inhibitors. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction to P2X7 Receptor Antagonism

The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has emerged as a promising therapeutic target for a variety of neurological and psychiatric disorders.[1][2] Its activation triggers a cascade of downstream signaling events, including the release of pro-inflammatory cytokines like IL-1β. The development of P2X7 antagonists aims to modulate these pathways. First-generation inhibitors, while pivotal in early research, often presented limitations in terms of potency, selectivity, and brain permeability. This compound represents a newer generation of P2X7 antagonists designed to overcome these challenges.[3][4]

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the key pharmacological parameters of this compound and selected first-generation P2X7 inhibitors.

Table 1: Potency Against P2X7 Receptors

CompoundTypeSpeciesIC50pIC50Ki
This compound AntagonistHuman-8.46-
Rat-8.81-
Brilliant Blue G (BBG) Non-competitive AntagonistHuman200 nM[5][6]--
Rat10 nM[5][6]--
KN-62 Non-competitive AntagonistHuman15 nM[7][8][9]-0.9 µM (for CaMK-II)[7][10]
A-438079 Competitive AntagonistHuman300 nM[11]6.9[12][13][14][15][16]-
Rat100 nM[11]--

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Table 2: Selectivity Profile and Brain Permeability

CompoundSelectivity Against Other P2X ReceptorsBrain Permeability
This compound Selective for P2X7[3][4]Yes, CNS-penetrant[1][17][18][19][20][21]
Brilliant Blue G (BBG) >1000-fold selective over P2X4. IC50 for other P2X receptors range from 2 to >30 µM.[5][6][22]Yes[23][24][25][26]
KN-62 Also a potent CaMK-II inhibitor.[7][9][27]Not well-established for P2X7-specific CNS effects.
A-438079 No significant activity against P2X2, P2X3, and P2X4 at concentrations up to 10 µM.[11][12]Limited information available.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. This includes ion flux, leading to membrane depolarization, and in cases of prolonged activation, the formation of a large, non-selective pore. These events trigger downstream pathways, including the activation of the NLRP3 inflammasome and subsequent release of IL-1β, as well as the activation of various kinases and transcription factors.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane P2X7 P2X7 Receptor Ion_Flux Na⁺/Ca²⁺ Influx, K⁺ Efflux P2X7->Ion_Flux induces Pore_Formation Large Pore Formation P2X7->Pore_Formation prolonged activation leads to ATP Extracellular ATP ATP->P2X7 binds NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Kinases Kinase Activation (e.g., MAPKs) Ion_Flux->Kinases Pore_Formation->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Inflammation Neuroinflammation IL1b->Inflammation Transcription_Factors Transcription Factor Activation (e.g., NF-κB) Kinases->Transcription_Factors Transcription_Factors->Inflammation

P2X7 Receptor Signaling Cascade

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

P2X7 Receptor-Mediated Calcium Influx Assay

This assay measures the ability of a compound to inhibit the influx of calcium through the P2X7 receptor channel upon agonist stimulation.

Materials:

  • HEK293 cells stably expressing the human or rat P2X7 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom microplates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • P2X7 agonist (e.g., BzATP)

  • Test compounds (this compound or first-generation inhibitors)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HEK293-P2X7 cells into 96-well plates at a density that ensures a confluent monolayer on the day of the experiment. Incubate overnight.

  • Dye Loading: Wash cells with HBSS. Load the cells with Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 1 hour at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Pre-incubate the cells with various concentrations of the test compound or vehicle for 30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add the P2X7 agonist (e.g., 100 µM BzATP) to each well and immediately begin recording fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Dye Uptake Assay for Pore Formation

This assay assesses the ability of an antagonist to block the formation of the large, non-selective pore associated with prolonged P2X7 activation, measured by the uptake of a fluorescent dye like YO-PRO-1.

Materials:

  • THP-1 monocytes or other suitable cell line expressing P2X7

  • RPMI-1640 medium with 10% FBS

  • 96-well plates

  • YO-PRO-1 iodide

  • P2X7 agonist (e.g., ATP or BzATP)

  • Test compounds

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Plate THP-1 cells in 96-well plates.

  • Compound Incubation: Pre-incubate the cells with different concentrations of the test inhibitor for 30 minutes.

  • Agonist and Dye Addition: Add the P2X7 agonist (e.g., 5 mM ATP) and YO-PRO-1 (e.g., 1 µM) to the wells.

  • Fluorescence Measurement: Incubate for 15-30 minutes and measure the fluorescence intensity (Excitation: ~491 nm, Emission: ~509 nm).

  • Data Analysis: An increase in fluorescence indicates dye uptake through the P2X7 pore. Calculate the percentage of inhibition at each compound concentration and determine the IC50.

IL-1β Release Assay

This experiment quantifies the inhibitory effect of a compound on the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 activation.

Materials:

  • Human or murine primary microglia or macrophages

  • LPS (Lipopolysaccharide)

  • P2X7 agonist (e.g., ATP)

  • Test compounds

  • Human or mouse IL-1β ELISA kit

Procedure:

  • Cell Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β.

  • Compound Incubation: Pre-incubate the primed cells with various concentrations of the test compound for 30-60 minutes.

  • P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., 5 mM ATP) for 30-60 minutes.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of IL-1β release for each compound concentration and calculate the IC50 value.

Experimental Workflow for Inhibitor Benchmarking

The following diagram illustrates a typical workflow for comparing the efficacy of P2X7 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_invivo In Vivo Models (Optional) Ca_Influx Calcium Influx Assay IC50_Determination IC50 Determination Ca_Influx->IC50_Determination Dye_Uptake Dye Uptake Assay (Pore Formation) Dye_Uptake->IC50_Determination IL1b_Release IL-1β Release Assay IL1b_Release->IC50_Determination Selectivity_Profiling Selectivity Profiling (vs. other P2X receptors) IC50_Determination->Selectivity_Profiling PK_PD Pharmacokinetics/Pharmacodynamics Selectivity_Profiling->PK_PD Efficacy_Models Disease Efficacy Models (e.g., Neuroinflammation) PK_PD->Efficacy_Models Start Start Start->Ca_Influx Start->Dye_Uptake Start->IL1b_Release

Benchmarking Workflow for P2X7 Inhibitors

Conclusion

This compound demonstrates significant advantages over first-generation P2X7 inhibitors, particularly in its high potency and brain permeability. Its development marks a substantial step forward in the pursuit of effective therapies targeting neuroinflammation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute their own comparative studies, ultimately contributing to the advancement of this promising field of drug discovery.

References

Safety Operating Guide

Navigating the Disposal of JNJ-54175446: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for the proper disposal of the investigational P2X7 receptor antagonist JNJ-54175446 are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, a conservative approach adhering to the general principles of hazardous and pharmaceutical waste management is imperative.

Researchers, scientists, and drug development professionals handling this compound must treat it as a potentially hazardous substance. The following step-by-step guidance, based on established protocols for chemical and pharmaceutical research materials, is designed to minimize environmental impact and ensure personnel safety. Consultation with your institution's Environmental Health and Safety (EHS) department for site-specific procedures is mandatory.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound, including in its solid powder form or in solution, should be conducted in a certified chemical fume hood to prevent inhalation of any aerosolized particles.

Recommended PPE includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat or chemical-resistant apron

Waste Segregation and Containment

Proper segregation of waste streams at the point of generation is a foundational aspect of laboratory safety. For this compound, the following waste streams should be established:

  • Solid Waste: This includes unused or expired lyophilized powder, contaminated personal protective equipment (gloves, disposable lab coats), pipette tips, and empty vials.

  • Liquid Waste: This encompasses unused or expired solutions containing this compound.

  • Sharps Waste: Any needles, syringes, or other sharp implements contaminated with this compound fall into this category.

Each waste stream must be collected in separate, clearly labeled, and appropriate waste containers.

Step-by-Step Disposal Protocol

  • Solid Waste Disposal:

    • Place all non-sharp solid waste contaminated with this compound into a designated hazardous waste container.

    • This container should be robust, leak-proof, and have a secure lid.

    • Label the container clearly with "Hazardous Waste - Pharmaceutical," the full chemical name "this compound," and the date of initial waste accumulation.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemical-resistant hazardous waste container.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.

    • Securely cap the container when not in use.

    • Label the container with "Hazardous Liquid Waste - Pharmaceutical," the chemical name "this compound," and an approximate concentration.

  • Sharps Disposal:

    • Immediately dispose of all sharps contaminated with this compound in a designated, puncture-resistant, and leak-proof sharps container.

    • These containers should be clearly labeled with the biohazard symbol and as containing pharmaceutical waste.

    • Do not overfill sharps containers; they should be sealed when approximately three-quarters full.

  • Decontamination:

    • Decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent as recommended by your institution's EHS department.

    • Dispose of any cleaning materials (e.g., paper towels, wipes) as solid hazardous waste.

  • Final Disposal:

    • Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[1] Improper disposal can lead to environmental contamination.

Quantitative Data Summary

As a specific Safety Data Sheet for this compound is not publicly available, quantitative data regarding exposure limits, toxicity, and environmental fate are not provided here. The following table summarizes general safety and disposal principles for investigational compounds.

ParameterGuidelineRationale
Waste Characterization Treat as hazardous wasteIn the absence of specific data, a conservative approach is necessary to ensure safety.
Waste Segregation Separate solid, liquid, and sharps wastePrevents chemical reactions and ensures proper disposal pathways for each waste type.
Container Integrity Use designated, sealed, and clearly labeled waste containersPrevents spills, leaks, and misidentification of waste.
Disposal Pathway Through institutional EHS departmentEnsures waste is transported and treated by licensed professionals in compliance with regulations.

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes the critical decision points and procedural steps from initial handling to final disposal.

A Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Waste Generation B->C D Segregate Waste Streams C->D K Decontaminate Work Area C->K E Solid Waste (Powder, Vials, PPE) D->E F Liquid Waste (Solutions) D->F G Sharps Waste (Needles, Syringes) D->G H Labeled Hazardous Waste Container E->H I Labeled Hazardous Liquid Waste Container F->I J Labeled Sharps Container G->J L Contact Institutional EHS for Pickup H->L I->L J->L K->L M Professional Disposal L->M

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling JNJ-54175446

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like JNJ-54175446 is paramount. This document provides a comprehensive overview of the necessary personal protective equipment (PPE), operational plans for handling and storage, and appropriate disposal methods.

This compound is an investigational, orally available, and brain-penetrant antagonist of the P2X7 receptor.[1][2][3] As with any investigational compound, it is crucial to handle this compound with care, assuming it may have potential hazards until more comprehensive safety data is available.

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS), standard laboratory precautions for handling potent, biologically active compounds should be strictly followed. The recommended PPE is designed to minimize exposure through inhalation, skin contact, and eye contact.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles
Hand Protection Nitrile gloves (or other chemically resistant gloves)
Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area. If weighing or handling powders outside of a ventilated enclosure, a properly fitted NIOSH-approved respirator may be necessary.
Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling:

  • Engineering Controls: Handle this compound in a chemical fume hood or other ventilated enclosure, especially when working with the solid form to avoid inhalation of dust particles.

  • General Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.

Storage: this compound is available as a solid and should be stored under specific conditions to ensure its stability.[1][4][5]

FormStorage TemperatureDuration
Powder-20°C3 years
In solvent-80°C1 year

When preparing solutions, it is recommended to use freshly opened, hygroscopic-free solvents like DMSO.[5]

Disposal Plan

As an investigational drug, this compound and any contaminated materials should be disposed of as hazardous waste.

Waste Categories and Disposal Procedures:

Waste TypeDisposal Procedure
Unused solid compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container.
Solutions of this compound Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.

All waste disposal should adhere to local, state, and federal regulations for hazardous waste.[6] It is advisable to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of investigational compounds.[6]

Visualizing Laboratory Workflow

To ensure clarity and procedural adherence, the following diagrams illustrate key workflows for handling this compound.

Handling_JNJ_54175446_Powder cluster_Prep Preparation cluster_Handling Handling Powder cluster_Storage Storage cluster_Cleanup Cleanup and Disposal Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Weigh_Compound Weigh this compound in Fume Hood Prepare_Hood->Weigh_Compound Prepare_Solution Prepare Stock Solution (e.g., in DMSO) Weigh_Compound->Prepare_Solution Store_Powder Store Unused Powder at -20°C Weigh_Compound->Store_Powder If not all used Store_Solution Store Stock Solution at -80°C Prepare_Solution->Store_Solution Clean_Area Clean Work Area Store_Powder->Clean_Area Store_Solution->Clean_Area Dispose_Waste Dispose of Contaminated Waste as Hazardous Clean_Area->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE

Caption: Workflow for handling solid this compound.

Disposal_Workflow Start Generation of this compound Waste Segregate Segregate Waste Types (Solid, Liquid, Contaminated Materials) Start->Segregate Label Label Waste Containers Clearly 'Hazardous Waste - this compound' Segregate->Label Store_Waste Store Waste in a Designated, Secure Area Label->Store_Waste Consult_EHS Consult Institutional EHS for Pickup and Disposal Store_Waste->Consult_EHS Documentation Maintain Disposal Records Consult_EHS->Documentation End Waste Disposed by Authorized Vendor Documentation->End

Caption: Step-by-step disposal plan for this compound waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.